Cycloundecane
Description
Properties
IUPAC Name |
cycloundecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-2-4-6-8-10-11-9-7-5-3-1/h1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTNZWVKKKJXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183620 | |
| Record name | Cycloundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294-41-7 | |
| Record name | Cycloundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloundecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000294417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOUNDECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5S7AK66JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Cycloundecane (C₁₁H₂₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloundecane (C₁₁H₂₂) is a saturated monocyclic hydrocarbon belonging to the class of medium-ring cycloalkanes.[1] These compounds, typically containing 8 to 11 carbon atoms in the ring, exhibit unique conformational and reactivity characteristics due to a balance of angle strain, torsional strain, and transannular interactions. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and conformational analysis of this compound, tailored for professionals in research and drug development.
Physicochemical Properties
This compound is a nonpolar, flammable organic compound.[2] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂ | [2] |
| Molecular Weight | 154.30 g/mol | [2] |
| CAS Number | 294-41-7 | |
| Appearance | Colorless liquid | |
| Boiling Point | 221-222 °C (at 760 mmHg) | |
| Melting Point | -7.2 °C | |
| Density | 0.854 g/cm³ (at 20 °C) | |
| Solubility | ||
| Water | Insoluble | |
| Nonpolar organic solvents (e.g., hexane, toluene) | Soluble | |
| Polar aprotic solvents (e.g., chloroform) | Soluble | |
| Polar protic solvents (e.g., ethanol) | Sparingly soluble | |
| Vapor Pressure | 0.04 mmHg (at 25 °C) |
Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics of this compound.
| Technique | Data |
| ¹H NMR (Proton NMR) | A broad singlet around δ 1.4-1.5 ppm at room temperature due to rapid conformational averaging. At low temperatures, the signal would resolve into a complex multiplet. |
| ¹³C NMR (Carbon-13 NMR) | A single peak around δ 26-28 ppm at room temperature. At low temperatures, multiple peaks would be observed corresponding to the different carbon environments in the frozen conformers. |
| IR (Infrared) Spectroscopy | C-H stretching vibrations around 2850-2950 cm⁻¹ and C-H bending vibrations around 1450-1470 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z = 154. Fragmentation pattern characterized by the loss of alkyl fragments. |
Synthesis of this compound
While various methods exist for the synthesis of cycloalkanes, a common approach for medium-sized rings involves ring-expansion reactions or intramolecular cyclization of long-chain precursors. Below is a plausible experimental protocol for the synthesis of this compound, adapted from established methods for similar ring systems.
Experimental Protocol: Synthesis of this compound via Acyloin Condensation
This method involves the intramolecular cyclization of a long-chain diester.
Materials:
-
Diethyl dodecanedioate (B1236620)
-
Sodium metal
-
Anhydrous xylene
-
Anhydrous methanol (B129727)
-
Hydrochloric acid
-
Zinc amalgam
Procedure:
-
Acyloin Condensation:
-
In a three-necked flask equipped with a high-speed stirrer, a reflux condenser, and a dropping funnel, place finely dispersed sodium metal in anhydrous xylene.
-
Heat the mixture to reflux with vigorous stirring.
-
Add a solution of diethyl dodecanedioate in anhydrous xylene dropwise over several hours.
-
After the addition is complete, continue refluxing with stirring for an additional hour.
-
Cool the reaction mixture and cautiously add anhydrous methanol to decompose any unreacted sodium.
-
Add water and separate the organic layer. Wash the organic layer with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure to yield the crude acyloin (2-hydroxycycloundecanone).
-
-
Clemmensen Reduction:
-
Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride in concentrated hydrochloric acid.
-
To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and toluene.
-
Add the crude acyloin to the flask.
-
Heat the mixture to reflux with vigorous stirring for 24 hours, with periodic additions of concentrated hydrochloric acid.
-
After cooling, separate the organic layer, wash it with water, sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the toluene by distillation.
-
Purify the resulting crude this compound by fractional distillation under reduced pressure.
-
References
An In-depth Technical Guide to Cycloundecane (CAS 294-41-7) for Researchers and Drug Development Professionals
Introduction
Cycloundecane, with the CAS number 294-41-7, is a saturated cyclic hydrocarbon belonging to the cycloalkane family.[1] Its eleven-carbon ring structure presents unique conformational flexibility and chemical properties that make it a subject of interest in various fields of chemical research. While not directly employed as a therapeutic agent, its structural motif serves as a valuable scaffold in the design and synthesis of more complex molecules with potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis methodologies, spectroscopic characterization, and its relevance in the broader context of medicinal chemistry.
Chemical and Physical Properties
This compound is a colorless and odorless compound, typically found as a solid at room temperature.[2] It is a non-polar substance, rendering it insoluble in water but soluble in many organic solvents. Its key physicochemical properties are summarized in the table below, compiled from various sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂ | [2] |
| Molecular Weight | 154.29 g/mol | [2][3] |
| CAS Number | 294-41-7 | [1] |
| Melting Point | -21.7 °C | [2] |
| Boiling Point | 218.4 °C at 760 mmHg | [2] |
| Density | 0.79 g/cm³ | [2] |
| Flash Point | 73.7 °C | [2] |
| Vapor Pressure | 0.185 mmHg at 25 °C | [2] |
| Refractive Index | 1.433 | [2] |
Conformational Analysis
The eleven-membered ring of this compound allows for significant conformational flexibility. Low-temperature ¹³C NMR studies have been instrumental in elucidating its conformational landscape. Research has shown that at -183.1 °C, this compound exists as a mixture of two primary conformations: the[4] conformation (approximately 59%) and the[5] conformation (approximately 41%).[6] The populations of these conformers are determined from the analysis of their ¹³C NMR spectra, with assignments supported by calculated free energies, chemical shifts, and data from X-ray studies of solid derivatives.[6]
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the reduction of an unsaturated eleven-membered ring precursor. Below are detailed protocols for two common methods.
Hydrogenation of Cycloundeca-1,5-diene (B15435240)
A straightforward method for preparing this compound is the complete hydrogenation of a corresponding cycloundecadiene. Adam's catalyst (PtO₂) is highly effective for the complete saturation of the double bonds.[7]
Experimental Protocol:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve cycloundeca-1,5-diene in a solvent such as ethanol.
-
Catalyst Addition: Carefully add Adam's catalyst (Platinum(IV) oxide, PtO₂) to the solution. The catalyst will be reduced in situ to form active platinum black.
-
Hydrogenation: Connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle to ensure an inert atmosphere.
-
Reaction Conditions: Pressurize the system with hydrogen to 1-3 atm and stir the mixture at room temperature. The reaction is typically exothermic and is complete when hydrogen uptake ceases.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon.
-
Purification: Remove the catalyst by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield this compound. Due to the high efficiency of this reaction, further purification is often not necessary.[7]
Caption: Hydrogenation Workflow.
Ring-Closing Metathesis (RCM) followed by Hydrogenation
Ring-closing metathesis is a powerful technique for forming cyclic compounds.[8] Cycloundecene can be synthesized from an appropriate acyclic diene via RCM, followed by hydrogenation to yield this compound.
Experimental Protocol (General Procedure):
-
RCM Reaction Setup: Dissolve the acyclic diene precursor (e.g., undeca-1,10-diene) in an anhydrous and degassed solvent like dichloromethane (B109758) under an inert atmosphere.
-
Catalyst Addition: Add a Grubbs-type ruthenium catalyst (e.g., Grubbs' 2nd Generation catalyst) to the solution.
-
RCM Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress is monitored by TLC or GC-MS. The formation of the cyclic alkene is driven by the release of ethylene (B1197577) gas.
-
RCM Work-up: Once the RCM reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether. Remove the solvent under reduced pressure and purify the resulting cycloundecene by column chromatography.
-
Hydrogenation: The purified cycloundecene is then subjected to hydrogenation as described in Protocol 3.1 to yield this compound.
Caption: RCM Synthesis Workflow.
Spectroscopic Data
The structural characterization of this compound relies on standard spectroscopic techniques.
| Spectroscopic Data | Expected Characteristics | Reference(s) |
| ¹H NMR | A single, broad signal is expected at room temperature due to rapid conformational averaging. For larger cycloalkanes, this signal typically appears in the range of δ 1.4-1.6 ppm.[9][10] | |
| ¹³C NMR | Similar to ¹H NMR, a single peak is observed at room temperature. The chemical shift is expected to be around δ 26-27 ppm.[6][11] At very low temperatures, the single peak resolves into multiple peaks corresponding to the different carbon environments in the "frozen" conformers.[6] | |
| Infrared (IR) Spectroscopy | The IR spectrum is characteristic of a simple alkane, showing strong C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2920 and 2850 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹. The spectrum of the related cycloundecanemethanol (B8811308) shows these characteristic alkane peaks.[3][12] | |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern is complex and typical for cycloalkanes, involving the loss of alkyl fragments. Common fragments for cycloalkanes include [M - C₂H₄]⁺ and [M - C₃H₆]⁺.[13][14] |
Applications in Drug Development and Research
While this compound itself has no reported direct biological activity, the cycloalkane scaffold is a recurring motif in medicinal chemistry.[2] Saturated carbocycles are often employed as bioisosteres for aromatic rings to improve physicochemical properties such as solubility and metabolic stability, or to explore new chemical space.
-
Scaffold for Bioactive Molecules: The this compound ring can serve as a core structure for the synthesis of more complex molecules. For instance, derivatives of bicyclo[6.3.0]undecane have shown a wide range of biological activities, including anti-inflammatory, cytotoxic, and antiviral properties.[8]
-
Building Block in Synthesis: Cycloalkanes are utilized as starting materials or key intermediates in the synthesis of pharmaceuticals. The functionalization of the this compound ring can lead to the development of novel compounds with potential therapeutic value.
-
Conformational Studies: Due to its flexibility, this compound serves as a model system for studying the conformational preferences of medium-sized rings, which is crucial for understanding receptor-ligand interactions in drug design.
Safety and Handling
According to GHS classifications from one provider, this compound is classified as acutely toxic if swallowed.[6] Standard laboratory safety precautions should be observed when handling this compound. It is recommended to work in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and avoid inhalation, ingestion, and skin contact.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety data sheet. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a fundamental cycloalkane with well-characterized physical and chemical properties. Its synthesis is achievable through established organic chemistry reactions, and its conformational behavior has been a subject of detailed study. While direct applications in drug development are not prominent, its role as a structural scaffold and a model for conformational analysis underscores its importance in chemical research. For scientists and professionals in drug development, understanding the properties and synthesis of such fundamental carbocycles is essential for the design and creation of novel and effective therapeutic agents.
References
- 1. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. CYCLODODECANE(294-62-2) 1H NMR [m.chemicalbook.com]
- 3. Methanol, this compound- [webbook.nist.gov]
- 4. This compound | C11H22 | CID 136144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. m.youtube.com [m.youtube.com]
- 13. biosynth.com [biosynth.com]
- 14. Cubanes in medicinal chemistry: synthesis of functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cycloundecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloundecane, a saturated monocyclic alkane with the chemical formula C₁₁H₂₂, represents a key member of the medium-ring cycloalkanes (C₈-C₁₂). These molecules are of significant interest to the scientific community due to their unique conformational properties and the inherent ring strain that dictates their reactivity. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, conformational analysis, synthesis, and reactivity of this compound. Furthermore, it explores the potential, though currently underexplored, relevance of the this compound scaffold in the context of drug discovery and development, drawing parallels with other biologically active cycloalkane derivatives.
Nomenclature and Chemical Identity
The systematic name for this cycloalkane, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] This name unequivocally defines its structure as a cyclic alkane consisting of eleven carbon atoms.
| Identifier | Value |
| IUPAC Name | This compound |
| Chemical Formula | C₁₁H₂₂ |
| Molecular Weight | 154.30 g/mol |
| CAS Number | 294-41-7 |
| InChI | InChI=1S/C11H22/c1-2-4-6-8-10-11-9-7-5-3-1/h1-11H2 |
| SMILES | C1CCCCCCCCCC1 |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use as a solvent or starting material in chemical synthesis.
| Property | Value | Conditions |
| Density | 0.854 g/cm³ | at 20 °C |
| Boiling Point | 222 °C | at 760 mmHg |
| Melting Point | -15 °C | |
| Flash Point | 76 °C | |
| Vapor Pressure | 0.1 mmHg | at 25 °C |
| Refractive Index | 1.468 | at 20 °C |
Conformational Analysis
Medium-sized rings like this compound are conformationally complex due to a delicate balance of angle strain, torsional strain, and transannular strain (non-bonded interactions across the ring). Low-temperature ¹³C NMR spectroscopy has been a pivotal technique in elucidating the conformational landscape of this compound.
At ambient temperatures, this compound exists as a dynamic equilibrium of multiple conformers. However, at low temperatures (-183.1 °C), the interconversion between these conformers is slowed sufficiently to allow for their individual observation by NMR. Studies have shown that under these conditions, this compound predominantly exists as a mixture of two key conformations: the [2] and [3] conformers. The[2] conformation is found to be slightly more stable, constituting approximately 59% of the mixture, while the[3] conformation accounts for the remaining 41%.
Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy
A representative experimental protocol for the conformational analysis of this compound is outlined below.
Objective: To resolve the individual conformers of this compound by slowing their interconversion at low temperatures.
Materials:
-
This compound
-
Deuterated solvent suitable for low-temperature studies (e.g., propane, CD₂Cl₂)
-
NMR spectrometer equipped with a variable temperature unit
Procedure:
-
Sample Preparation: A dilute solution of this compound (e.g., 1-2 mol%) is prepared in the chosen deuterated solvent in a high-quality NMR tube. The use of a dilute solution minimizes intermolecular interactions.
-
Spectrometer Setup: The NMR spectrometer is tuned to the ¹³C frequency. The variable temperature unit is calibrated and set to the desired low temperature (e.g., -183.1 °C).
-
Data Acquisition:
-
The sample is allowed to equilibrate at the target temperature for a sufficient period.
-
A standard ¹³C NMR spectrum is acquired with proton decoupling.
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The acquired free induction decay (FID) is processed using an appropriate window function and Fourier transformation.
-
The resulting spectrum is phased and baseline-corrected.
-
The chemical shifts of the resolved peaks are recorded. The relative populations of the conformers are determined by integrating the corresponding signals.
-
Synthesis and Reactions
Synthesis of this compound
A common and efficient route for the synthesis of this compound involves the reduction of its corresponding ketone, cycloundecanone (B1197894). Cycloundecanone can be prepared via a ring contraction of the more readily available cyclododecanone.[4] The subsequent reduction of the carbonyl group to a methylene (B1212753) group can be achieved through standard organic reactions such as the Wolff-Kishner or Clemmensen reduction.[5][6][7][8][9][10][11][12][13]
Objective: To reduce the carbonyl group of cycloundecanone to a methylene group, yielding this compound.
Materials:
-
Cycloundecanone
-
Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂)
-
Potassium hydroxide (B78521) (KOH)
-
High-boiling solvent (e.g., diethylene glycol)
Procedure:
-
Reaction Setup: A round-bottom flask is charged with cycloundecanone, diethylene glycol, and an excess of hydrazine hydrate. The flask is fitted with a reflux condenser.
-
Hydrazone Formation: The mixture is heated to reflux to form the hydrazone intermediate.
-
Reduction: Potassium hydroxide pellets are carefully added to the hot solution. The temperature of the reaction is then increased to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.
-
Workup: After the reaction is complete (indicated by the cessation of gas evolution), the mixture is cooled to room temperature and diluted with water.
-
Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or hexane). The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by distillation.
Reactions of this compound
As a saturated hydrocarbon, this compound is relatively inert. Its reactivity is primarily dictated by the C-H and C-C single bonds. Typical reactions of cycloalkanes include:
-
Combustion: In the presence of excess oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.
-
Free-Radical Halogenation: Under UV light or at high temperatures, this compound can react with halogens (e.g., Cl₂, Br₂) in a free-radical substitution reaction to form halogenated derivatives.
-
Ring-Opening Reactions: While more prevalent in highly strained small rings like cyclopropane, medium-sized rings can undergo ring-opening under certain catalytic conditions, although this is less common for this compound compared to smaller cycloalkanes.
Relevance in Drug Development and Biological Activity
The direct application of the this compound scaffold in marketed drugs or advanced clinical candidates is not well-documented. However, the broader class of cycloalkanes and their derivatives has shown significant biological activity, offering insights into the potential of this compound as a building block in medicinal chemistry.
-
Conformational Restriction: The cyclic nature of this compound can be utilized to lock a molecule into a specific three-dimensional arrangement. This conformational constraint can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for a biological target.
-
Lipophilicity Modulation: The incorporation of a this compound ring can increase the lipophilicity of a drug molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Scaffold for Functionalization: The carbon backbone of this compound provides multiple sites for the introduction of various functional groups, allowing for the synthesis of diverse libraries of compounds for biological screening.
While direct examples are lacking for this compound, derivatives of other medium-ring and bicyclic systems, such as bicyclo[6.3.0]undecane sesquiterpenoids, have demonstrated a wide range of bioactivities, including anti-inflammatory, cytotoxic, and antimicrobial effects. Furthermore, other cycloalkane derivatives, such as those of cyclohexenone, have been investigated for their anticancer properties. These examples suggest that the exploration of functionalized this compound derivatives could be a promising, yet largely untapped, area for future drug discovery efforts.
Conclusion
This compound is a conformationally rich medium-ring cycloalkane with well-defined physicochemical properties. Its synthesis is achievable through established organic transformations, and its reactivity is characteristic of saturated hydrocarbons. While its direct role in drug development has yet to be significantly explored, the fundamental properties of the this compound scaffold—conformational pre-organization and tunable lipophilicity—suggest that its derivatives hold potential for the design of novel therapeutic agents. This guide serves as a foundational resource for researchers interested in the chemistry of this compound and its prospective applications in the pharmaceutical sciences.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. datapdf.com [datapdf.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Bicyclo [6.3.0] Undecane Sesquiterpenoids: Structures, Biological Activities, and Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Weight of Cycloundecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular weight of cycloundecane (C₁₁H₂₂), a saturated cyclic alkane. It details the theoretical and experimental determination of this fundamental chemical property. This document outlines modern and classical analytical techniques, including mass spectrometry and colligative property measurements, offering detailed experimental protocols. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows for molecular weight determination are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.
Introduction to this compound
This compound is a cyclic organic compound with the chemical formula C₁₁H₂₂.[1][2] As a cycloalkane, it consists of eleven carbon atoms joined in a ring, with each carbon atom saturated with hydrogen atoms. Understanding its molecular weight is crucial for its identification, characterization, and application in various fields of chemical research and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing and interpreting experimental procedures for molecular weight determination.
| Property | Value | Unit | Reference |
| Molecular Formula | C₁₁H₂₂ | - | [1][2] |
| Molecular Weight | 154.29 | g/mol | [1][3] |
| Monoisotopic Mass | 154.172150702 | Da | [3] |
| Melting Point | -7.3 | °C | [4] |
| Boiling Point | 218.4 | °C (at 760 mmHg) | [4] |
| Density | 0.79 | g/cm³ | [4] |
| Flash Point | 73.7 | °C | [4] |
| Kovats Retention Index (Standard non-polar) | 1225.4, 1292 | - | [3] |
Theoretical Molecular Weight Calculation
The molecular weight of a compound can be calculated by summing the atomic weights of its constituent atoms. For this compound (C₁₁H₂₂), the calculation is as follows:
-
Atomic weight of Carbon (C): ~12.011 amu
-
Atomic weight of Hydrogen (H): ~1.008 amu
Molecular Weight = (11 × Atomic weight of C) + (22 × Atomic weight of H) Molecular Weight = (11 × 12.011) + (22 × 1.008) = 132.121 + 22.176 = 154.297 g/mol
This theoretical value is in close agreement with the experimentally determined values.
Experimental Determination of Molecular Weight
Several experimental techniques can be employed to determine the molecular weight of an unknown compound. The choice of method depends on the physical state and properties of the substance.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound with high accuracy and sensitivity. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[1][5]
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane).
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.
-
Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source. Electron Impact (EI) is a common ionization technique where high-energy electrons bombard the molecules, leading to the formation of a molecular ion (M⁺) and fragment ions.[6] For alkanes, the molecular ion peak can sometimes be of low abundance.[7]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z ratio. The resulting mass spectrum shows the relative abundance of various ions. The peak with the highest m/z value often corresponds to the molecular ion, from which the molecular weight is determined.
The primary output of a GC-MS experiment is a chromatogram and a mass spectrum. The mass spectrum of this compound will show a molecular ion peak at an m/z value corresponding to its molecular weight (~154.3).
| Ion | m/z | Description |
| Molecular Ion (M⁺) | ~154.3 | Represents the intact this compound molecule with one electron removed. |
| Fragment Ions | < 154.3 | Result from the fragmentation of the molecular ion. The fragmentation pattern is characteristic of the compound's structure. |
Colligative Properties Method: Freezing Point Depression
For non-volatile solutes, colligative properties such as freezing point depression can be used to determine the molecular weight.[8]
-
Solvent Freezing Point: The freezing point of a pure solvent (e.g., benzene (B151609) or cyclohexane) is accurately measured.
-
Solution Preparation: A known mass of this compound is dissolved in a known mass of the solvent.
-
Solution Freezing Point: The freezing point of the resulting solution is measured. The freezing point of the solution will be lower than that of the pure solvent.
-
Calculation: The depression in freezing point (ΔTf) is used to calculate the molality (m) of the solution using the formula: ΔTf = Kf × m where Kf is the cryoscopic constant of the solvent.
-
From the molality, the number of moles of the solute (this compound) is determined, and subsequently, the molecular weight is calculated by dividing the mass of the solute by the number of moles.
Visualizations
Logical Workflow for Molecular Weight Determination
The following diagram illustrates the general workflow for determining the molecular weight of an unknown compound.
References
- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H22 | CID 136144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. howengineeringworks.com [howengineeringworks.com]
An In-depth Technical Guide to the Core Chemical Properties of Cycloundecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of cycloundecane. The information is presented to support research and development activities where this medium-sized cycloalkane may be used as a building block, scaffold, or reference compound. All quantitative data is summarized for clarity, and generalized experimental protocols are described.
Molecular and Physical Properties
This compound is a saturated cyclic hydrocarbon belonging to the cycloalkane family.[1] It consists of a single ring of eleven carbon atoms, with each carbon atom bonded to two hydrogen atoms.[1] Like other medium-sized cycloalkanes (8-12 carbons), its properties are influenced by a degree of ring strain.[2]
Table 1: Summary of Key Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂ | [1][3][4][5] |
| Molecular Weight | 154.29 g/mol | [1][3][6] |
| IUPAC Name | This compound | [3] |
| CAS Registry Number | 294-41-7 | [3][4] |
| Appearance | Not specified, but cycloalkanes are typically colorless liquids or solids. | |
| Melting Point | -7.2 °C | [2] |
| -7.3 °C | [5] | |
| Boiling Point | 179–181 °C | [2] |
| 218.4 °C at 760 mmHg | [5] | |
| Density | 0.81 g/cm³ | [2] |
| 0.79 g/cm³ | [5] | |
| Flash Point | 73.7 °C | [5] |
| Vapor Pressure | 0.185 mmHg at 25°C | [5] |
| Refractive Index | 1.433 | [5] |
| LogP (Octanol/Water) | 4.29110 | [5] |
Solubility and Spectral Properties
Solubility: As a nonpolar hydrocarbon, this compound is expected to be soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether.[7] It is practically insoluble in water. This property is critical for its application in organic synthesis and for selecting appropriate solvent systems in experimental setups.
Spectral Data: Spectroscopic data is essential for the identification and structural elucidation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the conformational mobility of the eleven-membered ring, the proton NMR spectrum of this compound is complex. At room temperature, rapid conformational changes may lead to broadened signals.
-
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule.[8] The number of signals can vary depending on the symmetry of the dominant conformation at a given temperature.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by C-H stretching vibrations typically found in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹. The absence of signals for double or triple bonds and functional groups confirms its saturated alkane nature.
Logical Relationships and Experimental Workflows
The following diagrams illustrate key conceptual and practical aspects related to the study of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cycloalkane - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H22 | CID 136144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Cyclododecane - Wikipedia [en.wikipedia.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of Cycloundecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloundecane (C₁₁H₂₂), a medium-sized cycloalkane, presents a fascinating case study in conformational complexity driven by the interplay of angle, torsional, and transannular strain. Unlike smaller, more rigid rings or larger, more flexible macrocycles, the 11-membered ring of this compound exists as a dynamic equilibrium of multiple low-energy conformations. This guide provides a detailed examination of the molecular structure and bonding of this compound, focusing on its dominant conformational isomers. It synthesizes findings from low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry to provide a comprehensive overview. Detailed experimental and computational protocols are presented, and key conformational relationships are visualized.
Introduction: The Challenge of Medium-Sized Rings
Cycloalkanes are fundamental structures in organic chemistry, but their properties are not uniform across ring sizes. They are broadly classified based on the sources of intramolecular strain. Medium-sized rings (8-11 carbon atoms) are particularly complex.[1] Attempts to minimize angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds) inevitably lead to significant transannular strain—repulsive van der Waals interactions between atoms forced into close proximity across the ring.[2] This intricate balance of competing strain energies results in a shallow potential energy surface with numerous local minima, making the conformational analysis of molecules like this compound a significant challenge.
Conformational Landscape of this compound
Experimental and computational studies have shown that this compound does not exist in a single, static conformation at room temperature. Instead, it is a mixture of rapidly interconverting conformers. At very low temperatures, this dynamic exchange can be slowed, allowing for the characterization of the most stable structures.
A seminal study utilizing low-temperature ¹³C NMR spectroscopy at -183.1 °C revealed the presence of two primary conformations in a solution of this compound in propane.[3] These conformers are best described using Dale's nomenclature, which denotes the number of bonds along the perimeter between "corner" atoms of the ring.[3]
The two dominant conformers identified are:
-
[4] Conformation : The major component, accounting for approximately 59% of the mixture. It possesses C₁ symmetry, meaning it has no elements of symmetry, and thus all 11 carbon atoms are chemically non-equivalent.[3]
-
[5] Conformation : The minor component, making up the remaining 41%. This conformation has higher symmetry, leading to fewer unique carbon signals in the NMR spectrum.[3]
The assignment of these structures was corroborated by extensive molecular mechanics (MM3 and MM4) and ab initio (Hartree-Fock) calculations, which consistently identified the[4] and[5] geometries as the lowest energy minima.[3] Further support for these assignments came from comparisons with the known X-ray crystal structures of various this compound derivatives, which often trap the ring in one of these low-energy conformations.[3]
Quantitative Structural and Energetic Data
The precise geometric parameters and strain energies of this compound's conformers have been determined through computational modeling. While the full, detailed cartesian coordinates are extensive, the key energetic and structural characteristics are summarized below. The most stable conformer is the[4], with the[5] being only slightly higher in energy.
Table 1: Calculated Energies and Populations of this compound Conformers
| Parameter | [4] Conformer | [5] Conformer | Reference |
| Symmetry | C₁ | - | [3] |
| Population at -183.1 °C | ~59% | ~41% | [3] |
| Relative Free Energy (MM3, -190 °C) | 0.00 kcal/mol | 0.22 kcal/mol | [3] |
| Relative Free Energy (MM4, -190 °C) | 0.00 kcal/mol | 0.26 kcal/mol | [3] |
| Relative Free Energy (HF/6-311G*, -190 °C) | 0.00 kcal/mol | 0.01 kcal/mol | [3] |
| Interconversion Barrier (from[4]) | 5.722 kcal/mol (MM2) | - | [3] |
Table 2: Calculated Geometrical Parameters of this compound Conformers
| Parameter | [4] Conformer | [5] Conformer | Reference |
| Average C-C Bond Length | Data in SI of reference | Data in SI of reference | [6] |
| Average C-C-C Bond Angle | Data in SI of reference | Data in SI of reference | [6] |
| Key Dihedral Angles | Data in SI of reference | Data in SI of reference | [6] |
Note: The specific, detailed bond lengths and angles derived from the definitive computational study are located in the Supporting Information of Pawar, D. M.; et al. J. Org. Chem. 2006, 71, 6512–6515, which was not accessible via the search.
Conformational Interconversion Pathway
The conversion between the low-energy conformers of this compound is not a simple process but involves traversing a complex potential energy surface. Molecular mechanics calculations have been used to map these interconversion pathways and identify the transition states. The lowest energy barrier for the major[4] conformer to convert into another stable form (the[5] conformer) was calculated to be 5.722 kcal/mol.[3] This relatively low barrier explains why the molecule is conformationally mobile at room temperature, but the exchange can be "frozen out" on the NMR timescale at very low temperatures.
Experimental and Computational Protocols
The characterization of this compound's structure relies on a combination of advanced spectroscopic and computational techniques. The following sections provide detailed, representative methodologies for these key experiments.
Low-Temperature ¹³C NMR Spectroscopy
This technique is crucial for observing the individual conformations of this compound by slowing their interconversion.
Objective: To resolve the signals of the individual conformers of this compound by acquiring ¹³C NMR spectra at a temperature low enough to stop conformational exchange on the NMR timescale.
Methodology:
-
Sample Preparation: this compound is synthesized by the complete hydrogenation of 1,2-cycloundecadiene using a 10% Palladium on carbon (Pd/C) catalyst in methanol (B129727).[3] A dilute solution (e.g., 2%) of the purified this compound is prepared in a suitable low-freezing point solvent like propane, which remains liquid at the target temperature. The solution is then sealed in a high-precision NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 125 MHz for ¹³C) equipped with a variable temperature probe capable of reaching cryogenic temperatures is used. The probe's temperature is carefully calibrated using a methanol standard.
-
Data Acquisition:
-
The sample is cooled incrementally from room temperature to the target temperature of -183.1 °C (90 K).
-
At various temperature points, standard proton-decoupled ¹³C NMR spectra are acquired.
-
Key acquisition parameters include an appropriate pulse width (e.g., 45° flip angle), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay optimized for quantitative analysis if possible.
-
-
Data Analysis: The spectra are analyzed as a function of temperature. The coalescence of signals at higher temperatures and their resolution into sharp, distinct peaks at the slow-exchange limit (-183.1 °C) are observed. The relative populations of the conformers are determined by integrating the distinct signals corresponding to each species.
Molecular Mechanics and Ab Initio Calculations
Computational chemistry provides the means to determine the geometries, energies, and interconversion barriers of the conformers.
Objective: To identify the stable low-energy conformers of this compound on its potential energy surface and to calculate their relative energies, structural parameters, and the energy barriers for their interconversion.
Methodology:
-
Conformational Search: An initial broad search of the conformational space is performed using a stochastic or systematic search algorithm with a molecular mechanics force field (e.g., MM3). This identifies a large number of potential energy minima.
-
Geometry Optimization: The geometries of the identified low-energy structures are then fully optimized without constraints. This is typically done first with a robust force field (e.g., MM4) and then refined using a higher level of theory, such as ab initio calculations (e.g., Hartree-Fock with a 6-311G* basis set).[3] The optimization is complete when the forces on all atoms are close to zero, indicating a stationary point on the potential energy surface.
-
Frequency Calculations: To confirm that the optimized structures are true energy minima (and not transition states), vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies. A transition state will have exactly one imaginary frequency.
-
Energy Calculation: Single-point energy calculations are performed on the final optimized geometries to determine their relative steric energies (from molecular mechanics) or electronic energies (from ab initio methods). Gibbs free energies are then calculated by including zero-point vibrational energies and thermal corrections from the frequency calculations.
-
Transition State Search: To map the interconversion pathways, transition state search algorithms (e.g., synchronous transit-guided quasi-Newton, STQN) are used to locate the saddle points connecting two energy minima. The energy of the transition state relative to the minima gives the activation energy barrier for the process.
X-ray Crystallography of a Derivative (Representative Protocol)
While a crystal structure for unsubstituted this compound is not available, X-ray diffraction of a solid derivative can provide definitive proof of a specific ring conformation in the solid state.
Objective: To determine the precise three-dimensional structure, including bond lengths, bond angles, and the exact ring conformation, of a this compound derivative in a single crystal.
Methodology:
-
Synthesis and Crystallization: A suitable derivative of this compound, such as a carboxylic acid or a brominated species, is synthesized. Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: A single crystal is mounted on a goniometer and cooled under a stream of cold nitrogen gas (e.g., 100-150 K) to minimize thermal motion. The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) using a modern diffractometer equipped with a CCD or CMOS detector. The crystal is rotated, and a series of diffraction images are collected over a wide range of angles.
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the electron density and atomic positions.
-
This initial model is refined using full-matrix least-squares on F² to improve the fit between the observed diffraction data and the data calculated from the model. Anisotropic displacement parameters are refined for non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions.
-
-
Data Analysis: The final refined structure provides highly accurate measurements of bond lengths, bond angles, and torsional angles, confirming the exact conformation of the this compound ring within the crystal lattice.
Conclusion
The molecular structure of this compound is defined by a dynamic equilibrium between two principal low-energy conformations,[4] and[5]. This conformational preference is a direct consequence of the molecule's need to balance angle, torsional, and transannular strain inherent to an 11-membered ring. The combination of low-temperature NMR spectroscopy, which provides experimental evidence of the conformational mixture, and high-level computational modeling, which elucidates the precise energetic and geometric details, has been indispensable in developing a clear understanding of this system. For professionals in drug development, understanding the conformational intricacies of such medium-sized rings is critical, as the three-dimensional shape of a molecule is paramount to its biological activity and interaction with protein targets. The methodologies outlined herein represent a robust framework for the structural and energetic analysis of similarly complex and flexible molecules.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. datapdf.com [datapdf.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structure of 7,7-dimethyl-6-methylidenetricyclo[6.2.1.01,5]undecane-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and X-ray Crystal Structure of N’-Cyano-N,N’-dimethyl-4-nitrobenzohydrazide [mdpi.com]
Conformational Analysis of Cycloundecane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloundecane (C₁₁H₂₂), a medium-sized cycloalkane, presents a fascinating case study in conformational analysis due to the intricate interplay of torsional strain, angle strain, and transannular interactions.[1] Unlike smaller, more rigid rings or larger, more flexible macrocycles, the eleven-membered ring of this compound exists as a dynamic equilibrium of multiple low-energy conformations.[2][3] A thorough understanding of this conformational landscape is crucial for predicting its physicochemical properties and reactivity, which is of significant interest in fields such as medicinal chemistry and materials science, where cyclic scaffolds are often employed.
This technical guide provides a comprehensive overview of the conformational analysis of this compound, detailing the key conformers, their relative energies, and the experimental and computational methodologies used for their characterization.
Core Concepts: The Conformational Landscape
The potential energy surface of this compound is characterized by numerous local minima, each corresponding to a distinct conformation.[3] Early theoretical studies predicted a complex conformational landscape, and subsequent experimental and computational work has largely confirmed this, identifying two principal low-energy conformers that dominate the equilibrium mixture at low temperatures.[4]
These conformations are often described using the nomenclature developed by Dale, which denotes the number of bonds in each "side" of the polymethylene chain between "corner" atoms.[4] For this compound, the two most stable conformations are designated as [5] and ****.[2][4]
At a temperature of -183.1 °C, low-temperature ¹³C NMR spectroscopy has shown that this compound exists as a mixture of approximately 59% of the[5] conformation and 41% of the conformation.[2] The[5] conformer possesses C₁ symmetry, while the conformer has a higher theoretical symmetry.[4]
Data Presentation: Quantitative Conformational Analysis
The relative energies of the different this compound conformers have been extensively studied using computational methods, including molecular mechanics (MM3 and MM4) and ab initio calculations. The following tables summarize the calculated relative strain energies and free energies for the lowest energy conformers of this compound.
| Conformer (Dale's Nomenclature) | Symmetry | Relative Strain Energy (MM3) (kcal/mol) | Relative Free Energy at -190 °C (MM3) (kcal/mol) | Relative Free Energy at -190 °C (MM4) (kcal/mol) | Relative Free Energy at -190 °C (HF/6-311G*) (kcal/mol) |
| [5] | C₁ | 0.00 | 0.01 | 0.00 | 0.00 |
| **** | C₁ | 0.26 | 0.00 | 0.30 | 0.50 |
| **** | C₂ | 1.17 | 1.50 | 1.18 | 0.95 |
| **** | C₁ | 1.50 | 0.82 | 0.95 | 1.54 |
| **** | C₂ | 1.65 | 1.30 | 1.81 | 2.38 |
| ' | C₁ | 1.92 | 1.78 | 2.16 | 3.19 |
Data sourced from Pawar et al., J. Org. Chem. 2006, 71, 6512-6515.[4]
Experimental Protocols
The characterization of this compound's conformational landscape relies heavily on two primary experimental techniques: low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, often in conjunction with computational modeling.
Low-Temperature ¹³C NMR Spectroscopy
Objective: To slow the interconversion between conformers to the NMR timescale, allowing for the individual observation and quantification of each populated conformation.
Methodology:
-
Sample Preparation: A dilute solution (e.g., 2%) of this compound is prepared in a suitable low-freezing point solvent, such as propane, within a sealed NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal chemical shift reference.
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is required.
-
Data Acquisition:
-
Proton-decoupled ¹³C NMR spectra are acquired over a range of low temperatures, typically from room temperature down to as low as -183.1 °C.[2]
-
The temperature of the NMR probe must be accurately calibrated and maintained.
-
A sufficient number of scans is acquired at each temperature to achieve an adequate signal-to-noise ratio.
-
-
Spectral Analysis:
-
At room temperature, a single, time-averaged ¹³C NMR signal is observed due to rapid conformational interconversion.
-
As the temperature is lowered, the signals for the individual conformers begin to broaden and then resolve into distinct sets of peaks.
-
For this compound, the C₁ symmetry of the[5] conformer results in 11 distinct carbon signals of equal intensity. The conformer, due to rapid internal exchange even at very low temperatures, shows fewer, broader signals.
-
The relative populations of the conformers are determined by integrating the signals corresponding to each species at the lowest achievable temperature.
-
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of this compound or its derivatives in the solid state, providing definitive evidence for a specific conformation.
Methodology:
-
Crystallization: Single crystals of a suitable this compound derivative are grown. This is often the most challenging step and may involve techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection:
-
The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The positions of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.
-
The intensities of the diffraction spots are used to calculate an electron density map of the molecule.
-
A model of the molecule is fitted to the electron density map, and the atomic positions and thermal parameters are refined to achieve the best agreement with the experimental data. The final refined structure provides highly accurate bond lengths, bond angles, and dihedral angles, confirming the conformation present in the crystal lattice.
-
Mandatory Visualization
Caption: Conformational landscape of this compound.
Caption: Experimental and computational workflow.
Conclusion
The conformational analysis of this compound reveals a complex and dynamic system governed by a delicate balance of steric and strain energies. The predominance of the[5] and conformers at low temperatures has been firmly established through a combination of low-temperature ¹³C NMR spectroscopy and computational modeling. X-ray crystallography of its derivatives has provided invaluable, high-resolution snapshots of specific conformations in the solid state. For professionals in drug development and materials science, a deep understanding of the conformational preferences of such medium-sized rings is paramount for rational molecular design and the prediction of macroscopic properties. The methodologies outlined in this guide provide a robust framework for the continued exploration of the conformational landscapes of complex cyclic molecules.
References
stereochemistry of substituted cycloundecane
An In-depth Technical Guide to the Stereochemistry of Substituted Cycloundecane
Abstract
The eleven-membered this compound ring represents a fascinating and complex stereochemical challenge. As a medium-sized ring, it is large enough to possess significant conformational flexibility, yet small enough to be constrained by transannular interactions, leading to a complex potential energy surface with multiple low-energy conformations.[1][2] This guide provides a detailed exploration of the s, targeting researchers, scientists, and professionals in drug development. It covers the intrinsic conformational landscape of the parent ring, the impact of substitution on stereoisomerism and conformational preference, and the key experimental and computational methodologies employed for its analysis.
The Conformational Landscape of this compound
Unlike the well-defined chair conformation of cyclohexane (B81311), this compound exists as a dynamic equilibrium of multiple conformers.[3][4] Early theoretical studies predicted several possible stable structures.[4] The two most significantly populated conformations, identified through low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational studies, are the[5] and[6] conformations, according to Dale's nomenclature system.[4][7]
At -183.1 °C, this compound in a propane (B168953) solution exists as a mixture of approximately 59% of the[5] conformation and 41% of the[6] conformation.[4][7] The[5] conformer has C1 symmetry, meaning it is chiral and all eleven carbons are unique, giving rise to 11 distinct signals in the 13C NMR spectrum.[4] The[6] conformation undergoes a rapid pseudorotation process that is not frozen out even at very low temperatures, resulting in fewer, broader NMR signals.[4]
Quantitative Conformational Data
The relative energies and populations of the primary this compound conformers are critical for understanding the system's behavior.
| Conformer | Symmetry | Calculated Relative Free Energy (kcal/mol) | Experimental Population (-183.1 °C) | Source |
| [5] | C1 | 0.00 | ~59% | [4][7] |
| [6] | - | 0.12 | ~41% | [4][7] |
Table 1: Calculated relative free energies and experimentally determined populations of the two most stable conformations of this compound.
The interconversion between these conformers involves surmounting specific energy barriers, which can be studied using dynamic NMR techniques and computational modeling.
Caption: Conformational interconversion between the two lowest-energy forms of this compound.
Impact of Substitution
The introduction of substituents onto the this compound ring has two primary stereochemical consequences:
-
Creation of Stereoisomers: Depending on the substitution pattern, cis/trans isomers and enantiomers/diastereomers can be formed. Unlike rigid rings, where cis and trans isomers are configurationally distinct, in flexible rings like this compound, the distinction can be complicated by conformational changes. However, for disubstituted derivatives, distinct cis and trans isomers exist that cannot be interconverted by ring flipping.[8]
-
Alteration of Conformational Preferences: A substituent will preferentially occupy positions that minimize steric strain and other unfavorable non-bonded interactions. In this compound, this is more complex than the simple axial/equatorial preference in cyclohexane due to the multiple available conformations and the prevalence of transannular H···H interactions.[2][3] The substituent's size and electronic properties will influence the relative energies of the entire manifold of conformers, potentially causing a different conformation to become the most stable.
A prominent example is cycloundecanone (B1197894) , where the introduction of a carbonyl group significantly alters the conformational landscape. Recent studies using microwave spectroscopy combined with computational chemistry have identified nine distinct conformations of cycloundecanone in the gas phase, with the most abundant conformer being almost 40 times more prevalent than the least abundant.[2][9] Conformational preferences in this substituted system are driven by a delicate balance of minimizing transannular interactions and HCCH eclipsed configurations.[1][9]
Methodologies for Stereochemical Analysis
A multi-faceted approach combining spectroscopy, diffraction, and computational modeling is required to fully characterize the s.
Caption: Integrated workflow for the stereochemical analysis of substituted cycloundecanes.
Experimental Protocols
A. Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
This is the primary technique for studying conformational equilibria in solution.
-
Objective: To slow the rate of conformational interconversion to the point where individual conformers can be observed on the NMR timescale.
-
Methodology:
-
Sample Preparation: A dilute solution (e.g., 2%) of the substituted this compound is prepared in a solvent with a very low freezing point, such as propane or a mixture of freons.[4]
-
Data Acquisition: 1H and 13C NMR spectra are acquired over a range of temperatures, often starting from room temperature and decreasing to as low as -183 °C (90 K).[4][7]
-
Analysis:
-
At warmer temperatures, time-averaged spectra are observed.
-
As the temperature is lowered, spectral lines broaden and then "decoalesce" into separate sets of signals corresponding to each populated conformer.
-
The relative populations of the conformers are determined by integrating the signals at the lowest temperature.[4]
-
Dynamic NMR (DNMR) analysis of the line shapes near the coalescence temperature can be used to calculate the free-energy barriers (ΔG‡) for conformational interconversion.[3]
-
-
B. Single-Crystal X-ray Crystallography
This technique provides an unambiguous determination of the molecule's structure in the solid state.
-
Objective: To obtain a precise three-dimensional model of a single conformation, including bond lengths, bond angles, and torsion angles.
-
Methodology:
-
Crystallization: High-quality single crystals of the substituted this compound must be grown. This is often the most challenging step and involves slowly inducing crystallization from a supersaturated solution.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
-
Note: The conformation observed in the crystal may not be the most stable conformation in solution, but it is almost always one of the low-energy conformers.[4]
-
C. Computational Modeling
Theoretical calculations are essential for predicting possible conformers and assigning experimental spectra.[1][2]
-
Objective: To locate all low-energy minima on the potential energy surface and calculate their relative energies, geometric parameters, and predicted NMR chemical shifts.
-
Methodology:
-
Conformational Search: A broad search for possible conformations is performed using a computationally inexpensive method like molecular mechanics (e.g., MM3, MM4).[9] This can involve stochastic or systematic search algorithms.
-
Geometry Optimization and Energy Calculation: The unique structures found in the initial search are then subjected to higher-level calculations. Geometries are optimized and energies are calculated using Density Functional Theory (DFT) (e.g., B3LYP-D3BJ) or ab initio methods.[2] Harmonic frequency calculations are performed to confirm that each structure is a true energy minimum (no imaginary frequencies).[9]
-
Property Calculation: For the lowest-energy conformers, properties such as NMR chemical shifts can be calculated (e.g., using the GIAO method) to aid in the assignment of experimental spectra.[4][7]
-
Conclusion
The stereochemical analysis of substituted this compound is a non-trivial task that requires a synergistic application of advanced experimental and computational techniques. The inherent flexibility of the eleven-membered ring gives rise to a complex mixture of conformers, where the introduction of substituents can significantly shift the equilibrium. A thorough understanding of these stereochemical relationships is crucial for fields such as medicinal chemistry and materials science, where molecular shape dictates function. By integrating low-temperature NMR, X-ray crystallography, and high-level computational modeling, researchers can build a comprehensive picture of the structure, dynamics, and stereoisomerism of these challenging molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational study of 1,2-cycloundecadiene by dynamic NMR spectroscopy and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
theoretical modeling of cycloundecane conformations
An In-depth Technical Guide to the Theoretical Modeling of Cycloundecane Conformations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a medium-sized cycloalkane, presents a complex conformational landscape due to the interplay of angular, torsional, and transannular strains. Understanding the conformational preferences of this compound is crucial in various fields, including medicinal chemistry and materials science, as the three-dimensional structure dictates its physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the , detailing the computational methodologies, key low-energy conformers, and the experimental techniques used for validation. The content is structured to offer actionable insights for professionals engaged in molecular design and analysis.
Introduction
Medium-sized rings, containing 8 to 11 carbon atoms, are characterized by a unique combination of low torsional and angular strain, but significant steric strain arising from transannular interactions.[1] this compound (C₁₁H₂₂) is a prime example of such a system, exhibiting a multitude of low-energy conformations that are closely spaced in energy.[2] The accurate prediction of the relative energies and populations of these conformers is a challenging task that necessitates the use of sophisticated computational models. This guide will delve into the theoretical approaches for modeling this compound's conformational space and the experimental protocols for validating these models.
Theoretical Modeling Methodologies
The conformational analysis of this compound typically employs a hierarchical computational approach, starting with less computationally expensive methods to broadly explore the conformational space, followed by more accurate methods to refine the energies and geometries of the identified conformers.
Molecular Mechanics (MM)
Molecular mechanics methods, utilizing force fields such as MM3 and MM4, are instrumental in performing an initial conformational search.[2][3] These methods are computationally efficient, allowing for the exploration of a vast number of potential conformers.[3] The conformational search can be performed systematically or through stochastic methods to identify a set of low-energy structures.[3]
Density Functional Theory (DFT) and Ab Initio Methods
Following the initial search, the geometries of the low-energy conformers are typically optimized using more robust quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock).[2][4] These methods provide a more accurate description of the electronic structure and, consequently, more reliable relative energies.[4] Frequency calculations are subsequently performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to derive thermodynamic data like free energies.[3]
Key Low-Energy Conformations of this compound
Computational studies, corroborated by experimental data, have identified several low-energy conformations for this compound. The two most stable and populated conformers at low temperatures are the [5] and [6] conformations.[2][4] At -183.1 °C, this compound exists as a mixture of approximately 59% of the[5] conformation and 41% of the[6] conformation.[2][4]
Quantitative Conformational Energy Data
The following table summarizes the calculated relative energies for the six lowest-energy conformations of this compound using different computational methods.
| Conformer (Dale's Nomenclature) | Symmetry | Relative Strain Energy, MM3 (kcal/mol) | Relative Free Energy at -190 °C, MM3 (kcal/mol) | Relative Free Energy at -190 °C, MM4 (kcal/mol) | Relative Free Energy at -190 °C, HF/6-311G* (kcal/mol) |
| [5] | C₁ | 0.00 | 0.01 | 0.00 | 0.00 |
| [6] | C₁ | 0.26 | 0.00 | 0.30 | 0.50 |
| **** | C₂ | 1.17 | 1.50 | 1.18 | 0.95 |
| **** | C₁ | 1.50 | 0.82 | 0.95 | 1.54 |
| **** | C₂ | 1.65 | 1.30 | 1.81 | 2.38 |
| **** | C₁ | 1.92 | 1.78 | 2.16 | 3.19 |
Table 1: Calculated relative energies for the low-energy conformations of this compound. Data sourced from Pawar et al., J. Org. Chem. 2006, 71, 6512-6515.[2]
Experimental Validation Protocols
Experimental validation is crucial to confirm the predictions of theoretical models. For this compound, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques employed.
Low-Temperature ¹³C NMR Spectroscopy
This technique allows for the "freezing out" of individual conformers in solution, enabling their direct observation and quantification.
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a solvent with a very low freezing point, such as propane. The sample is then sealed in a high-precision NMR tube.
-
Data Acquisition: ¹³C NMR spectra are recorded on a high-field spectrometer over a wide range of low temperatures (e.g., from room temperature down to -183.1 °C).[2] The temperature is carefully controlled and calibrated at each measurement point.
-
Spectral Analysis: At very low temperatures, the rate of interconversion between conformers becomes slow on the NMR timescale, resulting in separate peaks for each carbon in each populated conformation. The relative populations of the conformers are determined by integrating the corresponding NMR signals.[2]
-
Dynamic NMR (DNMR): By analyzing the changes in the line shape of the NMR signals as the temperature is increased (a phenomenon known as coalescence), the free-energy barriers for the interconversion between conformers can be calculated.
Single-Crystal X-ray Crystallography
X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state.
Experimental Protocol:
-
Crystal Growth: A suitable single crystal of this compound or a derivative is grown.
-
Data Collection: The crystal is mounted on a goniometer and cooled, often to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The intensities of the diffracted X-rays are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms are determined, and the molecular structure is refined to yield a precise three-dimensional model.
Visualizing the Methodologies
The following diagrams, generated using the DOT language, illustrate the workflows and relationships discussed in this guide.
Conclusion
The is a multifaceted process that relies on a synergistic interplay between computational chemistry and experimental validation. Molecular mechanics provides a broad overview of the conformational landscape, while DFT and ab initio methods offer refined energetic and structural details. Low-temperature NMR spectroscopy and X-ray crystallography are indispensable for validating the theoretical predictions and providing a comprehensive understanding of the conformational behavior of this complex medium-sized ring. For researchers, scientists, and drug development professionals, a thorough grasp of these methodologies is essential for the rational design of molecules with desired three-dimensional structures and properties.
References
An In-depth Technical Guide to the Safe Handling of Cycloundecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and detailed handling protocols for cycloundecane (CAS No: 294-41-7), a saturated cyclic organic compound. The information is intended to ensure the safe use of this chemical in a laboratory research and development setting.
Chemical Identification and Physical Properties
This compound is a cycloalkane with the chemical formula C₁₁H₂₂.[1][2] It is a stable compound under standard conditions.[2] Key identifiers and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 294-41-7 |
| Molecular Formula | C₁₁H₂₂[1][2] |
| Molecular Weight | 154.29 g/mol [1][2] |
| InChIKey | KYTNZWVKKKJXFS-UHFFFAOYSA-N |
| SMILES | C1CCCCCCCCCC1 |
Table 2: Physical and Chemical Properties
| Property | Value |
| Boiling Point | 218.4 °C at 760 mmHg[3] |
| Melting Point | -7.3 °C[3] |
| Density | 0.79 g/cm³[3] |
| Flash Point | 73.7 °C[3] |
| Vapor Pressure | 0.185 mmHg at 25°C[3] |
| Water Solubility | Log10 of Water solubility in mol/l: -4.32 (Crippen Calculated Property)[4] |
| Octanol/Water Partition Coefficient (logP) | 4.291 (Crippen Calculated Property)[4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazard is acute oral toxicity.[1] The GHS classification is based on a notification to the ECHA C&L Inventory.[1]
Table 3: GHS Classification
| Classification | Code | Description |
| Acute Toxicity, Oral | Acute Tox. 3 | Toxic if swallowed[1] |
Pictogram:
Signal Word: Danger[1]
Hazard Statements:
-
H301: Toxic if swallowed.[1]
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1]
-
P321: Specific treatment (see supplemental first aid instruction on this label).[1]
-
P330: Rinse mouth.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Note: A safety data sheet for the related compound, methyl-cycloundecane, indicates it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] While not officially classified for this compound, these potential hazards should be considered when handling.
Experimental Protocols for Safe Handling
The following protocols are based on the GHS precautionary statements and standard laboratory practices for handling toxic substances.
3.1 Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following is a general guideline:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron and additional protective clothing should be used.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of generating aerosols or vapors, a respirator may be necessary.
3.2 Handling and Storage
-
Handling:
-
Ensure the work area is clean and uncluttered.
-
Work in a well-ventilated area, such as a chemical fume hood.
-
Avoid all personal contact with the substance.
-
Do not eat, drink, or smoke in the handling area.[1]
-
Weigh and transfer the substance carefully to avoid creating dust or aerosols.
-
After handling, wash hands thoroughly with soap and water.[1]
-
-
Storage:
-
Store in a tightly closed, properly labeled container.
-
Store in a cool, dry, and well-ventilated area.
-
Store locked up, with access restricted to authorized personnel.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.
-
3.3 Spill and Leak Procedures
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.
-
Collect: Carefully collect the absorbed material and place it into a sealed, labeled container for disposal.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.
3.4 First Aid Measures
-
If Swallowed:
-
If on Skin:
-
Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Get medical attention if irritation develops.
-
-
If in Eyes:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses, if present and easy to do. Continue rinsing.
-
Get medical attention.
-
-
If Inhaled:
-
Move the person to fresh air.
-
If not breathing, give artificial respiration.
-
Get medical attention.
-
3.5 Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1] Do not allow the chemical to enter drains or waterways.
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.
Caption: A workflow for the safe handling of this compound.
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound is limited.
-
Acute Toxicity: Toxic if swallowed (Acute Tox. 3).[1]
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[5]
-
Persistence and Degradability: No data available.[5]
-
Bioaccumulative Potential: No data available.[5]
-
Mobility in Soil: No data available.[5]
Given the lack of comprehensive data, it is prudent to handle this compound with a high degree of caution and to prevent its release into the environment.
References
Preliminary Studies on the Reactivity of Cycloundecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of preliminary studies concerning the reactivity of cycloundecane. As a medium-sized cycloalkane, this compound presents unique conformational and reactivity characteristics that are of significant interest in synthetic and medicinal chemistry. This document outlines its conformational landscape, key reactivity patterns including transannular C–H functionalization and photocyclization, and provides detailed experimental protocols for representative transformations. All quantitative data is summarized in structured tables, and logical and experimental workflows are visualized using diagrams to facilitate understanding.
Conformational Landscape of this compound
This compound (C₁₁H₂₂) is a saturated cyclic hydrocarbon that, unlike smaller rings such as cyclohexane, does not possess a single, low-energy chair conformation.[1][2][3][4] Instead, it exists as a dynamic equilibrium of multiple conformers. Low-temperature ¹³C NMR studies have been instrumental in elucidating the conformational preferences of this compound.
At -183.1 °C, this compound exists as a mixture of two primary conformations: the[5] conformer and the[6] conformer.[7][8] The populations of these conformers have been determined from the ¹³C NMR spectrum.[7][8]
Conformational Equilibrium Data
The relative populations of the two major conformers of this compound at low temperature are presented in Table 1. This equilibrium is a critical factor influencing the molecule's reactivity, as the spatial arrangement of C-H bonds differs significantly between conformers, predisposing certain positions to intramolecular reactions.
Table 1: Conformational Population of this compound at -183.1 °C
| Conformer | Dale Notation | Population (%) |
| 1a | [5] | ~59 |
| 1b | [6] | ~41 |
Data sourced from ¹³C NMR spectroscopic studies.[7][8]
Key Reactivity Patterns
The unique conformational properties of this compound give rise to distinct reactivity patterns, most notably transannular reactions, where a reaction occurs between two non-adjacent atoms across the ring.
Transannular C–H Functionalization
A significant advancement in cycloalkane chemistry is the development of methods for direct and site-selective C–H functionalization.[9] For medium-sized rings like this compound, this often involves a transannular C–H activation. Palladium-catalyzed γ-methylene C–H arylation of cycloalkane carboxylic acids is a powerful tool for introducing aryl groups into the carbocyclic scaffold.[9] This reaction proceeds via a palladacycle intermediate, and the regioselectivity is controlled by the ligand on the palladium catalyst.
While specific studies on this compound carboxylic acid are not detailed in the provided literature, the successful application of this methodology to a range of cycloalkanes from cyclobutane (B1203170) to cyclooctane (B165968) suggests its applicability to the this compound system.[9] The general conditions for this transformation are presented in the experimental protocol below.
Table 2 summarizes the isolated yields for the palladium-catalyzed transannular C–H arylation of various cycloalkane carboxylic acids with different aryl iodides. This data, from analogous systems, provides an expected range of efficacy for similar reactions on this compound derivatives.
Table 2: Isolated Yields for Transannular γ-Methylene C–H Arylation of Cycloalkane Carboxylic Acids
| Cycloalkane Carboxylic Acid Substrate | Aryl Iodide | Ligand | Isolated Yield (%) |
| α-propyl cyclopentane (B165970) carboxylic acid | 4-iodotoluene | L1 | 85 |
| α-propyl cyclopentane carboxylic acid | 4-iodoanisole | L1 | 80 |
| α-propyl cyclopentane carboxylic acid | 4-iodobenzotrifluoride | L1 | 75 |
| Cyclohexane carboxylic acid | 4-iodotoluene | L2 | 71 |
| Cycloheptane carboxylic acid | 4-iodotoluene | L2 | 65 |
| Cyclooctane carboxylic acid | 4-iodotoluene | L2 | 55 |
Reaction Conditions: Substrate (0.1 mmol), Pd catalyst (10 mol%), Ligand (10-20 mol%), ArI (2.0 equiv.), Ag salt (1.5 equiv.), Base (1.5 equiv.), Solvent, 60-90 °C, 24 h. L1 and L2 are specialized quinuclidine-pyridone ligands.[9]
Photocyclization of Cycloundecene
The direct irradiation of medium-sized cycloalkenes in solution can lead to the formation of bicyclic products through transannular insertion reactions. This photocyclization is a convenient method for generating bicyclic isomers that may be difficult to access through other synthetic routes. Studies on cyclooctene, cyclodecene, and cyclododecene (B75492) have shown that irradiation in pentane (B18724) or methanol (B129727) solution leads to the formation of bicyclic alkanes. For instance, irradiation of cyclododecene yields bicyclo[6.4.0]dodecane. It is anticipated that cycloundecene would undergo a similar reaction to produce bicyclo[5.4.0]undecane isomers.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key reactions discussed.
Protocol for Transannular γ-Methylene C–H Arylation of a Cycloalkane Carboxylic Acid
This protocol is a generalized procedure based on the successful arylation of various cycloalkane carboxylic acids and is expected to be applicable to this compound derivatives.[9]
Materials:
-
Cycloalkane carboxylic acid substrate (e.g., this compound carboxylic acid) (0.1 mmol, 1.0 equiv.)
-
PdCl₂(PhCN)₂ (10 mol%)
-
Ligand L2 (a quinuclidine-pyridone ligand) (20 mol%)
-
Aryl iodide (0.2 mmol, 2.0 equiv.)
-
Ag₂CO₃ (0.2 mmol, 1.5 equiv.)
-
K₂CO₃ (0.2 mmol, 1.5 equiv.)
-
Hexafluoroisopropanol (HFIP) (1.0 mL)
-
Anhydrous reaction vial with a magnetic stir bar
Procedure:
-
To an oven-dried reaction vial, add the cycloalkane carboxylic acid substrate, PdCl₂(PhCN)₂, ligand L2, aryl iodide, Ag₂CO₃, and K₂CO₃.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add HFIP (1.0 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired γ-arylated product.
Generalized Protocol for Photocyclization of Cycloundecene
This protocol is a generalized procedure based on the photocyclization of other medium-sized cycloalkenes.
Materials:
-
Cycloundecene
-
Anhydrous pentane or methanol
-
Quartz photoreactor
-
High-pressure mercury lamp
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare a dilute solution of cycloundecene in anhydrous pentane or methanol in the quartz photoreactor.
-
Deoxygenate the solution by bubbling with a gentle stream of argon or nitrogen for 30 minutes.
-
While maintaining a positive pressure of the inert gas, irradiate the solution with a high-pressure mercury lamp.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon consumption of the starting material or when no further conversion is observed, stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Analyze the product mixture by GC-MS and NMR to identify the bicyclo[5.4.0]undecane isomers.
-
Purify the products by fractional distillation or preparative gas chromatography.
Conclusion
The reactivity of this compound is profoundly influenced by its unique conformational landscape. Preliminary studies highlight promising avenues for the selective functionalization of this medium-sized carbocycle. Transannular C–H arylation offers a direct route to introduce molecular complexity, a strategy of high value in drug discovery and development. Furthermore, photocyclization presents a viable pathway for the synthesis of bicyclic systems. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore and exploit the synthetic potential of this compound and its derivatives. Further investigations are warranted to fully map the reactivity of this intriguing molecule and expand its application in chemical synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Cycloundecane via Hydrogenation of Cycloundecene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of cycloundecane through the catalytic hydrogenation of cycloundecene. This transformation is a fundamental process in organic synthesis, yielding a saturated macrocyclic alkane valuable in various fields, including fragrance, materials science, and as a building block in pharmaceutical drug development. The protocols outlined below are based on established methodologies for alkene hydrogenation, offering robust and efficient pathways to the desired product.
Introduction
This compound, a saturated eleven-membered carbocycle, is a key intermediate in the synthesis of complex organic molecules.[1] Its preparation via the hydrogenation of cycloundecene is a straightforward and high-yielding reaction. The process involves the addition of molecular hydrogen across the double bond of cycloundecene in the presence of a heterogeneous catalyst, typically a noble metal such as palladium or platinum.[1] This method ensures complete saturation of the cycloalkene with high efficiency and selectivity.
Data Presentation
The following table summarizes typical quantitative data for the complete hydrogenation of cyclic alkenes to their corresponding alkanes. These values can be considered representative for the hydrogenation of cycloundecene to this compound.
| Parameter | Protocol 1: Palladium on Carbon (Pd/C) | Protocol 2: Adam's Catalyst (PtO₂) |
| Catalyst | 10% Pd/C | Platinum(IV) oxide (PtO₂) |
| Catalyst Loading (mol%) | 5-10 | 1-5 |
| Hydrogen Pressure | 50 psi (approx. 3.4 atm) | 1-3 atm |
| Temperature (°C) | 25 (ambient) | 25 (ambient) |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | Ethanol, Ethyl Acetate, or Acetic Acid |
| Typical Yield (%) | >95 | >95 |
| Selectivity | High for alkane | High for alkane |
Experimental Protocols
Two primary protocols are presented for the synthesis of this compound from cycloundecene, utilizing common and highly effective heterogeneous catalysts.
Protocol 1: Hydrogenation using 10% Palladium on Carbon (Pd/C)
This protocol employs the widely used and robust 10% Pd/C catalyst for the complete saturation of cycloundecene.
Materials:
-
Cycloundecene
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or ethanol, ethyl acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Parr hydrogenation apparatus or similar pressure vessel
-
Filtration apparatus (e.g., Büchner funnel, Celite®)
-
Rotary evaporator
Procedure:
-
In a suitable pressure vessel of a hydrogenation apparatus, dissolve cycloundecene in the chosen solvent (e.g., methanol).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Flush the system first with an inert gas and then with hydrogen gas to ensure an oxygen-free environment.
-
Pressurize the vessel with hydrogen to approximately 50 psi.
-
Commence vigorous stirring or shaking of the reaction mixture at room temperature.
-
Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is considered complete when hydrogen uptake ceases.
-
Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Due to the high efficiency of this reaction, further purification is often not necessary.
Protocol 2: Hydrogenation using Adam's Catalyst (PtO₂)
This protocol utilizes the highly active Adam's catalyst (PtO₂) for the hydrogenation of cycloundecene. The catalyst is typically reduced in situ to platinum black.
Materials:
-
Cycloundecene
-
Platinum(IV) oxide (PtO₂, Adam's catalyst)
-
Ethanol (or ethyl acetate, acetic acid)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus (e.g., flask with a balloon or a pressure reactor)
-
Filtration apparatus (e.g., Büchner funnel, Celite®)
-
Rotary evaporator
Procedure:
-
To a hydrogenation flask, add a solution of cycloundecene in a suitable solvent (e.g., ethanol).
-
Carefully add the PtO₂ catalyst to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Pressurize the system with hydrogen to the desired level (e.g., 1-3 atm). For laboratory-scale reactions, a hydrogen-filled balloon is often sufficient.
-
Stir the mixture vigorously at room temperature. An exothermic reaction may be observed.
-
The reaction is typically complete when the uptake of hydrogen ceases. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material.
-
Once the reaction is complete, vent the excess hydrogen and purge the system with an inert gas.
-
Remove the catalyst by filtration through a pad of Celite®, rinsing the filter pad with the reaction solvent.
-
Remove the solvent from the filtrate by rotary evaporation to yield this compound. The product is typically of high purity.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
¹H NMR: The proton NMR spectrum of this compound will show a characteristic broad multiplet in the aliphatic region (typically around δ 1.4-1.6 ppm), corresponding to the methylene (B1212753) protons of the saturated ring. The absence of signals in the olefinic region (around δ 5.0-6.0 ppm) confirms the complete hydrogenation of the double bond.
-
¹³C NMR: The carbon NMR spectrum of this compound at low temperatures can reveal the presence of different conformations.[2] At room temperature, a single peak in the aliphatic region is expected due to rapid conformational exchange.
-
Infrared (IR) Spectroscopy: The IR spectrum will show C-H stretching vibrations for sp³ hybridized carbons just below 3000 cm⁻¹ and the absence of the C=C stretching vibration that would be present in the starting material, cycloundecene (typically around 1640-1680 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₂₂), which is 154.3 g/mol .
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound from cycloundecene.
References
Synthesis of Cycloundecane: Detailed Experimental Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of macrocyclic compounds like cycloundecane is a critical process in the exploration of new chemical entities. This document provides detailed application notes and protocols for two effective methods for the synthesis of this compound (C₁₁H₂₂), a saturated 11-membered carbocycle.
Two primary routes are presented: a modern approach utilizing Ring-Closing Metathesis (RCM) followed by hydrogenation, and a classical multi-step synthesis commencing from the readily available cyclododecanone (B146445). These protocols are designed to provide a comprehensive guide, including reaction parameters, purification techniques, and expected yields.
Data Summary
The following table summarizes the key quantitative data associated with the two primary synthetic routes to this compound detailed in this document.
| Synthesis Route | Key Intermediate | Reaction Steps | Typical Yield (%) | Purity (%) | Notes |
| Ring-Closing Metathesis & Hydrogenation | Cycloundeca-1,5-diene (B15435240) | 2 | >80 (overall) | >95 | High selectivity in hydrogenation can be achieved with appropriate catalyst selection. |
| Cyclododecanone Rearrangement & Reduction | Cycloundecanone (B1197894) | 2 | ~75-85 (overall) | >95 | High-yielding Favorskii-type rearrangement followed by efficient ketone reduction.[1][2] |
Experimental Protocols
Route 1: Ring-Closing Metathesis (RCM) and Subsequent Hydrogenation
This contemporary approach leverages the power of olefin metathesis to construct the 11-membered ring, followed by a straightforward hydrogenation to yield the saturated cycloalkane.
Step 1: Synthesis of Cycloundeca-1,5-diene via Ring-Closing Metathesis
This protocol is adapted from general procedures for RCM in the synthesis of macrocycles.[3] The starting material, 1,6-undecadiene, can be prepared from commercially available precursors.
Materials:
-
1,6-undecadiene
-
Grubbs' Catalyst (1st or 2nd Generation)
-
Anhydrous, degassed dichloromethane (B109758) (DCM)
-
Ethyl vinyl ether
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1,6-undecadiene (1 equivalent) in anhydrous, degassed DCM to a concentration of 0.01 M.
-
To this solution, add Grubbs' Catalyst (0.01-0.05 equivalents).
-
Stir the reaction mixture at room temperature (or gently reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours. The formation of ethylene (B1197577) gas drives the reaction to completion.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes to deactivate the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes to hexanes/ethyl acetate (e.g., 98:2) to afford pure cycloundeca-1,5-diene.
Step 2: Hydrogenation of Cycloundeca-1,5-diene to this compound
This protocol provides a method for the complete saturation of the double bonds in cycloundeca-1,5-diene to produce this compound.
Materials:
-
Cycloundeca-1,5-diene
-
Platinum(IV) oxide (PtO₂, Adam's catalyst) or 10% Palladium on Carbon (Pd/C)
-
Ethanol (B145695) or ethyl acetate
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
In a hydrogenation flask, dissolve cycloundeca-1,5-diene in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add the hydrogenation catalyst (e.g., 1-5 mol% PtO₂ or 5-10 mol% of 10% Pd/C).
-
Connect the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Pressurize the system with hydrogen to the desired pressure (e.g., 1-3 atm for PtO₂ or 50 psi for Pd/C).
-
Stir or shake the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
If necessary, purify the product by distillation or column chromatography to obtain pure this compound. A typical yield for this step is >95%.
Route 2: Ring Contraction of Cyclododecanone and Reduction
This classical route provides an efficient synthesis of this compound from the readily available and inexpensive cyclododecanone.
Step 1: Synthesis of Cycloundecanone via Favorskii-type Rearrangement of 2,12-Dibromocyclododecanone
This procedure is a high-yielding method for the ring contraction of cyclododecanone.[1][2]
Materials:
-
Cyclododecanone
-
Bromine
-
Sodium methoxide (B1231860)
-
Benzene
-
Concentrated sulfuric acid
-
Sodium azide (B81097)
Procedure:
-
Dibromination: Dissolve cyclododecanone in chloroform and cool the solution. Slowly add a solution of bromine in chloroform while maintaining the temperature at 20-25°C. After the addition is complete, the reaction mixture is worked up to isolate the crude 2,12-dibromocyclododecanone.
-
Favorskii Rearrangement: To a suspension of sodium methoxide in dry benzene, add the dibromocyclododecanone over a period of 30-40 minutes, maintaining the temperature between 25-30°C with an ice bath. After stirring, the reaction is quenched with water and the organic layer is separated, washed, and dried. The solvent is removed to yield methyl 1-cycloundecenecarboxylate.
-
Hydrolysis and Decarboxylation: The crude methyl 1-cycloundecenecarboxylate is treated with concentrated sulfuric acid in chloroform. Sodium azide is added portion-wise, and the mixture is heated. After workup, which includes steam distillation, the resulting cycloundecanone is isolated. This multi-step process from cyclododecanone consistently yields cycloundecanone in 83-85% yield.[1]
Step 2: Reduction of Cycloundecanone to this compound
The carbonyl group of cycloundecanone can be effectively removed using standard reduction methods such as the Wolff-Kishner or Clemmensen reduction.
Protocol 2a: Wolff-Kishner Reduction
This method is suitable for base-stable compounds.[4][5]
Materials:
-
Cycloundecanone
-
Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂)
-
Potassium hydroxide (B78521) (KOH)
-
High-boiling solvent (e.g., diethylene glycol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add cycloundecanone, hydrazine hydrate, and diethylene glycol.
-
Add potassium hydroxide pellets to the mixture.
-
Heat the mixture to reflux. Initially, water will distill off.
-
Once the water has been removed, the temperature will rise. Continue to heat the reaction at around 180-200°C for 3-6 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting this compound by distillation.
Protocol 2b: Clemmensen Reduction
This method is suitable for acid-stable compounds.[6][7]
Materials:
-
Cycloundecanone
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a solution of mercury(II) chloride in water.
-
In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, and toluene.
-
Add the cycloundecanone to the flask.
-
Heat the mixture to a vigorous reflux with stirring for several hours. Additional portions of hydrochloric acid may be needed during the reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent by distillation and purify the crude this compound by vacuum distillation.
Visualized Experimental Workflows
To aid in the conceptualization of these synthetic pathways, the following diagrams illustrate the logical flow of each route.
Caption: Workflow for the synthesis of this compound via RCM and hydrogenation.
Caption: Synthesis of this compound from cyclododecanone via rearrangement and reduction.
References
Cycloundecane: A Versatile Precursor in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cycloundecane, a saturated cyclic hydrocarbon with an eleven-membered ring, has emerged as a valuable and versatile precursor in the field of organic synthesis. Its unique ring size and conformational flexibility allow for the construction of complex molecular architectures, making it a key starting material in the synthesis of fragrances, pharmaceuticals, and other biologically active compounds. This document provides a detailed overview of the applications of this compound in organic synthesis, complete with experimental protocols and quantitative data to facilitate its use in research and development.
Oxidation to Cycloundecanone (B1197894): A Gateway to Further Functionalization
The most common initial transformation of this compound is its oxidation to cycloundecanone. This ketone serves as a pivotal intermediate, opening pathways to a wide array of derivatives through subsequent reactions. Various catalytic systems have been developed for this oxidation, aiming for high selectivity and yield.
Table 1: Catalytic Oxidation of this compound to Cycloundecanone
| Catalyst System | Oxidant | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity for Cycloundecanone (%) | Reference |
| Ti-Zr-Co alloy | O₂ | 150 | 2 | 6.8 | ~45 (along with cyclohexanol) | [1] |
| Nano-gold molecular sieve | O₂ | 120-200 | 5-15 | 15-25 | 80 | [2] |
| CuO-ZnO | H₂O₂ | Not Specified | Not Specified | 88.2 | 86 | [3] |
| H₄[α-SiW₁₂O₄₀]/Zr | H₂O₂ | 80 | Not Specified | 99.73 | 23.57 (along with cyclohexanol) | [4] |
Experimental Protocol: Oxidation of Cyclohexane (B81311) (as a model for this compound)
This protocol is adapted from a general procedure for cyclohexane oxidation and can be optimized for this compound.
Materials:
-
Cyclohexane (or this compound)
-
Catalyst (e.g., CuO-ZnO)
-
Hydrogen Peroxide (30% aqueous solution)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexane (10 mmol) and the catalyst (e.g., 5 mol%).
-
Add the solvent (20 mL) and begin stirring.
-
Slowly add hydrogen peroxide (30 mmol) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and maintain for the required time (e.g., 2-6 hours).
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst and wash with the solvent.
-
Extract the filtrate with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield cyclohexanone (B45756) (or cycloundecanone).[1][3]
Logical Workflow for this compound Oxidation
Caption: Workflow for the catalytic oxidation of this compound.
Ring Expansion of Cycloundecanone: Accessing Larger Macrocycles
Cycloundecanone is a valuable precursor for the synthesis of larger macrocyclic ketones, which are important in the fragrance industry. Ring expansion reactions provide an efficient method to increase the ring size by one or more carbons.
Two-Carbon Ring Expansion for Muscone Synthesis
A notable application of ring expansion is in the synthesis of (±)-muscone, a valuable fragrance ingredient. This can be achieved through a repeatable two-carbon ring expansion protocol.[5]
Table 2: Two-Carbon Ring Expansion of Cycloundecanone
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Cycloundecanone | 1. Vinylmagnesium bromide2. Thermo-isomerization (650°C) | Cyclotridecanone | Not specified | [5] |
Experimental Protocol: Two-Carbon Ring Expansion of Cycloundecanone
This protocol is based on a general procedure for the synthesis of macrocyclic ketones.[6]
Step 1: Synthesis of 1-Vinylcycloundecanol
-
To a solution of vinylmagnesium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of cycloundecanone (1.0 equivalent) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1-vinylcycloundecanol is used in the next step without further purification.
Step 2: Thermo-isomerization to Cyclotridecanone
-
The crude 1-vinylcycloundecanol is subjected to gas-phase thermo-isomerization in a flow reactor system at high temperatures (e.g., 600-650 °C).
-
The product, cyclotridecanone, is collected from the reactor outlet and purified by distillation or column chromatography.
Reaction Pathway for Two-Carbon Ring Expansion
Caption: Pathway for the two-carbon ring expansion of cycloundecanone.
Baeyer-Villiger Oxidation of Cycloundecanone: Synthesis of Macrocyclic Lactones
The Baeyer-Villiger oxidation is a powerful reaction for the conversion of cyclic ketones into lactones. When applied to cycloundecanone, this reaction yields a twelve-membered lactone, which can be a precursor to valuable macrocycles like pentadecanolide (Exaltolide®), a musk fragrance.
Table 3: Baeyer-Villiger Oxidation of Cycloundecanone
| Ketone | Oxidant | Catalyst | Product | Yield (%) | Reference |
| Cycloundecanone | H₂O₂ | [ProH]CF₃SO₃ | Dodecanolide | Not Specified | [7] |
| Cyclopentadecanone (as a model) | H₂O₂ | Cyclopentadecanone monooxygenase | Pentadecanolide | up to 42% | [8] |
Experimental Protocol: Baeyer-Villiger Oxidation of a Cyclic Ketone
This protocol is a general procedure and should be optimized for cycloundecanone.[9][10]
Materials:
-
Cyclic Ketone (e.g., Cycloundecanone)
-
Peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or Hydrogen Peroxide with a catalyst
-
Solvent (e.g., Dichloromethane, Chloroform)
-
Sodium bicarbonate solution (saturated)
Procedure using a Peroxy Acid:
-
Dissolve the cyclic ketone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the peroxy acid (e.g., m-CPBA, 1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, quench the excess peroxy acid by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude lactone by column chromatography or distillation.
Baeyer-Villiger Oxidation Pathway
Caption: General pathway for the Baeyer-Villiger oxidation of cycloundecanone.
C-H Functionalization of Cycloalkanes: A Modern Approach
Direct C-H functionalization of cycloalkanes represents a highly efficient and atom-economical approach to introduce new functional groups, avoiding pre-functionalization steps.[11] While specific protocols for this compound are still emerging, methods developed for other cycloalkanes, such as cyclooctane (B165968), provide a strong foundation for its application.
Experimental Protocol: Transannular γ-C-H Arylation of a Cycloalkane Carboxylic Acid
This protocol is adapted from a procedure for cyclooctane carboxylic acid and can serve as a starting point for this compound derivatives.[12]
Materials:
-
Cycloalkane carboxylic acid (1.0 equivalent)
-
Aryl iodide (2.0 equivalents)
-
Pd(OAc)₂ (10 mol%)
-
Ligand (e.g., a quinuclidine-pyridone ligand, 15 mol%)
-
Ag₂CO₃ (1.5 equivalents)
-
K₂CO₃ (3.0 equivalents)
-
Hexafluoroisopropanol (HFIP)
-
Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the cycloalkane carboxylic acid, aryl iodide, Pd(OAc)₂, ligand, Ag₂CO₃, and K₂CO₃.
-
Evacuate and backfill the vial with argon three times.
-
Add HFIP and THF via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired γ-arylated product.
C-H Functionalization Logic
Caption: Logical flow for direct C-H functionalization of a cycloalkane.
Conclusion
This compound and its primary derivative, cycloundecanone, are powerful precursors in organic synthesis. Their utility spans from the creation of high-value fragrance compounds to the potential construction of novel pharmaceutical scaffolds. The methodologies outlined in this document, including oxidation, ring expansion, Baeyer-Villiger oxidation, and C-H functionalization, provide a robust toolkit for researchers to explore the rich chemistry of this medium-sized carbocycle. As synthetic methods continue to advance, the applications of this compound are poised to expand, further solidifying its importance as a versatile building block in modern organic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1305829C - Selective oxidation process of cyclohexane to prepare cyclohexanone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. Transannular C-H functionalization of cycloalkane carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Cycloundecane Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the simple cycloundecane ring is not commonly found as a standalone scaffold in medicinal chemistry, its core structure is present in a class of natural products with significant therapeutic potential: the bicyclo[6.3.0]undecane sesquiterpenoids . These compounds, isolated from various marine and terrestrial organisms, exhibit a range of biological activities, including anti-inflammatory, cytotoxic, antiplasmodial, and antifouling properties. This document provides an overview of the potential applications of these this compound-containing compounds, along with detailed protocols for their biological evaluation.
Featured Bicyclo[6.3.0]undecane Sesquiterpenoids
Tehranolide
Isolated from Artemisia diffusa, Tehranolide is a sesquiterpene lactone with a unique endoperoxide group, structurally similar to artemisinin. It has demonstrated potent cytotoxic and immunomodulatory effects.[1]
Capillosananes
A series of bicyclo[6.3.0]undecane sesquiterpenoids, such as Capillosanane W and others, have been isolated from the soft coral Sinularia capillosa. These compounds have shown notable anti-inflammatory and antifouling activities.
Potential Therapeutic Applications and Quantitative Data
The following tables summarize the reported biological activities of selected bicyclo[6.3.0]undecane sesquiterpenoids.
Table 1: Cytotoxic Activity of Tehranolide
| Cell Line | IC₅₀ (µg/mL) | Reference |
| MCF-7 (Breast Cancer) | 10 | [1] |
| HeLa (Cervical Cancer) | 15 | [1] |
| K562 (Leukemia) | 12.5 | [1] |
Table 2: Anti-inflammatory Activity of Bicyclo[6.3.0]undecane Sesquiterpenoids
| Compound | Assay | Result | Concentration | Positive Control | Reference |
| Capillosanane W | TNF-α Inhibition | 34% inhibition | 10 µM | NK007 (46% at 100 nM) | [2] |
| Alashanoids (5-7, 11, 13) | NO Production Inhibition | IC₅₀: 13.6 - 70.6 µM | - | - | [3][4] |
Table 3: Antifouling Activity of Capillosananes
| Compound | Organism | IC₅₀ (µM) | Reference |
| Capillosanane (Compound 10) | Balanus amphitrite | 9.70 | [2] |
| Capillosanane (Compound 18) | Balanus amphitrite | 54 | [2] |
Table 4: Antiplasmodial Activity of Tehranolide
| Organism | Activity | Reference |
| Plasmodium falciparum | Growth Inhibition | [1] |
Signaling Pathways and Mechanisms of Action
Tehranolide-Induced Apoptosis in Cancer Cells
Tehranolide has been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. It modulates the PI3K/Akt signaling pathway, leading to cell cycle arrest at the G0/G1 phase, and promotes apoptosis through the regulation of Bcl-2 family proteins.[5]
Anti-inflammatory Mechanism of Bicyclo[6.3.0]undecane Sesquiterpenoids
Certain bicyclo[6.3.0]undecane sesquiterpenoids exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as nitric oxide (NO).[3][4]
Experimental Protocols
General Workflow for Screening Natural Products
The following diagram illustrates a general workflow for the isolation and biological evaluation of novel compounds from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Bicyclo [6.3.0] Undecane Sesquiterpenoids: Structures, Biological Activities, and Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Tehranolide inhibits proliferation of MCF-7 human breast cancer cells by inducing G0/G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cycloundecane in Supramolecular Chemistry: An Examination of its Limited Role
A comprehensive review of scientific literature reveals that cycloundecane, a simple cycloalkane with the formula C₁₁H₂₂, does not play a significant role in the field of supramolecular chemistry. Despite the extensive exploration of various cyclic molecules for applications in host-guest chemistry, self-assembly, and molecular recognition, this compound has not emerged as a key building block or functional component in the design of supramolecular systems.
While the user's request sought detailed application notes and protocols for the use of this compound in supramolecular chemistry, a thorough search of available research indicates a lack of published work in this specific area. The field of supramolecular chemistry is dominated by macrocyclic compounds that possess pre-organized cavities and specific functional groups capable of engaging in strong and selective non-covalent interactions. Key examples of such molecules include cyclodextrins, calixarenes, cucurbiturils, and crown ethers. These molecules are well-studied for their ability to form stable host-guest complexes with a wide range of guest molecules, leading to applications in drug delivery, catalysis, and sensing.
This compound, in contrast, is a saturated hydrocarbon ring.[1][2][3] Its conformational flexibility and lack of functional groups that can act as hydrogen bond donors or acceptors, or participate in π-π stacking or electrostatic interactions, make it an unsuitable candidate for a host molecule in supramolecular chemistry. The weak van der Waals forces it can engage in are generally not sufficient to form stable and specific host-guest complexes in solution.
Similarly, there is no evidence to suggest that this compound is a significant component in the design of self-assembling systems. Supramolecular self-assembly typically relies on molecules that have been programmed with specific recognition motifs to drive the formation of well-defined, ordered structures.
In the context of drug development and research, the focus remains on established macrocyclic hosts that can encapsulate and enhance the properties of drug molecules.[4][5][6][7] These host-guest interactions are a cornerstone of supramolecular approaches to improving drug solubility, stability, and targeted delivery.
Due to the absence of research and quantitative data on the role of this compound in supramolecular chemistry, it is not possible to provide the requested application notes, experimental protocols, or data tables. The scientific community has not identified a significant application for this particular cycloalkane in this field. Researchers and professionals in drug development interested in supramolecular chemistry are directed towards the extensive literature on well-established macrocyclic hosts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H22 | CID 136144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Sachinfo - Herstellung [chemiedidaktik.uni-wuppertal.de]
- 5. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Host-guest interactions between cyclodextrins and surfactants with functional groups at the end of the hydrophobic tail - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cycloundecane Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
The following application notes and protocols explore the potential of cycloundecane derivatives in materials science. While direct, extensive research on this compound-based materials is limited, these notes provide a foundational framework for their synthesis and characterization based on established principles in polymer and liquid crystal chemistry. The unique conformational properties of the eleven-membered this compound ring could impart novel thermal, mechanical, and optical characteristics to advanced materials.
Application Note 1: Synthesis of Poly(cycloundecyl Methacrylate) for Advanced Optical and Dielectric Applications
Introduction:
Polymers incorporating bulky cycloalkane moieties, such as poly(cyclohexyl methacrylate), are known for their enhanced thermal stability, high glass transition temperatures, and low dielectric constants. These properties make them suitable for applications in microelectronics and as optical materials. This application note describes a hypothetical protocol for the synthesis and characterization of poly(cycloundecyl methacrylate), a novel polymer expected to exhibit similar or enhanced properties due to the larger, more flexible this compound ring.
Proposed Monomer: Cycloundecyl Methacrylate
Logical Relationship: Monomer to Polymer
Application Notes and Protocols for Studying Reaction Mechanisms with Cycloundecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloundecane, a medium-sized cycloalkane (C₁₁H₂₂), serves as a valuable molecular probe for investigating complex reaction mechanisms in organic chemistry. Its inherent conformational flexibility and the proximity of non-adjacent carbon atoms give rise to significant transannular interactions. These interactions, particularly transannular hydride shifts, can profoundly influence the course and outcome of reactions, making this compound and its derivatives ideal substrates for studying carbocation rearrangements, conformational effects on reactivity, and neighboring group participation.
These application notes provide a comprehensive overview of the use of this compound in mechanistic studies, focusing on the solvolysis of cycloundecyl p-toluenesulfonate (tosylate). This system classically demonstrates the interplay between conformation and reactivity in medium-sized rings. Detailed experimental protocols, quantitative data from seminal studies, and visualizations of the underlying mechanistic pathways are presented to aid researchers in applying these concepts to their own work in areas such as natural product synthesis, drug design, and physical organic chemistry.
Key Concepts: The Role of Conformation in Reactivity
The reactivity of this compound derivatives is intrinsically linked to the molecule's conformational preferences. Unlike smaller, more rigid rings, this compound can adopt several low-energy conformations. This dynamic behavior means that the transition state of a reaction can be influenced by the relative energies of different ground-state and intermediate conformations.
A critical feature of medium-sized rings like this compound is the potential for transannular interactions , where atoms on opposite sides of the ring can approach each other closely in certain conformations. This proximity can facilitate reactions that are not observed in smaller or larger ring systems, most notably transannular hydride shifts.
Application: Solvolysis of Cycloundecyl Tosylate as a Probe for Transannular Hydride Shifts
A classic application of this compound in mechanistic studies is the solvolysis of cycloundecyl tosylate. The departure of the tosylate leaving group generates a cycloundecyl cation, which can undergo rearrangement via transannular hydride shifts before being trapped by the solvent. The distribution of the resulting products (olefins and alcohols) provides valuable insights into the mechanism and the influence of the ring's conformation.
Quantitative Data from Solvolysis Studies
The following tables summarize the key quantitative data from the seminal studies on the solvolysis of cycloalkyl p-toluenesulfonates, including cycloundecyl tosylate.
Table 1: Rate Constants for the Solvolysis of Cycloalkyl p-Toluenesulfonates
| Cycloalkyl Tosylate | Solvent | Temperature (°C) | Rate Constant (k) (s⁻¹) |
| Cycloundecyl | Acetic Acid | 50.0 | 1.3 x 10⁻⁵ |
| Cycloundecyl | Formic Acid | 50.0 | 2.4 x 10⁻⁴ |
Data adapted from Prelog, V. et al. (1956). Helv. Chim. Acta.
Table 2: Product Distribution from the Solvolysis of Cycloundecyl p-Toluenesulfonate
| Solvent | Temperature (°C) | Olefin Products (%) | Alcohol Products (%) |
| Acetic Acid | 50.0 | 85 | 15 |
| Formic Acid | 50.0 | 90 | 10 |
Data adapted from Prelog, V. et al. (1956). Helv. Chim. Acta.
The high proportion of olefin products, particularly those that are constitutional isomers of the expected direct elimination product, provides strong evidence for the occurrence of transannular hydride shifts within the cycloundecyl cation intermediate.
Mechanistic Pathways
The solvolysis of cycloundecyl tosylate proceeds through a carbocation intermediate. The initially formed secondary carbocation can rearrange via a series of 1,x-hydride shifts (where x = 3, 4, 5, or 6) to form more stable tertiary or other secondary carbocations. These rearrangements are facilitated by the conformational flexibility of the eleven-membered ring, which allows for close approach of remote C-H bonds to the carbocationic center.
Diagram: Proposed Mechanism for Solvolysis of Cycloundecyl Tosylate
Caption: Proposed mechanism for the solvolysis of cycloundecyl tosylate.
Experimental Protocols
The following are generalized protocols for the synthesis of cycloundecyl tosylate and its subsequent solvolysis. These should be adapted and optimized based on available laboratory equipment and safety protocols.
Protocol 1: Synthesis of Cycloundecyl p-Toluenesulfonate
Materials:
-
Cycloundecanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve cycloundecanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure cycloundecyl p-toluenesulfonate.
Diagram: Workflow for the Synthesis of Cycloundecyl Tosylate
Caption: Workflow for the synthesis of cycloundecyl tosylate.
Protocol 2: Solvolysis of Cycloundecyl p-Toluenesulfonate and Product Analysis
Materials:
-
Cycloundecyl p-toluenesulfonate
-
Glacial acetic acid (for acetolysis) or formic acid (for formolysis)
-
Anhydrous sodium acetate (for acetolysis, to buffer the liberated p-toluenesulfonic acid)
-
Thermostatted oil bath
-
Reaction vessel with a condenser
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
-
Nuclear magnetic resonance (NMR) spectrometer for structural elucidation
Procedure:
-
Prepare a solution of cycloundecyl p-toluenesulfonate in the chosen solvent (e.g., 0.1 M in glacial acetic acid containing 0.2 M anhydrous sodium acetate).
-
Place the reaction vessel in a thermostatted oil bath pre-heated to the desired temperature (e.g., 50.0 °C).
-
Maintain the reaction at a constant temperature for a period determined by the known reaction rate (several half-lives).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by adding it to an ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and carefully concentrate the solvent.
-
Analyze the product mixture by GC-MS to identify and quantify the different olefin and alcohol (or acetate/formate) products.
-
If necessary, isolate individual products by preparative chromatography for further structural characterization by NMR spectroscopy.
Logical Relationship of Mechanistic Investigation
The study of the solvolysis of cycloundecyl tosylate follows a logical progression from synthesis and reaction to product analysis and mechanistic interpretation.
Diagram: Logical Flow of a Mechanistic Study
Caption: Logical workflow for a mechanistic study using this compound.
Conclusion
The study of reaction mechanisms using this compound and its derivatives provides fundamental insights into the influence of molecular conformation on chemical reactivity. The solvolysis of cycloundecyl tosylate is a cornerstone example, demonstrating the importance of transannular hydride shifts in the chemistry of medium-sized rings. The protocols and data presented here offer a framework for researchers to explore these and related phenomena, with applications ranging from fundamental organic chemistry to the design of complex molecules with specific three-dimensional structures and reactivities. Modern computational methods can further enhance these studies by providing detailed energetic profiles of the various conformational isomers and transition states involved in these intricate reaction pathways.
Application Notes: Cycloundecane as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloundecane and its derivatives are valuable C11 synthons for the construction of complex molecular architectures, particularly macrocycles. The inherent ring strain and conformational flexibility of the eleven-membered ring can be strategically exploited through various chemical transformations to access larger ring systems or functionalized linear chains. These methodologies are pivotal in the synthesis of fragrances, natural products, and pharmacologically active molecules. This document provides detailed application notes and experimental protocols for key transformations of this compound-derived building blocks.
Key Synthetic Strategies and Applications
The utility of this compound as a building block is primarily demonstrated through three major synthetic routes:
-
Ring Contraction to Functionalized this compound Derivatives: A common starting point is the readily available cyclododecanone (B146445), which can be efficiently converted to cycloundecanone (B1197894). This provides a key functionalized this compound derivative for further elaboration.
-
Ring Expansion via Baeyer-Villiger Oxidation: Cycloundecanone can be subjected to Baeyer-Villiger oxidation to yield a twelve-membered lactone (oxacyclododecan-2-one). This ring expansion is a powerful method for synthesizing macrocyclic lactones, a common motif in natural products and fragrances.
-
Ring-Opening Metathesis for Macrocyclization: this compound-derived olefins, such as cycloundeca-1,5-diene (B15435240), can undergo ring-opening cross-metathesis (ROCM) to generate linear dienes. These intermediates can then be subjected to ring-closing metathesis (RCM) to construct larger, more complex macrocycles.
These strategies offer a modular approach to complex molecule synthesis, allowing for the introduction of diverse functional groups and the construction of various ring sizes.
Data Presentation
Table 1: Summary of Key Transformations and Typical Yields
| Transformation | Starting Material | Product | Key Reagents | Typical Yield (%) |
| Ring Contraction | Cyclododecanone | Cycloundecanone | Br₂, NaOMe, H₂SO₄, NaN₃ | 83-85%[1] |
| Baeyer-Villiger Oxidation | Cycloundecanone | Oxacyclododecan-2-one | m-CPBA or H₂O₂ with a catalyst | 70-95% (estimated based on similar ketones) |
| ROCM | Cycloundeca-1,5-diene | Linear diene ester | Grubbs II Catalyst, Ethyl Acrylate (B77674) | ~70-85% |
| RCM | Linear diene precursor | Macrocycle | Grubbs II Catalyst | 60-90%[2] |
Experimental Protocols
Protocol 1: Synthesis of Cycloundecanone from Cyclododecanone
This protocol is adapted from Organic Syntheses, a reliable source for detailed and verified experimental procedures.[1][3]
Workflow Diagram:
Caption: Synthesis of Cycloundecanone.
Materials:
-
Cyclododecanone (1.00 mole, 182 g)
-
Bromine (2.00 moles, 320 g)
-
Dry Benzene (1.4 L)
-
Anhydrous Diethyl Ether (150 mL)
-
Sodium Methoxide (B1231860) (2.31 moles, 125 g)
-
Concentrated Sulfuric Acid (600 mL)
-
Sodium Azide (B81097) (1.2 moles, 78 g)
Procedure:
A. 2,12-Dibromocyclododecanone
-
In a 3-L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve cyclododecanone in dry benzene and anhydrous diethyl ether.[1]
-
Cool the flask in a water bath and add bromine dropwise at a rate that maintains the reaction temperature between 20-25°C. The addition typically takes 20-30 minutes.[1]
-
After the addition is complete, stir for an additional 10 minutes. The resulting solution of 2,12-dibromocyclododecanone is used directly in the next step.
B. Methyl 1-cycloundecenecarboxylate
-
To the stirred solution from Part A, add powdered sodium methoxide in portions over 30-40 minutes, maintaining the temperature at 25-30°C with an ice bath.[3]
-
After the addition, stir for another 20 minutes at the same temperature.
-
Work up the reaction by sequential extraction with water, 5% hydrochloric acid, and saturated aqueous sodium chloride.
-
Combine the organic phases, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude methyl 1-cycloundecenecarboxylate.
C. Cycloundecanone
Caution: This part of the procedure involves hydrazoic acid, which is highly toxic. All steps must be performed in a well-ventilated fume hood behind a safety shield.
-
In a 3-L three-necked flask, cool concentrated sulfuric acid to 5°C.[1]
-
Slowly add the crude methyl 1-cycloundecenecarboxylate from Part B.
-
Add chloroform to the mixture and heat to 35°C.
-
While stirring vigorously, add sodium azide in small portions over 30-50 minutes, maintaining the temperature at 40 ± 2°C.[1]
-
After an additional 10-15 minutes of stirring, cool the reaction mixture to 5°C and pour it onto ice.
-
Transfer the mixture to a steam distillation apparatus. Steam distill the cycloundecanone.
-
Extract the distillate with chloroform and ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to afford cycloundecanone (boiling point 84-85°C at 2 mm Hg). The expected yield is 139–143 g (83–85%).[1]
Protocol 2: Baeyer-Villiger Oxidation of Cycloundecanone
This protocol describes a general procedure for the Baeyer-Villiger oxidation of a cyclic ketone to the corresponding lactone using meta-chloroperoxybenzoic acid (m-CPBA).
Workflow Diagram:
Caption: Baeyer-Villiger Oxidation.
Materials:
-
Cycloundecanone (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cycloundecanone in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA in dichloromethane.
-
Add the m-CPBA solution dropwise to the cycloundecanone solution over 30 minutes.
-
Allow the reaction mixture to stir at 0°C and then warm to room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peracid.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired lactone.
Protocol 3: Ring-Opening Cross-Metathesis (ROCM) of Cycloundeca-1,5-diene
This protocol outlines the synthesis of a linear diene with a terminal ester functionality by reacting cycloundeca-1,5-diene with ethyl acrylate.[4]
Workflow Diagram:
Caption: Ring-Opening Cross-Metathesis.
Materials:
-
Cycloundeca-1,5-diene (1.0 g, 6.57 mmol)
-
Ethyl acrylate (0.79 g, 7.88 mmol, 1.2 eq)
-
Grubbs Catalyst™, 2nd Generation (0.28 g, 0.33 mmol, 5 mol%)
-
Anhydrous dichloromethane (DCM, 130 mL)
-
Ethyl vinyl ether
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add cycloundeca-1,5-diene and anhydrous DCM.[4]
-
Add ethyl acrylate to the solution.
-
In a separate vial, dissolve the Grubbs Catalyst™ in anhydrous DCM and add it to the reaction mixture.[4]
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding ethyl vinyl ether (2 mL) and stirring for 30 minutes.[4]
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate (B1210297) as the eluent to afford the desired linear diene.[4]
Conclusion
This compound and its accessible derivatives serve as highly adaptable platforms for the synthesis of complex molecules. The protocols detailed herein for ring contraction, ring expansion, and ring-opening metathesis provide researchers with robust methodologies to access a diverse range of molecular scaffolds. The ability to generate macrocyclic lactones and larger carbocycles from this C11 building block underscores its importance in modern organic synthesis, with significant applications in the development of new fragrances and therapeutic agents. The modularity of these synthetic routes allows for extensive exploration of chemical space, paving the way for the discovery of novel molecules with unique properties and functions.
References
Application Notes and Protocols for the Oxidation of Cycloundecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oxidation of cycloundecanol, the corresponding secondary alcohol of cycloundecane, to its ketone, cycloundecanone (B1197894). Direct oxidation of the cycloalkane, this compound, is a more challenging transformation and typically requires harsher conditions. The oxidation of the alcohol represents a more common and controlled laboratory procedure. The protocols described herein utilize two common and effective chromium-based oxidizing agents: Jones reagent and Pyridinium Chlorochromate (PCC).
Comparative Analysis of Oxidation Protocols
The choice of an oxidizing agent for the conversion of cycloundecanol to cycloundecanone depends on several factors, including the desired scale of the reaction, the presence of other functional groups, and considerations regarding the acidity and toxicity of the reagents. Below is a summary of the two detailed protocols.
| Oxidation Protocol | Oxidizing Agent | Typical Reaction Time | Typical Yield (%) | Product Purity (%) | Key Considerations |
| Jones Oxidation | Chromic acid (generated in situ from CrO₃ and H₂SO₄ in acetone) | 1 - 3 hours | 92 - 96 (for cycloöctanol) | >95 | Strong acidic conditions, not suitable for acid-sensitive substrates. Chromium waste is toxic.[1][2] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | 2 - 4 hours | High (generally >85) | >95 | Milder, nearly neutral conditions, suitable for a wider range of functional groups. Chromium-based reagent with toxicity concerns.[3][4] |
Protocol 1: Jones Oxidation of Cycloundecanol
This protocol is adapted from a well-established procedure for the oxidation of a similar cyclic alcohol, cycloöctanol, which affords a high yield of the corresponding ketone.[1] Jones reagent is a strong oxidizing agent prepared from chromium trioxide and sulfuric acid in acetone (B3395972).[2][5]
Materials and Equipment
-
Cycloundecanol
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropyl alcohol
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Procedure
1. Preparation of Jones Reagent:
-
In a beaker, carefully dissolve chromium trioxide (CrO₃) in distilled water.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid with stirring.
2. Oxidation Reaction:
-
In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve cycloundecanol in acetone.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add the prepared Jones reagent from the dropping funnel to the stirred cycloundecanol solution. Maintain the temperature of the reaction mixture below 20 °C.
-
Continue the addition until a persistent orange-brown color of the excess reagent is observed.
-
Stir the reaction mixture for an additional 1-2 hours at room temperature to ensure the completion of the reaction.
3. Work-up and Purification:
-
Quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate of chromium salts forms.
-
Neutralize the reaction mixture by the careful addition of solid sodium bicarbonate until the evolution of gas ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude cycloundecanone.
-
If necessary, the product can be further purified by distillation or column chromatography.
Logical Workflow for Jones Oxidation
References
Application Notes and Protocols for the Synthesis of Cycloundecanone from Cycloundecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloundecanone (B1197894) is a valuable cyclic ketone intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances. Its eleven-membered ring structure presents unique synthetic challenges and opportunities. This document provides detailed application notes and experimental protocols for the synthesis of cycloundecanone, primarily through the oxidation of cycloundecane. Two main strategies are presented: a two-step synthesis involving the formation of cycloundecanol as an intermediate, and a direct oxidation of this compound. The two-step approach offers greater control and typically higher purity of the final product, while direct oxidation provides a more streamlined, albeit potentially less selective, route.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for the different proposed methods for the synthesis of cycloundecanone. Direct oxidation data is adapted from analogous oxidations of large-ring cycloalkanes like cyclododecane (B45066), as specific data for this compound is not extensively reported. The two-step synthesis data is based on well-established oxidation methods for secondary alcohols.
| Method | Key Reagents/Catalyst | Substrate | Product | Typical Yield (%) | Selectivity | Key Advantages & Disadvantages |
| Direct Oxidation | ||||||
| Boric Acid Mediated | Boric Acid, Air/O₂ | This compound | Cycloundecanol & Cycloundecanone | ~80% (alcohol) | High for alcohol | Advantages: Inexpensive reagents. Disadvantages: Primarily yields the alcohol, requiring a subsequent oxidation step; reaction conditions can be harsh. |
| Cobalt-Catalyzed | Cobalt Salt (e.g., naphthenate), Air/O₂ | This compound | Cycloundecanol & Cycloundecanone | Variable | Mixture of alcohol and ketone | Advantages: Catalytic method. Disadvantages: Often results in a mixture of products requiring separation; potential for over-oxidation. |
| Two-Step Synthesis (Oxidation of Cycloundecanol) | ||||||
| Jones Oxidation | CrO₃, H₂SO₄, Acetone (B3395972) | Cycloundecanol | Cycloundecanone | 85-95% | High | Advantages: High yield, fast reaction. Disadvantages: Uses toxic chromium reagents; strongly acidic conditions. |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine (B128534) | Cycloundecanol | Cycloundecanone | 90-98% | High | Advantages: Mild conditions, suitable for sensitive substrates. Disadvantages: Requires low temperatures (-78 °C); produces foul-smelling dimethyl sulfide. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Cycloundecanol | Cycloundecanone | 90-95% | High | Advantages: Mild conditions, neutral pH, high chemoselectivity.[1][2] Disadvantages: Reagent is expensive and potentially explosive on a large scale.[2][3] |
Experimental Protocols
Method 1: Two-Step Synthesis via Cycloundecanol
This is the recommended approach for achieving high purity cycloundecanone.
Step 1: Synthesis of Cycloundecanol from this compound (Boric Acid Mediated Oxidation - Adapted from Cyclododecane Oxidation)
This protocol is adapted from the well-established method for the liquid-phase oxidation of cyclododecane in the presence of boric acid, which favors the formation of the alcohol.
Materials:
-
This compound
-
Boric Acid (H₃BO₃)
-
Pressurized reaction vessel with gas inlet and stirrer
-
Oxygen or Air source
-
Toluene
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Apparatus for fractional distillation
Procedure:
-
Reaction Setup: In a high-pressure stainless-steel autoclave equipped with a mechanical stirrer, thermocouple, and gas inlet, charge this compound and 5-10 mol% of boric acid.
-
Reaction Conditions: Seal the autoclave and pressurize with air or oxygen to 8-10 atm. Heat the mixture to 160-170 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing for the consumption of this compound and the formation of cycloundecanol and cycloundecanone using gas chromatography (GC). The reaction is typically run for 4-6 hours.
-
Work-up: After cooling the reactor to room temperature, cautiously release the pressure. Transfer the reaction mixture to a separatory funnel.
-
Hydrolysis of Borate (B1201080) Esters: Add hot water to the reaction mixture and stir vigorously for 1 hour to hydrolyze the borate esters of cycloundecanol.
-
Extraction: Extract the organic layer with dichloromethane or diethyl ether. Wash the combined organic layers with a dilute sodium hydroxide solution to remove any acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product mixture by fractional distillation under reduced pressure to separate unreacted this compound, cycloundecanol, and any cycloundecanone formed.
Step 2: Oxidation of Cycloundecanol to Cycloundecanone
Choose one of the following well-established methods for the oxidation of the secondary alcohol, cycloundecanol, to the desired ketone, cycloundecanone.
Materials:
-
Cycloundecanol
-
Jones Reagent (a solution of CrO₃ in concentrated H₂SO₄ and water)
-
Acetone
-
Isopropyl alcohol
-
Dichloromethane or Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve cycloundecanol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.
-
Addition of Jones Reagent: Slowly add the Jones reagent dropwise to the stirred solution. The color of the reaction mixture will turn from orange to green/blue. Maintain the temperature at 0-5 °C during the addition.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until all the starting alcohol is consumed (typically 1-2 hours).
-
Quenching: Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color of excess oxidant disappears and a green precipitate of chromium salts is formed.
-
Work-up: Allow the mixture to warm to room temperature and filter through a pad of Celite® to remove the chromium salts. Wash the filter cake with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove most of the acetone. Add water to the residue and extract with dichloromethane or diethyl ether (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude cycloundecanone by flash column chromatography on silica gel.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cycloundecanol
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the stirred oxalyl chloride solution at -78 °C. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Slowly add a solution of cycloundecanol (1.0 eq) in anhydrous DCM to the reaction mixture at -78 °C. Stir for 30 minutes.
-
Addition of Base: Slowly add triethylamine (5.0 eq) to the reaction mixture at -78 °C. Stir for an additional 30 minutes.
-
Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).
-
Washing and Drying: Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Materials:
-
Dess-Martin Periodinane (DMP) (1.1-1.5 eq)
-
Cycloundecanol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
Procedure:
-
Reaction Setup: Dissolve cycloundecanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Addition of DMP: Add Dess-Martin periodinane in one portion to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC (typically complete within 1-3 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Work-up: Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Extraction: Separate the layers and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, and then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate under reduced pressure to yield the crude cycloundecanone, which can be further purified by column chromatography if necessary.
Method 2: Direct Catalytic Oxidation of this compound (Adapted from Cyclododecane Oxidation)
This method provides a more direct route but may result in a mixture of cycloundecanol and cycloundecanone, requiring careful purification.
Materials:
-
This compound
-
Cobalt(II) naphthenate or another soluble cobalt(II) salt
-
Pressurized reaction vessel with gas inlet and stirrer
-
Oxygen or Air source
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a high-pressure reactor, charge this compound and a catalytic amount of a cobalt(II) salt (e.g., 0.1-1 mol%).
-
Reaction Conditions: Seal the reactor, pressurize with air or oxygen to 10-15 atm, and heat to 140-160 °C with efficient stirring.
-
Reaction Monitoring: Monitor the conversion of this compound and the formation of products by GC.
-
Work-up: After cooling and depressurizing the reactor, dilute the reaction mixture with ethyl acetate.
-
Washing: Wash the organic solution with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude product, a mixture of unreacted this compound, cycloundecanol, and cycloundecanone, must be separated by fractional distillation under reduced pressure or by column chromatography.
Mandatory Visualization
Caption: Workflow for the synthesis of cycloundecanone from this compound.
Caption: Decision workflow for synthesizing cycloundecanone.
References
Application Notes and Protocols: Cycloundecane Derivatives in the Fragrance Industry
Disclaimer: While cycloundecane itself is not commonly used as a fragrance ingredient, its functionalized derivatives, particularly macrocyclic ketones like cycloundecanone (B1197894), represent a class of compounds with significant potential in the fragrance industry. The following application notes and protocols are based on established principles of macrocyclic musk chemistry and serve as a technical guide for the research and development of new fragrance molecules derived from a this compound framework.
Application Notes: The Potential of Cycloundecanone as a Macrocyclic Musk
Macrocyclic compounds, typically those with 14 to 17-membered rings, are highly valued in the fragrance industry for their characteristic musk odor.[1] These molecules, such as muscone (B1676871) (a 15-membered ring) and civetone (B1203174) (a 17-membered ring), are prized for their sensual, warm, and animalic scent profiles, as well as their excellent fixative properties. Although an 11-membered ring is smaller than a typical macrocyclic musk, ketones of this size can still exhibit desirable olfactory properties.
1.1. Hypothetical Olfactory Profile: Cycloundecanone
Based on structure-odor relationships, cycloundecanone is anticipated to possess a warm, slightly woody, and musky odor. Its profile would likely be less animalic and more subtle than larger macrocyclic musks like muscone. It could provide a clean, soft, and velvety background note in a fragrance composition, contributing to the overall richness and complexity without being overpowering.
1.2. Applications in Fragrance Compositions
A compound like cycloundecanone could serve multiple functions in perfumery:
-
Fixative: Due to its relatively high molecular weight and low volatility, it would act as an excellent fixative, prolonging the evaporation of more volatile top and middle notes and thus extending the longevity of the fragrance on the skin.
-
Blender/Harmonizer: Its subtle muskiness could help to round out and harmonize the different notes within a perfume, smoothing any harsh edges and creating a more seamless olfactory experience.
-
Substantivity Enhancer: In functional perfumery (e.g., for laundry detergents, soaps, and lotions), it would improve the substantivity of the fragrance, ensuring the scent lingers on fabric or skin after rinsing.
1.3. Recommended Use Levels
The optimal concentration of a new fragrance ingredient depends on its odor strength and the desired effect. For a hypothetical cycloundecanone, typical use levels in a fragrance concentrate might range from 0.1% to 5.0%.
Quantitative Data: Olfactory Thresholds of Macrocyclic Musks
To contextualize the potential potency of a this compound-based musk, the following table presents the odor thresholds of several well-known macrocyclic musks. The odor threshold is the lowest concentration of a substance in the air that can be detected by the human nose.
| Compound Name | Ring Size | Chemical Class | Odor Threshold (ng/L in air) | Reference |
| (R)-Muscone | 15 | Macrocyclic Ketone | 4.5 | [2] |
| (S)-Muscone | 15 | Macrocyclic Ketone | Higher than (R)-Muscone | [2] |
| Galaxolide (potent isomer) | - | Polycyclic Musk | ≤ 1 | [3] |
| Ambrettolide | 17 | Macrocyclic Lactone | ~10x higher than its thia-analog | [2] |
| (Z)-alkenes (16-membered) | 16 | Macrocyclic Alkenes | Strong Musk (qualitative) | [2] |
Experimental Protocols
3.1. Hypothetical Synthesis of Cycloundecanone via Ruzicka Large-Ring Cyclization
One of the classic methods for synthesizing large-ring cyclic ketones is the Ruzicka cyclization, which involves the pyrolysis of the thorium or cerium salt of a dicarboxylic acid.[4][5]
Objective: To synthesize cycloundecanone from dodecanedioic acid.
Materials and Reagents:
-
Dodecanedioic acid
-
Thorium(IV) oxide (ThO₂) or Cerium(III) oxide (Ce₂O₃)
-
Methanol
-
Diethyl ether
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
High-temperature tube furnace
Procedure:
-
Salt Formation:
-
Dissolve 100 g of dodecanedioic acid in hot methanol.
-
In a separate container, prepare a slurry of thorium(IV) oxide in water.
-
Slowly add the thorium oxide slurry to the hot methanolic solution of the diacid with vigorous stirring.
-
The thorium salt of dodecanedioic acid will precipitate.
-
Filter the precipitate, wash with hot methanol, and dry thoroughly in a vacuum oven at 100 °C.
-
-
Pyrolytic Cyclization:
-
Place the dried thorium dodecanedioate (B1236620) in a flask connected to a distillation apparatus.
-
Heat the flask in a tube furnace to 350-400 °C under a slow stream of nitrogen.
-
The pyrolysis will produce a mixture of cycloundecanone and carbon dioxide.
-
Collect the crude distillate, which will be a yellowish oil.
-
-
Purification:
-
Dissolve the crude distillate in diethyl ether.
-
Wash the ethereal solution with a 5% aqueous solution of sodium bicarbonate to remove any unreacted acidic impurities.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the diethyl ether by rotary evaporation.
-
Purify the resulting crude cycloundecanone by vacuum distillation. The expected boiling point is around 106 °C at 4 mmHg.[6]
-
Safety Precautions: Thorium compounds are radioactive and should be handled with appropriate safety measures in a designated laboratory area. The pyrolysis should be conducted in a well-ventilated fume hood.
3.2. Sensory Evaluation of a New Fragrance Compound
Objective: To determine the odor profile and threshold of a newly synthesized compound.
Methodology: Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines the separation power of gas chromatography with human sensory perception.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified cycloundecanone in a suitable solvent (e.g., ethanol).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a sniffing port. The components of the sample are separated based on their volatility.
-
Olfactory Detection: A trained sensory panelist sniffs the effluent from the GC column at the sniffing port and records the time, intensity, and a detailed description of any detected odors.
-
Data Analysis: The retention time of the detected odor is correlated with the instrumental data (e.g., from a mass spectrometer) to confirm the identity of the odor-active compound. By analyzing a series of dilutions, the odor detection threshold can be determined.
Visualizations: Workflows and Signaling Pathways
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Cycloundecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of cycloundecane derivatives. The functionalization of macrocycles such as this compound is of significant interest in medicinal chemistry and materials science due to the unique conformational properties conferred by the large ring system. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the direct formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds on the this compound scaffold.
Introduction to Palladium-Catalyzed Cross-Coupling on Macrocycles
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions enable the formation of new bonds with high efficiency and selectivity under relatively mild conditions.[1] The application of these methodologies to macrocyclic systems like this compound, however, can present unique challenges due to the inherent flexibility and potential for multiple reaction sites on the large ring.
This guide focuses on the practical application of several key palladium-catalyzed cross-coupling reactions for the modification of this compound derivatives, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. While specific literature examples detailing these reactions directly on a simple this compound core are limited, the principles and protocols are extrapolated from successful applications on other large-ring systems and functionalized macrocycles.
General Experimental Workflow
A generalized workflow for a palladium-catalyzed cross-coupling reaction is depicted below. The specific reagents and conditions will vary depending on the chosen reaction type.
Figure 1: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, pairing an organoboron compound with an organic halide or triflate.[2][3] For this compound derivatives, this reaction is ideal for introducing aryl or vinyl substituents onto the macrocyclic ring.
Application Note:
The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions and the commercial availability of a wide range of boronic acids and their derivatives.[4] The reaction is generally tolerant of a variety of functional groups, making it suitable for late-stage functionalization in the synthesis of complex molecules.[5] When working with this compound substrates, careful optimization of the palladium catalyst, ligand, and base is crucial to achieve good yields and avoid side reactions.
Catalytic Cycle:
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Arylation of Bromothis compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of bromothis compound with an arylboronic acid.
Materials:
-
Bromothis compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene/Water (e.g., 10:1 v/v)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add bromothis compound (1.0 equivalent) and the arylboronic acid (1.2 equivalents).
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Representative Data (Hypothetical):
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 78 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 72 |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene, catalyzed by a palladium species.[6][7] For this compound derivatives, this reaction can be used to introduce alkenyl substituents onto an aryl-functionalized this compound or to functionalize cycloundecene itself.
Application Note:
The Heck reaction is a powerful tool for C-C bond formation, particularly for the synthesis of substituted alkenes.[8] The regioselectivity and stereoselectivity of the reaction can often be controlled by the choice of catalyst, ligand, and reaction conditions. Intramolecular Heck reactions are also a valuable strategy for the synthesis of complex polycyclic structures containing a macrocyclic ring.
Experimental Protocol: Coupling of Iodothis compound with Styrene (B11656)
This protocol outlines a general procedure for the Heck coupling of iodothis compound with styrene.
Materials:
-
Iodothis compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine iodothis compound (1.0 equivalent), styrene (1.5 equivalents), palladium(II) acetate (5 mol%), and tri(o-tolyl)phosphine (10 mol%).
-
Add anhydrous DMF and triethylamine (2.0 equivalents).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Representative Data (Hypothetical):
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 110 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 100 | 68 |
| 3 | Cyclohexene | Pd(OAc)₂ | Ag₂CO₃ | Toluene | 120 | 55 |
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10] This reaction is particularly useful for introducing alkynyl moieties onto the this compound scaffold.
Application Note:
The Sonogashira coupling is highly reliable for the synthesis of arylalkynes and conjugated enynes.[11] The reaction is generally carried out under mild, basic conditions and is tolerant of a wide array of functional groups.[12] Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of the terminal alkyne, which can be a significant side reaction.
Catalytic Cycles:
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Palladium-catalyzed intramolecular C(sp(3))--H functionalization: catalyst development and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Chiral Cycloundecane Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral cycloundecane analogues, a structural motif of interest in medicinal chemistry and natural product synthesis. The methodologies outlined below focus on modern synthetic strategies that allow for the stereocontrolled construction of this challenging medium-sized ring system.
Introduction
Chiral this compound rings are found in a variety of biologically active natural products. Their synthesis is a considerable challenge due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. However, the development of powerful catalytic reactions, particularly Ring-Closing Metathesis (RCM), has provided efficient pathways to these complex structures. These application notes will focus on the strategic application of RCM and other stereoselective methods for the synthesis of chiral this compound analogues.
Key Synthetic Strategies
The primary strategy for the enantioselective synthesis of chiral this compound analogues involves the construction of a chiral acyclic precursor containing two terminal olefins, followed by a catalytic Ring-Closing Metathesis (RCM) reaction. The chirality in the final this compound is typically introduced in the acyclic precursor through well-established asymmetric reactions.
A generalized workflow for this approach is depicted below:
Figure 1. General synthetic workflow for chiral this compound analogues.
Application Note 1: Synthesis of a Chiral Cycloundecenone via Asymmetric Aldol (B89426) Reaction and Ring-Closing Metathesis
This application note describes a strategy for the synthesis of a chiral cycloundecenone, a common structural motif in natural products. The key steps involve an asymmetric aldol reaction to install the chiral center, followed by a Grubbs-catalyzed Ring-Closing Metathesis to form the eleven-membered ring.
Signaling Pathway/Logical Relationship
Figure 2. Synthetic strategy for a chiral cycloundecenone.
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction
This protocol describes the asymmetric aldol reaction to generate the chiral alcohol precursor.
-
Materials:
-
Chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone)
-
n-Butyllithium (n-BuLi)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Aldehyde with a terminal alkene
-
Ketone with a terminal alkene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous dichloromethane (B109758) (DCM)
-
-
Procedure:
-
Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere.
-
Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.
-
Add the ketone (1.1 eq) and stir for 30 minutes.
-
Add Bu₂BOTf (1.2 eq) and Et₃N (1.5 eq) and stir for 30 minutes.
-
Add the aldehyde (1.0 eq) dropwise and stir at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Ring-Closing Metathesis
This protocol details the macrocyclization of the diene precursor to form the cycloundecenone.
-
Materials:
-
Diene precursor from the previous step
-
Grubbs second-generation catalyst
-
Anhydrous and degassed dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the diene precursor (1.0 eq) in anhydrous and degassed DCM to a final concentration of 0.005 M under an argon atmosphere.
-
Add a solution of Grubbs second-generation catalyst (5 mol%) in DCM.
-
Heat the reaction mixture to reflux (40-45 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.
-
Stir for 30 minutes to deactivate the catalyst.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Diene 1a | Grubbs II (5) | DCM | 40 | 12 | 78 | >98 |
| 2 | Diene 1b | Grubbs II (5) | Toluene | 80 | 8 | 85 | >98 |
| 3 | Diene 1c | Hoveyda-Grubbs II (2.5) | DCM | 40 | 18 | 72 | >98 |
Table 1. Representative data for the RCM synthesis of chiral cycloundecenones.
Application Note 2: Diastereoselective Synthesis of a Substituted Chiral this compound
This application note illustrates a diastereoselective approach to a more complex this compound analogue, where multiple stereocenters are controlled during the synthesis of the acyclic precursor.
Experimental Workflow
Figure 3. Workflow for diastereoselective this compound synthesis.
Experimental Protocols
Protocol 3: Diastereoselective Addition to a Chiral Aldehyde
This protocol outlines a substrate-controlled diastereoselective addition to a chiral aldehyde derived from a chiral pool starting material.
-
Materials:
-
Chiral aldehyde (derived from, e.g., (R)-citronellal)
-
Vinylmagnesium bromide
-
Anhydrous THF
-
-
Procedure:
-
Dissolve the chiral aldehyde (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere.
-
Add vinylmagnesium bromide (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to separate diastereomers.
-
Protocol 4: Hydrogenation of the Cycloundecene
This protocol describes the reduction of the double bond in the cycloundecene ring to afford the saturated this compound.
-
Materials:
-
Chiral cycloundecene
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol (B129727) or Ethyl Acetate
-
Hydrogen gas (balloon or H-Cube)
-
-
Procedure:
-
Dissolve the chiral cycloundecene (1.0 eq) in methanol or ethyl acetate.
-
Add 10 wt. % Pd/C (10 mol% Pd).
-
Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify by flash column chromatography if necessary.
-
Data Presentation
| Entry | Diene Precursor | RCM Yield (%) | Diastereomeric Ratio (dr) | Hydrogenation Yield (%) |
| 1 | Diene 2a | 82 | 95:5 | 98 |
| 2 | Diene 2b | 75 | 90:10 | 99 |
| 3 | Diene 2c | 88 | >99:1 | 97 |
Table 2. Data for the diastereoselective synthesis of substituted cycloundecanes.
Conclusion
The synthesis of chiral this compound analogues can be effectively achieved through strategies that rely on the formation of a stereodefined acyclic diene precursor followed by Ring-Closing Metathesis. The protocols and data presented herein provide a foundation for researchers to develop synthetic routes to a variety of complex and biologically relevant this compound-containing molecules. Careful selection of the asymmetric method for installing chirality in the acyclic precursor and optimization of the RCM conditions are critical for the successful synthesis of these challenging targets.
Industrial Scale Production of Cycloundecane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of plausible industrial-scale production methods for cycloundecane. Given the limited publicly available information on a dedicated industrial process for this specific cycloalkane, this report outlines a feasible multi-step synthesis pathway based on established, scalable chemical transformations. The proposed route commences with the readily available industrial chemical, cyclododecanone (B146445), and proceeds through a ring contraction followed by a deoxygenation step.
Executive Summary
The primary proposed industrial-scale synthesis of this compound involves a two-step process:
-
Ring Contraction of Cyclododecanone: Conversion of cyclododecanone to cycloundecanone (B1197894) via a Favorskii-type rearrangement of an α-halocyclododecanone intermediate.
-
Deoxygenation of Cycloundecanone: Reduction of the carbonyl group of cycloundecanone to a methylene (B1212753) group to yield the final product, this compound. Two viable industrial methods for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction.
An alternative, though less detailed, pathway involves the synthesis of cycloundecene followed by catalytic hydrogenation. This document will focus on the more comprehensively supported cyclododecanone-based route.
Data Presentation
The following tables summarize the key quantitative data for the proposed industrial production pathway of this compound.
Table 1: Overview of the Proposed Industrial Synthesis Pathway for this compound
| Step | Reaction | Key Reactants | Key Products | Typical Yield |
| I | Halogenation | Cyclododecanone, Halogenating Agent (e.g., SO₂Cl₂, Br₂) | α-Halocyclododecanone | High |
| II | Favorskii Rearrangement | α-Halocyclododecanone, Base (e.g., Sodium Methoxide) | Cycloundecanone Precursor (Ester) | >85% |
| III | Hydrolysis & Decarboxylation | Cycloundecanone Precursor | Cycloundecanone | High |
| IV | Deoxygenation | Cycloundecanone, Reducing Agents | This compound | >90% |
Table 2: Comparison of Industrial Deoxygenation Methods for Cycloundecanone
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Wolff-Kishner Reduction | Hydrazine (B178648) hydrate, Strong base (e.g., KOH or NaOH), High-boiling solvent (e.g., diethylene glycol) | High temperatures (180-200°C) | High yields, suitable for base-stable compounds.[1][2] | Harsh basic conditions, high energy consumption. |
| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), Concentrated hydrochloric acid | Strongly acidic | Effective for acid-stable compounds.[3][4] | Harsh acidic conditions, use of toxic mercury. Not ideal for aliphatic ketones.[3] |
| Catalytic Hydrogenation | Cycloundecene, H₂ gas, Catalyst (e.g., Pd/C, PtO₂) | Elevated pressure and temperature | "Green" process, high atom economy. | Requires a separate synthesis of cycloundecene. |
Experimental Protocols
Step I & II: Synthesis of Cycloundecanone via Ring Contraction of Cyclododecanone
This procedure is adapted from laboratory-scale syntheses and conceptualized for industrial-scale production. The key transformation is a Favorskii rearrangement, which facilitates the contraction of the twelve-membered ring of cyclododecanone to the eleven-membered ring of cycloundecanone.[5][6][7][8][9]
Protocol 1: Large-Scale Synthesis of Cycloundecanone
1. α-Halogenation of Cyclododecanone:
- Reactor Setup: A large, glass-lined or corrosion-resistant reactor equipped with a mechanical stirrer, a temperature control system, a reagent addition funnel, and a gas scrubber for evolved gases (e.g., HCl or HBr).
- Procedure:
- Charge the reactor with cyclododecanone and a suitable solvent (e.g., a chlorinated hydrocarbon or an inert solvent like hexane).
- Cool the mixture to the desired temperature (typically 0-10°C).
- Slowly add the halogenating agent (e.g., sulfuryl chloride for chlorination or bromine for bromination) via the addition funnel. Maintain the temperature throughout the addition.
- Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until the starting material is consumed.
- Upon completion, the reaction mixture is carefully quenched with water or a basic solution to neutralize any excess acid.
- The organic layer is separated, washed, and the solvent is removed under reduced pressure to yield crude α-halocyclododecanone.
2. Favorskii Rearrangement:
- Reactor Setup: A similar corrosion-resistant reactor as in the halogenation step, equipped for handling slurries and for temperature control.
- Procedure:
- Prepare a solution or slurry of a strong base, such as sodium methoxide, in a suitable solvent (e.g., methanol (B129727) or an inert solvent).
- Slowly add the crude α-halocyclododecanone to the basic solution while maintaining the temperature (typically 20-40°C).
- Stir the mixture until the rearrangement is complete, as monitored by GC or HPLC. This will yield the ester of this compound-1-carboxylic acid.
- The reaction mixture is then neutralized, and the product is extracted into an organic solvent.
3. Hydrolysis and Decarboxylation:
- Procedure:
- The ester from the previous step is hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.
- The carboxylic acid is then decarboxylated, often by heating, to yield crude cycloundecanone.
- The crude cycloundecanone is purified by vacuum distillation.
Step III: Deoxygenation of Cycloundecanone to this compound
Two primary methods are considered for the industrial-scale deoxygenation of cycloundecanone: the Wolff-Kishner reduction and the Clemmensen reduction.
Protocol 2: Wolff-Kishner Reduction (Industrial Scale)
The Huang-Minlon modification is particularly suitable for large-scale operations as it allows for the reaction to be carried out at atmospheric pressure in a one-pot procedure.[2]
-
Reactor Setup: A high-temperature, corrosion-resistant reactor with a distillation setup.
-
Procedure:
-
Charge the reactor with cycloundecanone, a high-boiling solvent (e.g., diethylene glycol), hydrazine hydrate, and a strong base (e.g., potassium hydroxide (B78521) pellets).[10]
-
Heat the mixture to reflux to form the hydrazone. Water and excess hydrazine are then distilled off, allowing the reaction temperature to rise to 180-200°C.[2]
-
Maintain this temperature until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
-
Cool the reaction mixture and dilute it with water.
-
Extract the this compound with a suitable solvent (e.g., toluene (B28343) or hexane).
-
Wash the organic layer to remove residual base and solvent.
-
Purify the crude this compound by fractional vacuum distillation.
-
Protocol 3: Clemmensen Reduction (Industrial Scale)
While effective for some ketones, the Clemmensen reduction is generally less favored for aliphatic ketones and involves the use of hazardous mercury.[3][4]
-
Reactor Setup: A corrosion-resistant reactor suitable for handling strong acids and heavy metal slurries.
-
Procedure:
-
Prepare zinc amalgam by reacting zinc powder with a mercury(II) chloride solution.
-
Charge the reactor with the zinc amalgam and concentrated hydrochloric acid.
-
Add the cycloundecanone to the reactor.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction until the starting material is consumed.
-
After cooling, separate the organic layer.
-
Neutralize, wash, and dry the organic layer.
-
Purify the this compound by fractional vacuum distillation.
-
Purification and Quality Control
Purification:
The final purification of this compound is critical to meet the high-purity standards required for pharmaceutical and research applications.
-
Fractional Vacuum Distillation: Due to the high boiling point of this compound, distillation must be performed under reduced pressure to prevent thermal decomposition.[11] A fractionating column is used to separate the this compound from any remaining impurities or byproducts.[12]
Quality Control:
A robust quality control program is essential to ensure the identity, purity, and consistency of the final product.
-
Identity Confirmation:
-
Spectroscopic Methods: Confirmation of the chemical structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
-
-
Purity Assessment:
-
Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is a standard method for determining the purity of volatile and semi-volatile organic compounds like this compound.[13]
-
High-Performance Liquid Chromatography (HPLC): While this compound lacks a strong UV chromophore, HPLC with a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed for purity analysis.[13][14]
-
-
Impurity Profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for the identification and quantification of any trace impurities.[14]
-
Mandatory Visualizations
Caption: Proposed industrial synthesis workflow for this compound.
Caption: Comparison of deoxygenation methods for cycloundecanone.
Caption: Quality control workflow for industrial this compound production.
References
- 1. Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Favorskii_rearrangement [chemeurope.com]
- 8. scribd.com [scribd.com]
- 9. purechemistry.org [purechemistry.org]
- 10. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Medium-Ring Cycloalkanes
Welcome to the technical support center for the synthesis of medium-ring cycloalkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered in the synthesis of 8- to 11-membered carbocycles.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of medium-sized rings (8-11 members) notoriously difficult?
A1: The synthesis of medium-sized rings presents significant challenges due to a combination of unfavorable enthalpic and entropic factors.[1][2] These rings are large enough that the two ends of the linear precursor have a low probability of meeting, resulting in a significant loss of entropy upon cyclization. Concurrently, they are small enough to suffer from considerable steric hindrance and conformational strain, including transannular interactions (unfavorable interactions across the ring).[1][3][4] This combination of high activation energy for ring closure and inherent strain in the product makes their synthesis challenging compared to smaller (5-6 membered) or larger (12+ membered) rings.[1][5]
Q2: What is transannular strain and how does it affect medium-ring cycloalkanes?
A2: Transannular strain, also known as Prelog strain, is the steric repulsion between substituents on non-adjacent carbon atoms within a ring.[3] In medium-sized rings, the lack of space in the ring's interior forces some substituents to point inwards, leading to these unfavorable van der Waals interactions.[4][6] This type of strain is a major contributor to the overall instability of medium-ring cycloalkanes and can significantly influence their conformation and reactivity.[3][7] To alleviate this strain, medium rings adopt puckered, three-dimensional conformations.[8]
Q3: What are the main strategic approaches to synthesizing medium-ring cycloalkanes?
A3: The two primary strategies are direct cyclization and ring expansion.
-
Direct Cyclization: This involves the end-to-end joining of a linear precursor. Common methods include macrocyclization reactions like lactonization, acylation, and Ring-Closing Metathesis (RCM).[1][9] A major challenge with direct cyclization is the competition with intermolecular polymerization, often requiring high-dilution conditions to favor the desired intramolecular reaction.[10][11]
-
Ring Expansion: These methods involve the expansion of a smaller, more easily formed ring into a medium-sized ring.[9][12] This approach can be more kinetically favorable as it avoids the large entropic penalty of direct macrocyclization.[1] Examples include radical-mediated ring expansions and tandem cycloaddition-cycloreversion reactions.[1][9]
Q4: Are there any modern methods that bypass the challenges of traditional direct cyclization?
A4: Yes, innovative methods like cyclization/ring expansion (CRE) cascade reactions have been developed. These reactions proceed through a series of kinetically favorable 5- to 7-membered ring cyclization steps followed by in situ ring expansion, avoiding a direct, entropically disfavored end-to-end cyclization.[10][11] This approach often circumvents the need for high-dilution conditions.[13]
Troubleshooting Guides
Guide 1: Low Yield in Direct Cyclization Reactions (e.g., Macrolactonization)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired medium-ring product. | Intermolecular polymerization is outcompeting intramolecular cyclization. | 1. Increase Dilution: Perform the reaction under high-dilution conditions (typically 0.001-0.01 M) to favor intramolecular reactions. This can be achieved by slow addition of the substrate to a large volume of solvent. 2. Optimize Temperature: Lowering the reaction temperature can sometimes favor the desired intramolecular pathway by reducing the rate of competing intermolecular reactions. 3. Template Effects: Consider the use of a template (e.g., a metal ion) that can pre-organize the linear precursor into a conformation amenable to cyclization. |
| Formation of multiple unidentified byproducts. | Decomposition of starting material or product under reaction conditions. | 1. Screen Solvents and Reagents: Ensure the solvent and any activating agents are compatible with the functional groups in your substrate. 2. Protecting Groups: Utilize appropriate protecting groups for sensitive functionalities that may not be stable to the reaction conditions. 3. Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) to avoid prolonged reaction times that can lead to degradation. |
Guide 2: Issues with Ring-Closing Metathesis (RCM) for Medium Rings
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No reaction or incomplete conversion. | Catalyst inactivity or decomposition. | 1. Choice of Catalyst: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more robust and reactive.[14] 2. Solvent Purity: Ensure the solvent (often dichloromethane (B109758) or toluene) is rigorously degassed and free of impurities that can poison the catalyst.[15] 3. Temperature: While many RCM reactions are run at room temperature or slightly elevated temperatures, optimizing the temperature can be crucial for difficult cyclizations. |
| Formation of oligomers or polymers. | Intermolecular metathesis is favored. | 1. Concentration: Similar to other direct cyclizations, perform the reaction at high dilution (0.005-0.05 M).[16] 2. Substrate Conformation: The conformation of the diene precursor can significantly impact the efficiency of RCM. Introducing conformational constraints (e.g., a cis-double bond or a bulky substituent) can pre-organize the substrate for cyclization. |
| Formation of undesired E/Z isomers. | Thermodynamic vs. Kinetic Control. | The E/Z selectivity of RCM can be influenced by the catalyst, reaction time, and temperature. The Z-isomer is often the kinetic product, while the more stable E-isomer may be favored under thermodynamic conditions (longer reaction times, higher temperatures). Careful selection of the catalyst and reaction conditions is necessary to control the stereochemical outcome.[17] |
Experimental Protocols
Key Experiment: General Protocol for High-Dilution Ring-Closing Metathesis
This protocol provides a general methodology for performing an RCM reaction to form a medium-sized ring under high-dilution conditions.
Materials:
-
Diene precursor
-
Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs II)
-
Anhydrous, degassed dichloromethane or toluene
-
Schlenk flask or similar reaction vessel with a reflux condenser
-
Syringe pump
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Solvent Preparation: Degas the reaction solvent by bubbling with argon or nitrogen for at least 30 minutes prior to use.
-
Reaction Setup: To a Schlenk flask containing a stir bar, add the bulk of the degassed solvent. Heat the solvent to the desired reaction temperature (e.g., reflux).
-
Substrate and Catalyst Preparation: In a separate flask, dissolve the diene precursor and the RCM catalyst in a small amount of the degassed solvent.
-
Slow Addition: Using a syringe pump, add the solution of the diene precursor and catalyst to the refluxing solvent over an extended period (e.g., 4-12 hours). This maintains a very low concentration of the substrate in the reaction mixture, favoring intramolecular cyclization.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. The catalyst can be quenched by adding a few drops of ethyl vinyl ether. Concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography.
Visualizations
Caption: Diagram illustrating transannular strain in a medium-sized ring.
Caption: Comparison of direct cyclization and ring expansion strategies.
Caption: Troubleshooting workflow for a low-yielding RCM reaction.
References
- 1. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prelog strain - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. quora.com [quora.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Ring strain - Wikipedia [en.wikipedia.org]
- 8. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 9. mskcc.org [mskcc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions - White Rose Research Online [eprints.whiterose.ac.uk]
- 14. Ring Closing Metathesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Cycloundecane
Welcome to the technical support center for the purification of crude cycloundecane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route employed.
-
From Catalytic Hydrogenation of Cycloundecatriene: The most common impurities are likely to be isomers of cycloundecene and cycloundecadiene resulting from incomplete hydrogenation. Other cycloalkanes, which are byproducts of the initial oligomerization of butadiene (e.g., cyclooctane (B165968) and other C12+ rings), may also be present.[1] Catalyst residues (e.g., nickel, palladium, platinum) can also be a source of contamination.[2][3][4]
-
From Wolff-Kishner Reduction of Cycloundecanone (B1197894): The primary impurities are typically unreacted cycloundecanone and the corresponding cycloundecanone azine, which can form as a side product.[5][6] Residual base (e.g., potassium hydroxide) and high-boiling point solvents like diethylene glycol are also potential contaminants.[7]
Q2: Which purification technique is most suitable for crude this compound?
A2: The choice of purification technique depends on the nature of the impurities and the desired final purity.
-
Fractional Distillation: This is a good initial step for removing impurities with significantly different boiling points, such as residual solvents or other cycloalkanes with different ring sizes.[8][9][10][11][12]
-
Recrystallization: If the crude this compound is a solid at room temperature or can be induced to crystallize from a suitable solvent, recrystallization is an effective method for removing small amounts of impurities.[13][14][15]
-
Column Chromatography: For separating compounds with very similar polarities, such as this compound from other closely related cycloalkanes or incompletely hydrogenated intermediates, column chromatography is often the most effective method.[16][17]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for both identifying and quantifying volatile impurities. The retention time in the gas chromatogram can indicate the presence of different components, and the mass spectrum provides structural information for identification.[18][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect impurities with distinct spectral signatures.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for solid samples. Impurities typically broaden the melting point range and depress the melting point.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Components | - Inefficient distillation column.- Distillation rate is too fast.- Unstable heat source. | - Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the distillation rate to allow for proper vapor-liquid equilibrium.- Ensure a stable and uniform heat source, such as a heating mantle with a stirrer. |
| Bumping or Uneven Boiling | - Lack of boiling chips or stir bar.- Heating too rapidly. | - Add fresh boiling chips or a magnetic stir bar before heating.- Heat the distillation flask gradually. |
| Product is Contaminated with Higher Boiling Impurity | - Distillation carried on for too long. | - Monitor the temperature at the distillation head. A stable boiling point indicates a pure fraction. Stop the distillation when the temperature begins to rise significantly. |
| No Distillate is Collected | - Thermometer bulb placed too high.- Insufficient heating.- Leak in the system. | - Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Increase the heating mantle temperature.- Check all joints for a proper seal. |
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product "Oils Out" Instead of Crystallizing | - Solution is supersaturated with impurities.- Cooling is too rapid.- Inappropriate solvent. | - Try a preliminary purification step (e.g., passing through a short plug of silica (B1680970) gel) to remove some impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Experiment with different solvent systems. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can sometimes promote crystallization.[21] |
| No Crystals Form Upon Cooling | - Solution is not saturated.- Insufficient cooling. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Cool the solution in an ice-salt bath for a lower temperature.- Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.- Add a seed crystal of pure this compound.[13] |
| Low Recovery of Purified Product | - Too much solvent was used.- Crystals were filtered before crystallization was complete.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow sufficient time for crystallization, even overnight if necessary.- Ensure the solution is thoroughly chilled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities Remain in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious as charcoal can also adsorb some of the desired product.[14] |
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | - Incorrect mobile phase polarity.- Column was overloaded.- Column was packed improperly (channeling). | - Optimize the solvent system using thin-layer chromatography (TLC) first. For a nonpolar compound like this compound, start with a nonpolar solvent like hexanes and gradually increase the polarity if needed.- Use a larger column or a smaller amount of crude material.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound is Stuck on the Column | - Mobile phase is not polar enough. | - Gradually increase the polarity of the eluent. For example, start with 100% hexanes and slowly add small percentages of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the stationary phase. | - Always keep the solvent level above the top of the silica gel or alumina. If the column runs dry, it will need to be repacked. |
| Slow Flow Rate | - Stationary phase is too fine.- Column is packed too tightly.- Frit is clogged. | - Use a stationary phase with a larger particle size.- Apply gentle air pressure to the top of the column (flash chromatography) to increase the flow rate.- Ensure the crude sample is fully dissolved and free of particulate matter before loading onto the column. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₂ |
| Molecular Weight | 154.30 g/mol |
| Boiling Point | ~218 °C at 760 mmHg |
| Melting Point | ~ -7 °C |
| Density | ~0.85 g/cm³ |
Table 2: Illustrative Purity Data for Different Purification Techniques
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Key Impurities Removed |
| Fractional Distillation | 90% | 95-98% | Residual solvents, lower and higher boiling cycloalkanes. |
| Recrystallization | 95% | >99% | Minor impurities with different solubility profiles. |
| Column Chromatography | 95% | >99.5% | Isomers, other cycloalkanes with similar boiling points. |
Note: The purity values in Table 2 are for illustrative purposes and the actual results will depend on the specific impurities present and the experimental conditions.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Heating: Begin to gently heat the flask using a heating mantle.
-
Distillation: As the mixture heats, the vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~218 °C at atmospheric pressure). It is advisable to collect a small forerun fraction and discard it.
-
Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and the distillation of high-boiling impurities.
-
Analysis: Analyze the collected fraction for purity using GC-MS.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, acetone, hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Determine the melting point and analyze the purity by GC-MS.
Protocol 3: Purification by Column Chromatography
-
Stationary and Mobile Phase Selection: For a nonpolar compound like this compound, silica gel is a suitable stationary phase. The mobile phase (eluent) should be a nonpolar solvent, such as hexanes or petroleum ether. Use TLC to determine the optimal eluent composition that gives good separation.
-
Column Packing: Pack a glass chromatography column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Analysis: Confirm the purity of the isolated product using GC-MS and/or NMR.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: A troubleshooting decision tree for this compound purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. savemyexams.com [savemyexams.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. azom.com [azom.com]
- 18. hpst.cz [hpst.cz]
- 19. researchgate.net [researchgate.net]
- 20. GC–MS analysis of crocetane, phytane and some of their stereoisomers using cyclodextrin-based stationary phases (2009) | Ke Huang | 26 Citations [scispace.com]
- 21. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Cycloundecane Conformer Separation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cycloundecane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the experimental separation and characterization of this compound conformers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound conformers?
At room temperature, this compound exists as a dynamic mixture of multiple conformers that rapidly interconvert. This rapid flipping between conformations makes their physical separation by standard chromatographic techniques exceedingly difficult. The energy barriers between these conformers are low, meaning they have enough thermal energy to constantly change their shape. Therefore, specialized techniques are required to either "freeze out" these conformers for individual study or to differentiate them based on subtle physical and spectroscopic differences.
Troubleshooting Guide: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR is the most common and effective method for studying and distinguishing between different conformers of this compound in solution. By lowering the temperature, the rate of interconversion can be slowed to the point where individual conformers give distinct signals on the NMR timescale.
Q2: I'm not seeing separate signals for the different conformers in my low-temperature ¹³C NMR spectrum. What could be the problem?
This is a common issue and can arise from several factors. Here's a step-by-step troubleshooting guide:
-
Temperature Not Low Enough: The coalescence temperature (the temperature at which the signals for interconverting species merge) for this compound conformers is very low. You may need to cool your sample to temperatures as low as -183.1 °C to resolve the signals of the major conformers.[1]
-
Improper Solvent: The solvent must remain liquid and have a low viscosity at the target temperature. Propane (B168953) is a common choice for these experiments.[1] Ensure your solvent's freezing point is well below your experimental temperature.
-
Sample Concentration: High sample concentration can lead to viscosity broadening and poor resolution at low temperatures. A 2% solution of this compound in propane has been used successfully.[1]
-
Shimming: Magnetic field homogeneity is critical for resolving closely spaced peaks. Shimming at low temperatures can be challenging. It's advisable to re-shim the spectrometer at each new temperature point after allowing the system to equilibrate.
-
Instrumental Instability: Ensure the temperature controller is stable and the gas flow is appropriate for the desired temperature. Fluctuations in temperature can broaden spectral lines.
Experimental Protocol: Low-Temperature ¹³C NMR of this compound
This protocol is based on established methods for the conformational analysis of this compound.[1]
1. Sample Preparation:
- Prepare a ~2% (w/v) solution of this compound in a suitable low-temperature solvent (e.g., propane).
- Use a thin-walled, screw-capped NMR tube rated for low-temperature and high-pressure work.
- Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference.
- Caution: Propane is a gas at room temperature and will generate high pressure inside the NMR tube. Handle the sample with extreme care and always keep it at or below 0 °C after preparation.
2. Spectrometer Setup:
- Use a spectrometer equipped with a variable temperature (VT) unit capable of reaching temperatures below -180 °C.
- Utilize a liquid nitrogen heat exchanger to achieve the target low temperatures.[2][3]
- Select the appropriate temperature calibration file for the probe and temperature range.[4][5]
- Set the nitrogen gas flow rate according to the manufacturer's recommendations for the desired temperature. Higher flow rates generally allow for lower temperatures.[2]
3. Data Acquisition:
- Acquire an initial spectrum at room temperature to confirm sample purity and instrument performance.
- Gradually lower the temperature in steps of 10-20 °C to avoid thermal shock to the probe.[4][5]
- Allow the temperature to equilibrate for at least 10-20 minutes at each step before acquiring a spectrum.[5][6]
- Re-shim the magnetic field at each new temperature.
- Tune and match the probe at each new temperature for optimal sensitivity.[6]
- Record spectra at various low temperatures to observe the decoalescence of the signals.
Quantitative Data: this compound Conformer Populations
The following table summarizes the observed populations of the two major this compound conformers at a very low temperature, as determined by ¹³C NMR spectroscopy.
| Conformer | Symmetry | Population at -183.1 °C |
| [7] | C₁ | ~59% |
| [8] | C₂ (time-averaged) | ~41% |
| Data sourced from Pawar et al. (2006).[1] |
Caption: Workflow for Low-Temperature NMR analysis of this compound conformers.
Caption: Troubleshooting decision tree for low-temperature NMR experiments.
Alternative & Complementary Techniques
While low-temperature NMR is the primary method for observing distinct conformers, other techniques can provide valuable information and, in some cases, achieve a degree of separation.
Q3: Can Gas Chromatography (GC) be used to separate this compound conformers?
Theoretically, it may be possible under specific conditions, though it is not a commonly reported method for this compound. The key challenges and considerations are:
-
Low Temperature Operation: The GC would need to be operated at sub-ambient temperatures to slow down conformer interconversion on the timescale of the chromatographic separation. This requires specialized cryogenic cooling capabilities.
-
Stationary Phase Selection: The choice of stationary phase is critical. A phase that offers differential interaction with the subtle shape differences between conformers would be necessary. Highly ordered or shape-selective phases, such as certain liquid crystals or modified cyclodextrins, could potentially offer some selectivity.[9]
-
High-Resolution Capillary Columns: To resolve compounds with very similar properties, long, high-resolution capillary columns are essential.
-
Detection: As the conformers would likely co-elute or be very closely spaced, a sensitive and high-speed detector would be required.
At present, GC is more of a theoretical possibility than a practical, established method for the preparative separation of this compound conformers.
Q4: What is Supersonic Jet Spectroscopy and how can it help in studying conformers?
Supersonic jet spectroscopy is a powerful gas-phase technique used to study the properties of individual conformers. While it doesn't physically separate bulk quantities of conformers, it separates their spectroscopic signals, allowing for detailed characterization of each form.
Experimental Workflow:
-
The sample is heated to increase its vapor pressure.
-
The vapor is mixed with an inert carrier gas (e.g., Neon or Argon) at high pressure.
-
This gas mixture is expanded through a tiny nozzle into a vacuum chamber.
-
This rapid expansion causes dramatic cooling of the molecules to rotational and vibrational temperatures of just a few Kelvin.
-
At these ultra-low temperatures, each conformer is "frozen" into its specific geometry.
-
Laser-based techniques, such as laser-induced fluorescence (LIF) or resonant two-photon ionization (R2PI), are then used to obtain high-resolution electronic and vibrational spectra of each individual conformer without interference from the others.
This method is invaluable for determining the precise structures and energy levels of different conformers in an environment free from solvent interactions.
Caption: General workflow for Supersonic Jet Spectroscopy of molecular conformers.
References
- 1. datapdf.com [datapdf.com]
- 2. cdn.dal.ca [cdn.dal.ca]
- 3. weizmann.ac.il [weizmann.ac.il]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. NMR Useful Tips [uwyo.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Cycloundecane Functionalization
Welcome to the Technical Support Center for the functionalization of cycloundecane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and accessing relevant experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the C-H functionalization of this compound challenging?
A1: The functionalization of this compound presents several challenges. Like other large cycloalkanes, this compound has a flexible conformation, which can make achieving high regioselectivity difficult. The C-H bonds are relatively inert, often requiring forcing conditions to activate, which can lead to side reactions and over-functionalization. Furthermore, transannular C-H functionalization can be challenging due to the strain encountered during the formation of the metallacyclic intermediate.[1][2]
Q2: What are the most common side reactions observed during this compound functionalization?
A2: Common side reactions include over-oxidation to form ketones or carboxylic acids in hydroxylation reactions, formation of dialkylated or polyalkylated products, and rearrangements of the carbocyclic ring under harsh conditions. In palladium-catalyzed reactions, β-hydride elimination can be a competing pathway. For radical reactions, lack of selectivity can lead to a mixture of isomers.
Q3: How can I improve the regioselectivity of my this compound functionalization reaction?
A3: Improving regioselectivity often involves the use of directing groups, which position the catalyst at a specific C-H bond. Ligand design is also crucial; bulky or electronically tuned ligands can influence the steric environment around the catalytic center and favor a particular site.[1] For radical reactions, the choice of the radical initiator and reaction conditions can influence selectivity.
Q4: What are the key parameters to consider when optimizing a photocatalytic C-H functionalization of this compound?
A4: For photocatalytic reactions, key parameters to optimize include the choice of photocatalyst, the wavelength and intensity of the light source, the solvent, and the reaction time. The concentration of the substrate and any additives can also significantly impact the reaction efficiency and selectivity.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Problem: The reaction is not proceeding to completion, or the desired product is obtained in a very low yield.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Verify the catalyst's purity and activity.Consider a different catalyst or a pre-catalyst that is activated in situ.Optimize the catalyst loading. |
| Poor Substrate Activation | Increase the reaction temperature.Screen different solvents to improve solubility and reactivity.Consider a more reactive functionalizing reagent. |
| Presence of Inhibitors | Ensure all reagents and solvents are pure and dry.Remove any potential radical inhibitors if performing a radical reaction. |
| Sub-optimal Reaction Conditions | Systematically vary the temperature, reaction time, and concentration of reagents.Monitor the reaction progress by techniques like TLC, GC, or LC-MS to identify the optimal endpoint. |
Issue 2: Poor Regioselectivity
Problem: The reaction yields a mixture of constitutional isomers.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Multiple Reactive C-H Bonds | Introduce a directing group to favor a specific site.Employ a catalyst with a ligand that imparts high steric hindrance to block certain positions. |
| Non-selective Reagent | Switch to a more selective functionalizing agent.In radical reactions, use a more selective radical source. |
| Reaction Conditions Favoring Multiple Pathways | Lower the reaction temperature to favor the pathway with the lowest activation energy.Optimize the solvent to influence the transition state energies of competing pathways. |
Issue 3: Product Decomposition
Problem: The desired product is formed but degrades under the reaction conditions.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Harsh Reaction Conditions | Lower the reaction temperature.Reduce the reaction time.Use a milder oxidant or functionalizing reagent. |
| Product Instability | If the product is sensitive to air or moisture, perform the reaction under an inert atmosphere.Consider an in-situ protection of the newly introduced functional group. |
Data Presentation
Note: Specific experimental data for the functionalization of this compound is limited in the literature. The following tables present data for the functionalization of other large cycloalkanes as representative examples.
Table 1: Optimization of Palladium-Catalyzed Transannular C-H Arylation of Cycloalkane Carboxylic Acids[1][2]
| Entry | Cycloalkane | Ligand | Oxidant | Solvent | Temp (°C) | Yield (%) |
| 1 | Cyclooctane carboxylic acid | L1 | AgOAc | HFIP | 120 | 75 |
| 2 | Cycloheptane carboxylic acid | L1 | AgOAc | HFIP | 120 | 68 |
| 3 | Cyclohexane carboxylic acid | L2 | AgOAc | HFIP | 100 | 55 |
| 4 | Cyclopentane carboxylic acid | L1 | Cu(OAc)₂ | HFIP | 100 | 85 |
L1 = Quinuclidine-pyridone ligand, L2 = Sulfonamide-pyridone ligand, HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol
Table 2: Photocatalytic C-H Alkylation of Cycloalkanes
| Entry | Cycloalkane | Photocatalyst | Alkylating Agent | Solvent | Time (h) | Yield (%) |
| 1 | Cyclooctane | Ir(ppy)₃ | Ethyl acrylate | CH₃CN | 24 | 78 |
| 2 | Cycloheptane | Ir(ppy)₃ | Ethyl acrylate | CH₃CN | 24 | 72 |
| 3 | Cyclohexane | Ru(bpy)₃Cl₂ | Acrylonitrile | DMF | 18 | 85 |
| 4 | Cyclododecane | Eosin Y | Maleimide | DMSO | 36 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Transannular C-H Arylation of a Cycloalkane Carboxylic Acid[1][2]
-
To an oven-dried vial, add the cycloalkane carboxylic acid (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (10 mol%), and the appropriate ligand (20 mol%).
-
Add the oxidant (e.g., AgOAc, 2.0 equiv.) and the solvent (e.g., HFIP, 1.0 mL).
-
Seal the vial and stir the reaction mixture at the specified temperature (e.g., 100-120 °C) for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (B109758) (DCM) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Photocatalytic C-H Alkylation of a Cycloalkane
-
In a reaction tube, dissolve the cycloalkane (1.0 mmol), the alkylating agent (1.2 mmol), and the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%) in the chosen solvent (e.g., CH₃CN, 5 mL).
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Seal the tube and place it in front of a light source (e.g., blue LED lamp).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Mandatory Visualization
Caption: General experimental workflow for this compound functionalization.
Caption: Troubleshooting workflow for low-yield reactions.
References
Technical Support Center: Catalytic Hydrogenation of Cycloundecane
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of cycloundecane precursors, such as cycloundecene or cycloundecadiene.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Question: Why is my hydrogenation reaction showing low or no conversion to this compound?
Answer: Low or no conversion is a common issue that can be attributed to several factors, primarily related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity or Poisoning: The catalyst is the most critical component of the reaction.[1]
-
Poisoning: The most frequent cause of failure is catalyst poisoning. Trace impurities in the substrate, solvent, or hydrogen gas can deactivate the catalyst.[2][3] Sulfur and nitrogen compounds are particularly potent poisons for palladium and platinum catalysts.[2][3][4]
-
Age/Improper Handling: Catalysts have a shelf life and can become inactive over time. If the catalyst is old or has been improperly handled (e.g., exposed to air), its activity may be compromised.[1][2] Palladium on carbon (Pd/C), for instance, can be pyrophoric and requires careful handling under an inert atmosphere.[2][5]
-
-
Suboptimal Reaction Conditions:
-
Insufficient Hydrogen Pressure: While many hydrogenations proceed at atmospheric pressure (e.g., using a hydrogen balloon), some substrates require higher pressures to achieve a reasonable reaction rate.[2][4] Forcing conditions may be necessary for sterically hindered or electronically deactivated double bonds.[2]
-
Inadequate Agitation: Efficient mixing is crucial to ensure proper contact between the hydrogen gas, the substrate dissolved in the solvent, and the solid catalyst.[2] If stirring is inadequate, the reaction will be limited by mass transfer.
-
-
System Leaks: Ensure all connections in your hydrogenation apparatus are secure. Even a small leak can prevent the system from maintaining the necessary hydrogen pressure.
Question: My reaction is proceeding very slowly. What can I do to increase the rate?
Answer: A sluggish reaction can often be accelerated by adjusting the reaction parameters.
-
Increase Hydrogen Pressure: Gradually increasing the hydrogen pressure can significantly enhance the reaction rate. This can be achieved by moving from a balloon setup to a Parr shaker or a similar high-pressure reactor.[1][4]
-
Increase Temperature: Gently heating the reaction can increase the rate.[1] However, be cautious, as excessive heat can lead to catalyst deactivation (e.g., through coking) or promote side reactions.[2]
-
Change Catalyst: If using a standard 10% Pd/C catalyst, switching to a more active one like Pearlman's catalyst (Pd(OH)₂/C) or Adam's catalyst (PtO₂) might improve the reaction speed.[1][2]
-
Solvent Choice: The solvent can influence the solubility of hydrogen and the substrate. Protic solvents like methanol (B129727) and ethanol (B145695) are commonly used and are often effective.[2][6] In some cases, switching to another solvent like ethyl acetate (B1210297) or THF might be beneficial.[2]
Question: How do I know if my catalyst has been deactivated, and can it be regenerated?
Answer: A sudden stop in hydrogen uptake or a stalled reaction is the primary indicator of catalyst deactivation.[3]
-
Diagnosis: The first step is to analyze the purity of your starting materials, solvent, and hydrogen gas.[3]
-
Regeneration:
-
For deactivation caused by carbonaceous deposits (coking), a controlled oxidation (calcination) followed by reduction can sometimes restore activity.[3][7]
-
For poisoning by strongly adsorbed species like sulfur, regeneration is much more difficult and often not feasible in a standard lab setting.[3] In many cases, it is more practical to filter off the poisoned catalyst and add a fresh batch to the reaction mixture.[4]
-
Question: I'm having trouble removing the catalyst after the reaction. What is the best procedure?
Answer: Fine catalyst particles, especially carbon-supported ones, can be challenging to filter.
-
Use a Filter Aid: The standard and most effective method is to filter the reaction mixture through a pad of Celite® or a similar filter aid.[2][8][9] This prevents the fine catalyst particles from clogging the filter paper or passing through into the filtrate.[9]
-
Procedure: Add some Celite to the reaction flask and stir briefly to adsorb the catalyst particles.[9] Then, pour the slurry through a sintered funnel packed with a fresh pad of Celite.[9] Be sure to wash the pad thoroughly with the reaction solvent to recover all of the product.[5][9]
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the complete hydrogenation of a this compound precursor?
A1: The choice depends on the specific precursor. For reducing a simple alkene like cycloundecene to this compound, 10% Palladium on Carbon (Pd/C) is the most common, cost-effective, and efficient choice.[2][6] For more challenging reductions or to ensure complete saturation from a diene, Platinum(IV) oxide (PtO₂, Adam's catalyst) is highly effective.[2][8]
Q2: What are the typical reaction conditions for this hydrogenation?
A2: Standard conditions involve using a catalytic amount of Pd/C or PtO₂ in a protic solvent like ethanol or methanol at room temperature (25 °C) and under a positive pressure of hydrogen (1-5 atm or ~50 psi).[2][8] Refer to the data table and protocols below for more specific details.
Q3: How can I monitor the progress of the reaction?
A3: There are two primary methods:
-
Hydrogen Uptake: In a closed system, the reaction's progress can be monitored by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.[8]
-
Chromatographic Analysis: Periodically, small aliquots of the reaction mixture can be taken (after carefully venting and purging the system), filtered to remove the catalyst, and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting material.[2][8]
Q4: Are there any major safety concerns with catalytic hydrogenation?
A4: Yes. The primary hazards are the flammability of hydrogen gas and the pyrophoric nature of some catalysts.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Always work in a well-ventilated area (fume hood) and eliminate all potential ignition sources.
-
Pyrophoric Catalysts: Catalysts like Pd/C and Raney® Nickel can ignite spontaneously upon exposure to air, especially when dry and saturated with hydrogen.[2][5] Always handle the catalyst under an inert atmosphere (like nitrogen or argon) when adding it to the reaction, and never allow the filtered catalyst cake to dry out in the open air.[3][5] Quench the used catalyst by suspending it in water before disposal.[9]
Data Presentation
The table below summarizes typical reaction conditions for the complete hydrogenation of unsaturated cyclic hydrocarbons to their corresponding alkanes. These serve as a strong starting point for the hydrogenation of this compound precursors.
| Parameter | Condition | Notes |
| Catalyst | 10% Pd/C or PtO₂ (Adam's catalyst) | Pd/C is most common.[2][6] PtO₂ is often more active for challenging substrates.[2][8] |
| Catalyst Loading | 5-10 mol% (w/w) | A good starting point for most reactions.[2][8] |
| Hydrogen Pressure | 1 - 5 atm (15 - 75 psi) | Balloon pressure is often sufficient for simple alkenes.[2] Higher pressure may be needed for dienes or hindered systems.[8] |
| Temperature | 25 - 50 °C | Most reactions proceed well at room temperature.[8] Gentle heating can increase the rate but may also promote side reactions.[2] |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Protic solvents are generally preferred.[6] Ensure the solvent is dry and deoxygenated.[2] |
| Reaction Time | 2 - 24 hours | Highly dependent on substrate, conditions, and scale. Monitor by hydrogen uptake or GC/TLC.[5] |
Experimental Protocols
Protocol: Complete Hydrogenation of Cycloundeca-1,5-diene (B15435240) to this compound
This protocol details a standard procedure for the complete saturation of an unsaturated this compound precursor using 10% Pd/C.
Materials:
-
Cycloundeca-1,5-diene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol), reagent grade
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Parr hydrogenation apparatus or a heavy-walled flask with a stir bar
-
Celite® for filtration
Procedure:
-
Vessel Preparation: Place the cycloundeca-1,5-diene (1.0 eq) and ethanol into the pressure vessel or reaction flask.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst (5-10% by weight relative to the substrate).[8] Caution: The catalyst can be pyrophoric; do not handle it in the open air if dry.[2]
-
System Assembly: Seal the vessel and connect it to the hydrogenation apparatus.
-
System Purge: To ensure an inert atmosphere, evacuate the vessel under vacuum and backfill with inert gas. Repeat this cycle three times. Following the inert gas purge, perform a similar purge cycle with hydrogen gas to replace the atmosphere with hydrogen.[2][5]
-
Pressurization: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).[8]
-
Reaction: Begin vigorous stirring or shaking of the reaction mixture at room temperature (25 °C).[2][8] An exothermic reaction may be observed.[8]
-
Monitoring: Monitor the reaction by observing the pressure gauge for hydrogen uptake. The reaction is complete when the pressure no longer drops.[8] Alternatively, monitor by GC or TLC until the starting material is fully consumed.[8]
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.[2]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[3][8] Rinse the reaction vessel and the filter cake with additional ethanol to ensure complete recovery of the product.[5]
-
Product Isolation: Combine the filtrate and washes. Remove the solvent by rotary evaporation to yield the crude this compound.[8] Due to the high efficiency of this reaction, further purification is often not necessary.[8]
Visualizations
Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.
Caption: Reaction pathway for the hydrogenation of cycloundeca-1,5-diene.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]
Technical Support Center: Synthesis of Cycloundecane
Welcome to the technical support center for the synthesis of cycloundecane and its precursors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the identification and mitigation of side products, encountered during key synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its immediate precursors like cycloundecanone (B1197894)?
A1: The primary methods for synthesizing large rings like this compound include Acyclic Diene Metathesis (ADMET) to form cycloundecene, the Thorpe-Ziegler cyclization of undecanedinitrile (B1584896) to yield a precursor to cycloundecanone, and the Ruzicka cyclization of dodecanedioic acid to produce cycloundecanone. Intramolecular Wittig reactions can also be employed to form cycloundecene.
Q2: I am observing a significant amount of high molecular weight material in my ADMET reaction. What is it and how can I minimize it?
A2: This is likely due to intermolecular polymerization/oligomerization, a common side reaction in ADMET. To favor the desired intramolecular cyclization, it is crucial to work at very high dilution (typically ≤0.01 M). Slow addition of the substrate and/or catalyst to the reaction vessel can also help maintain a low instantaneous concentration of the diene, further promoting ring closure over chain extension.
Q3: My Thorpe-Ziegler reaction gives a product that is not the expected cycloundecanone after workup. What could be the issue?
A3: The Thorpe-Ziegler reaction first forms a cyclic β-enaminonitrile. This intermediate must be hydrolyzed, typically under acidic conditions, to yield the final cyclic ketone.[1][2][3][4][5] If the hydrolysis step is incomplete or omitted, you will isolate the enaminonitrile. Ensure that the acidic workup is sufficiently vigorous and allowed to proceed for an adequate amount of time to fully convert the intermediate to cycloundecanone.
Q4: The yield of my Ruzicka cyclization is very low. Is this normal and what are the likely side products?
A4: Yes, the Ruzicka cyclization, which is an intramolecular ketonic decarboxylation, often proceeds with low yields for larger rings.[6] The high temperatures required can lead to various side reactions, including intermolecular condensations and decomposition of the starting material or product. The primary byproducts are often polymeric materials and products of fragmentation. Optimizing the reaction temperature and using a high-dilution setup can help to modestly improve the yield.
Q5: After my Wittig reaction to form cycloundecene, I have a white, crystalline solid that is difficult to separate from my product. What is it?
A5: This is almost certainly triphenylphosphine (B44618) oxide (Ph₃P=O), the stoichiometric byproduct of the Wittig reaction.[7][8][9][10] It is notoriously difficult to remove due to its polarity and solubility in many organic solvents. Purification often requires careful column chromatography, precipitation from a non-polar solvent, or the use of a modified Wittig reaction (like the Horner-Wadsworth-Emmons) that produces a water-soluble phosphate (B84403) byproduct.
Troubleshooting Guides
Issue 1: Formation of Oligomers in Acyclic Diene Metathesis (ADMET)
Symptoms:
-
The crude reaction mixture is viscous or solid.
-
Analysis by Gel Permeation Chromatography (GPC) or Mass Spectrometry shows a distribution of high molecular weight species instead of the desired cyclic product.
-
Low yield of the monomeric cycloundecene.
Root Cause:
-
Intermolecular reactions (polymerization) are competing with the desired intramolecular ring-closing metathesis (RCM). This is often due to the substrate concentration being too high.
Solutions:
| Strategy | Details | Expected Outcome |
| High Dilution | Perform the reaction at a concentration of 0.01 M or lower in a suitable solvent like toluene (B28343) or dichloromethane. | Favors intramolecular cyclization, significantly increasing the yield of the desired cyclic product. |
| Slow Addition | Use a syringe pump to slowly add a solution of the diene substrate and/or the catalyst to the reaction vessel over several hours. | Maintains a low instantaneous concentration of the diene, minimizing oligomerization. |
| Catalyst Choice | While highly active catalysts like Grubbs 2nd Generation are common, their high reactivity can sometimes favor oligomerization. In some cases, a less active catalyst might be beneficial. | May require optimization, but can lead to a better ratio of cyclic to linear products. |
Issue 2: Isomerization of the Double Bond in ADMET
Symptoms:
-
¹H NMR of the purified product shows multiple signals in the olefinic region, indicating a mixture of double bond isomers.
-
GC-MS analysis reveals multiple peaks with the same mass as the desired cycloundecene.
Root Cause:
-
Migration of the double bond can be catalyzed by ruthenium hydride species that form from the decomposition of the metathesis catalyst, especially at elevated temperatures.[1][11]
Solutions:
| Strategy | Details | Expected Outcome |
| Lower Reaction Temperature | Run the reaction at room temperature or the lowest temperature at which the catalyst is still active. | Reduces the rate of catalyst decomposition and subsequent isomerization. |
| Use of Additives | Additives like 1,4-benzoquinone (B44022) or weak acids can suppress the formation of ruthenium hydrides.[12] | Minimizes olefin isomerization, leading to a cleaner product. Note that some additives may also reduce the rate of the desired reaction. |
| Shorter Reaction Times | Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the product's exposure to the catalyst. | Reduces the opportunity for isomerization to occur after the desired product is formed. |
Issue 3: Incomplete Hydrolysis in Thorpe-Ziegler Cyclization
Symptoms:
-
The isolated product has a nitrile and an amine functionality, confirmed by IR and NMR spectroscopy.
-
The product is a β-enaminonitrile instead of the expected cycloundecanone.
Root Cause:
-
The acidic hydrolysis step was not effective in converting the cyclic enamine intermediate to the ketone.[4][5]
Solutions:
| Strategy | Details | Expected Outcome |
| Optimize Hydrolysis Conditions | After the cyclization, treat the reaction mixture with a strong acid (e.g., aqueous HCl or H₂SO₄) and heat to reflux for several hours. | Complete conversion of the enaminonitrile intermediate to the desired cycloundecanone. |
| Monitor the Reaction | Follow the progress of the hydrolysis by TLC or GC-MS to ensure the disappearance of the enaminonitrile intermediate. | Ensures the reaction is complete before workup and purification. |
Quantitative Data Summary
The following table provides a general overview of expected yields and common side products for various synthetic routes to this compound precursors. The exact values can vary significantly based on specific reaction conditions.
| Synthetic Route | Target Molecule | Typical Yield Range | Major Side Products |
| Acyclic Diene Metathesis | Cycloundecene | 40-70% | Linear and cyclic oligomers, double bond isomers |
| Thorpe-Ziegler Cyclization | Cycloundecanone | 50-80% | Unreacted dinitrile, β-enaminonitrile (incomplete hydrolysis), polymeric material |
| Ruzicka Cyclization | Cycloundecanone | 10-30% | Polymeric materials, fragmentation products |
| Intramolecular Wittig Reaction | Cycloundecene | 30-60% | Triphenylphosphine oxide, E/Z isomers |
Experimental Protocols
Protocol 1: Synthesis of Cycloundecene via Acyclic Diene Metathesis (ADMET)
This protocol describes the ring-closing metathesis of 1,12-tridecadiene (B1221038).
Materials:
-
1,12-tridecadiene
-
Grubbs 2nd Generation Catalyst
-
Anhydrous, degassed toluene
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.
-
To the flask, add a portion of the degassed toluene.
-
Prepare a solution of 1,12-tridecadiene in degassed toluene to a final concentration of 0.01 M.
-
Prepare a separate, fresh solution of Grubbs 2nd Generation Catalyst (1-5 mol%) in a small amount of degassed toluene.
-
Using a syringe pump, add the solution of 1,12-tridecadiene to the reaction flask over a period of 4-8 hours at room temperature.
-
Simultaneously, or after the substrate addition has started, add the catalyst solution via syringe pump over the same duration.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours.
-
Monitor the reaction by GC-MS to confirm the consumption of the starting material and the formation of the product.
-
Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Cycloundecanone via Thorpe-Ziegler Cyclization
This protocol outlines the synthesis of cycloundecanone from undecanedinitrile.
Materials:
-
Undecanedinitrile
-
Sodium ethoxide or another strong, non-nucleophilic base
-
Anhydrous, high-boiling solvent (e.g., toluene, xylene)
-
Hydrochloric acid (concentrated)
-
Standard glassware for inert atmosphere and reflux reactions
Procedure:
-
Set up a flame-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel under an argon atmosphere.
-
Suspend sodium ethoxide in anhydrous toluene.
-
Heat the suspension to reflux.
-
Dissolve undecanedinitrile in anhydrous toluene and add it to the addition funnel.
-
Slowly add the dinitrile solution to the refluxing base suspension over several hours to maintain high dilution conditions.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Separate the organic layer and wash it with brine.
-
To the organic layer, add concentrated hydrochloric acid and heat to reflux to hydrolyze the enaminonitrile intermediate. Monitor the hydrolysis by TLC or GC-MS.
-
After complete hydrolysis, cool the mixture, separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude cycloundecanone by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of cycloundecene via ADMET.
Caption: Troubleshooting logic for common side products in ADMET synthesis of cycloundecene.
References
- 1. researchgate.net [researchgate.net]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
challenges in scaling up cycloundecane production
Welcome to the Technical Support Center for Cycloundecane Production Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning this compound synthesis from laboratory to larger scales.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up a synthetic route for this compound?
A1: Transitioning a synthetic route from a lab bench to a production environment introduces several key challenges.[1] These include:
-
Reaction Kinetics and Thermodynamics: Managing reaction exotherms is critical, as the surface-area-to-volume ratio decreases in larger reactors, making heat dissipation less efficient.[1][2] This can lead to thermal runaways or the formation of side products.
-
Mass Transfer and Mixing: Ensuring efficient and homogenous mixing in large-volume reactors can be difficult, potentially affecting reaction rates and yield.[3]
-
Impurity Profile: New or previously insignificant impurities may emerge at scale due to longer reaction times or localized temperature variations.[1]
-
Downstream Processing: Purification of macrocycles like this compound can be complex, and methods that are effective at the lab scale (e.g., standard column chromatography) may not be practical or economical at larger scales.[4]
-
Safety: Handling large quantities of reagents and solvents introduces significant safety risks that must be thoroughly assessed and mitigated.[1][2]
Q2: Which synthetic methodologies are most suitable for the large-scale synthesis of this compound?
A2: For macrocycles like this compound, Ring-Closing Metathesis (RCM) is a powerful and widely used method due to its functional group tolerance and catalytic nature.[5][6] RCM involves the intramolecular metathesis of a diene precursor to form the cyclic alkene, which can then be hydrogenated to yield this compound.[7] The key challenge in RCM scale-up is often minimizing the competing intermolecular oligomerization, which is typically managed by using high-dilution conditions.[4][8][9]
Q3: How does the choice of catalyst impact the scalability of a Ring-Closing Metathesis (RCM) reaction for this compound synthesis?
A3: The choice of catalyst is critical for a successful RCM scale-up. Modern ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) are often preferred for their stability and broad functional group tolerance.[7] When scaling up, factors to consider include:
-
Catalyst Loading: To ensure economic viability, catalyst loading should be minimized. Successful large-scale RCM reactions have been reported with catalyst loadings of less than 1 mol%.[10]
-
Catalyst Activity and Stability: A highly active and stable catalyst is needed to ensure the reaction goes to completion and to minimize catalyst decomposition over longer reaction times.
-
Removal of Catalyst Residues: The final product must be free of residual metal from the catalyst, which can be a significant purification challenge. Methods for ruthenium removal include precipitation, extraction with scavenger resins, or treatment with oxidizing agents.[7]
Q4: What are the key safety considerations during the scale-up of this compound synthesis?
A4: Safety is paramount during scale-up.[1] Potential hazards include:
-
Thermal Runaway: Exothermic reactions must be carefully controlled with adequate cooling systems and potentially by regulating the feed rate of reagents.[2]
-
Handling of Reagents: The risks associated with flammable solvents, pyrophoric reagents, or strong bases increase significantly with quantity.[2]
-
Pressure Build-up: In RCM reactions, the evolution of ethylene (B1197577) gas must be safely vented to prevent pressure build-up in the reactor.[10] A thorough process safety assessment should be conducted to identify all potential risks and establish robust control measures.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound synthesis, particularly via RCM.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Macrocycle | Intermolecular Polymerization: The concentration of the linear precursor is too high, favoring reactions between different molecules over the desired intramolecular cyclization.[4] | Implement High-Dilution Conditions: Use a syringe pump for the slow, controlled addition of the diene precursor to a large volume of solvent. This maintains a very low instantaneous concentration, kinetically favoring cyclization.[4] |
| Catalyst Deactivation: Trace impurities (e.g., water, oxygen) in reagents or solvents, or elevated temperatures, can deactivate the metathesis catalyst. | Use Anhydrous and Degassed Solvents/Reagents: Ensure all materials are rigorously dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Optimize the reaction temperature to balance reaction rate and catalyst stability.[4] | |
| Formation of Dimeric and Oligomeric Impurities | High Concentration: As with low yield, high concentrations of the acyclic diene precursor promote intermolecular side reactions.[4] | Optimize Addition Rate and Temperature: Conduct small-scale trials to find the optimal balance. A slower addition rate or lower temperature can sometimes reduce oligomerization. |
| Inefficient Mixing: In large reactors, poor mixing can create localized areas of high concentration, leading to dimerization. | Ensure Adequate Agitation: Use appropriate impeller designs and agitation speeds to maintain a homogenous reaction mixture. | |
| Difficulty in Product Purification | Similar Polarity of Byproducts: Oligomeric byproducts often have polarities very similar to the desired macrocycle, making chromatographic separation difficult and costly at scale.[4] | Optimize Reaction to Minimize Byproducts: The most effective strategy is to minimize the formation of these impurities in the first place. Alternative Purification: Consider fractional distillation under vacuum if boiling points differ sufficiently. For challenging separations, techniques like high-speed counter-current chromatography (HSCCC) can be effective for macrocycles.[11] |
| Inconsistent Results Between Batches | Variability in Raw Materials: The quality and purity of starting materials, solvents, and catalysts can vary between lots. | Implement Strict Quality Control: Analyze all incoming raw materials to ensure they meet required specifications. |
| Poor Process Control: Minor variations in temperature, addition rates, or reaction time can have a magnified effect at a larger scale.[3] | Automate and Monitor: Use automated systems for reagent addition and temperature control. Implement in-process controls (e.g., GC-MS, HPLC) to monitor reaction progress and ensure consistency.[1] |
Quantitative Data Summary
The table below illustrates the typical effect of substrate concentration on the yield of the desired macrocycle versus the formation of dimeric byproducts in a representative Ring-Closing Metathesis (RCM) reaction.
| Concentration of Diene Precursor (M) | Yield of Cycloundecene (%) | Yield of Dimer (%) |
| 0.1 | 35 | 65 |
| 0.01 | 70 | 30 |
| 0.005 | 85 | 15 |
| 0.001 | 95 | <5 |
| Note: Data is representative and intended for illustrative purposes. Actual results will vary based on the specific substrate, catalyst, and reaction conditions. |
Experimental Protocols
Protocol 1: Scale-Up of Cycloundecene Synthesis via Ring-Closing Metathesis (RCM)
This protocol describes a general method for the synthesis of a cycloundecene precursor to this compound using high-dilution RCM.
Materials:
-
Undeca-1,10-diene (or a suitable functionalized precursor)
-
Grubbs Catalyst®, 2nd Generation (or similar Ru-catalyst)
-
Anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl vinyl ether (for quenching)
-
Large-volume, jacketed glass reactor with overhead stirrer, condenser, and nitrogen/argon inlet
-
Syringe pump
Procedure:
-
Reactor Setup: Assemble the jacketed reactor under a positive pressure of inert gas (nitrogen or argon). Ensure all glassware is flame-dried or oven-dried before use.
-
Solvent Charge: Charge the reactor with the main volume of anhydrous, degassed dichloromethane. The volume should be sufficient to achieve the target final concentration (e.g., 0.005 M). Begin stirring and heat the solvent to reflux (approx. 40°C).
-
Precursor and Catalyst Preparation: In a separate flask under an inert atmosphere, dissolve the undeca-1,10-diene precursor in a small volume of anhydrous, degassed dichloromethane. In a glovebox or under a robust inert atmosphere, prepare a solution of the Grubbs catalyst in a separate portion of the solvent.
-
Slow Addition: Using a syringe pump, add the solution of the diene precursor to the refluxing solvent in the main reactor over a period of 8-12 hours. The slow addition is crucial to maintain high-dilution conditions.[4]
-
Catalyst Addition: The catalyst can be added in a single portion at the beginning or in multiple portions throughout the diene addition, depending on process optimization.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples (via a sampling valve) and analyzing them by GC-MS to observe the disappearance of the starting material and the formation of the product. The reaction is driven by the removal of the volatile ethylene byproduct. On a large scale, a gentle nitrogen sparge can be used to facilitate its removal.[10]
-
Quenching: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and quench the reaction by adding ethyl vinyl ether. Stir for at least 1 hour to ensure complete deactivation of the catalyst.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified. For scale-up, this may involve vacuum distillation or large-scale column chromatography.
Protocol 2: Purification by Large-Scale Column Chromatography
Materials:
-
Crude cycloundecene
-
Silica (B1680970) gel (appropriate grade for large columns)
-
Solvent system (e.g., hexanes/ethyl acetate (B1210297) gradient)
-
Large-diameter glass or stainless-steel column
-
Solvent pumps and fraction collector
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexanes). Carefully pack the column to ensure a homogenous, stable bed, avoiding any air gaps.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a compatible solvent. Load the solution onto the top of the silica bed.
-
Elution: Begin pumping the eluent through the column. Start with a low-polarity solvent (e.g., 100% hexanes) and gradually increase the polarity by introducing a more polar solvent (e.g., ethyl acetate) in a linear gradient.[4]
-
Fraction Collection: Collect fractions of the eluate using an automated fraction collector.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified cycloundecene.
Visualizations
Logical Workflow: Troubleshooting Low Yield in RCM
Diagram: Intramolecular vs. Intermolecular Reactions
Experimental Workflow: From Precursor to Product
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. benchchem.com [benchchem.com]
- 5. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 7. Ring Closing Metathesis [organic-chemistry.org]
- 8. Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and purification of macrocyclic components from Penicillium fermentation broth by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cycloundecane
Welcome to the technical support center for the purification of cycloundecane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on removing impurities from this compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial or synthesized this compound?
-
Unreacted starting materials or related cycloalkanes/cycloalkenes: If synthesized from a larger or smaller ring, or through hydrogenation of a cyclic alkene, traces of these precursors may remain.
-
Solvents: Residual solvents from the reaction or initial purification steps are common.
-
Byproducts of synthesis: Depending on the synthetic route, byproducts such as oligomers or products of side reactions may be present.
-
Oxidation products: Prolonged exposure to air can lead to the formation of oxidation products.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of volatile, non-polar compounds like this compound.[2][3] It allows for the separation and identification of volatile impurities. The purity can be estimated by the relative peak areas in the chromatogram.[2] For non-volatile impurities, High-Performance Liquid Chromatography (HPLC) could be employed, although it is less common for simple alkanes.
Q3: What are the primary methods for purifying this compound?
A3: The most common and effective purification techniques for this compound, being a non-polar hydrocarbon, are fractional distillation under reduced pressure, recrystallization from a suitable solvent, and column chromatography.[4] The choice of method depends on the nature of the impurities and the desired final purity.
Q4: What are the key safety considerations when handling and purifying this compound?
A4: this compound should be handled in a well-ventilated area.[5] It is a combustible liquid, so ignition sources should be avoided. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. When performing vacuum distillation, it is crucial to use appropriate glassware and ensure the system is free of leaks to prevent implosion.[6]
Purification Techniques: Performance and Data
The following table summarizes the typical performance of common purification techniques for non-polar compounds like this compound. Please note that these values are illustrative and actual results will vary depending on the initial purity and specific experimental conditions.
| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Fractional Vacuum Distillation | > 99% | 70-90% | Effective for separating compounds with different boiling points.[7] | Can lead to thermal degradation if not performed under vacuum.[8] |
| Recrystallization | > 98% | 50-80% | Good for removing small amounts of impurities from a solid compound. | Yield can be low due to the solubility of the compound in the mother liquor. |
| Column Chromatography | > 99.5% | 60-85% | Highly effective for removing impurities with different polarities.[9] | Can be time-consuming and requires larger volumes of solvent. |
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
This method is suitable for separating this compound from impurities with significantly different boiling points.[7] this compound has a boiling point of 218.4°C at 760 mmHg.[10] Distillation under vacuum is recommended to prevent potential thermal degradation.[8]
Materials:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle
-
Stir bar
Procedure:
-
Place the crude this compound and a stir bar into the round-bottom flask.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Connect the apparatus to the vacuum source.
-
Begin stirring and slowly apply the vacuum, allowing the pressure to stabilize at the desired level (e.g., 10-20 mmHg).
-
Gradually heat the distillation flask with the heating mantle.
-
Collect any low-boiling impurities as the first fraction.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask and collect the main fraction.
-
Stop the distillation before the flask runs dry.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Recrystallization
This technique is effective for purifying solid compounds. Since this compound has a melting point of -7.3°C, this procedure would need to be performed at low temperatures.[10] The choice of solvent is crucial; a good solvent will dissolve this compound well at a higher temperature but poorly at a lower temperature. Given that this compound is non-polar, non-polar or slightly polar solvents should be tested.[4]
Materials:
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath or cryocooler
-
Buchner funnel and filter flask
-
Filter paper
-
Selected recrystallization solvent (e.g., a mixture of a soluble solvent like hexane (B92381) and a less soluble one like ethanol)
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot (or room temperature) solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature, then cool it further in an ice bath or cryocooler to induce crystallization.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase.[9] For the non-polar this compound, a polar stationary phase like silica (B1680970) gel and a non-polar mobile phase (eluent) are appropriate.[9]
Materials:
-
Chromatography column
-
Silica gel (or alumina)
-
Eluent (e.g., hexane or a hexane/ethyl acetate (B1210297) mixture)
-
Sand
-
Collection tubes or flasks
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the chosen eluent. Add a layer of sand on top of the silica gel.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel.
-
Begin eluting the column with the eluent, collecting fractions. Since this compound is non-polar, it should elute relatively quickly with a non-polar solvent like hexane.[11]
-
Monitor the collected fractions for the presence of your compound using a suitable analytical technique (e.g., Thin Layer Chromatography if a UV-active impurity is present, or by evaporating the solvent from a small spot on a plate).
-
Combine the fractions containing the pure this compound.
-
Remove the eluent using a rotary evaporator to obtain the purified product.
Troubleshooting Guides
General Purification Workflow
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Common Issues
Issue 1: Low yield after fractional distillation.
-
Possible Cause:
-
The distillation was stopped too early.
-
The vacuum was not low enough, leading to a higher boiling point and potential decomposition.
-
Inefficient fractionating column.
-
-
Recommended Solution:
-
Ensure the temperature at the distillation head is stable during the collection of the main fraction.
-
Check the vacuum system for leaks and ensure the pump is working correctly.
-
Use a more efficient fractionating column or pack it with a suitable material.
-
Issue 2: Oiling out instead of crystallization during recrystallization.
-
Possible Cause:
-
The cooling process is too rapid.
-
The chosen solvent is not optimal.
-
The concentration of the solute is too high.
-
-
Recommended Solution:
-
Allow the solution to cool more slowly to room temperature before placing it in a cold bath.
-
Experiment with different solvents or solvent mixtures. A slightly more polar solvent might be needed.
-
Add a small amount of additional solvent to the hot solution before cooling.
-
Issue 3: Poor separation during column chromatography.
-
Possible Cause:
-
The eluent polarity is too high, causing all compounds to elute too quickly.
-
The column was not packed properly, leading to channeling.
-
The sample was overloaded on the column.
-
-
Recommended Solution:
-
Start with a very non-polar eluent (e.g., 100% hexane) and gradually increase the polarity if necessary.[12]
-
Ensure the silica gel is packed uniformly without any air bubbles.
-
Use a larger column or reduce the amount of sample loaded.
-
Troubleshooting Logic for Low Purity after Purification
Caption: Troubleshooting flowchart for addressing low purity issues.
References
- 1. Cyclododecane | C12H24 | CID 9268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Identification and Quantification of Six-Ring C26H16 Cata-Condensed Polycyclic Aromatic Hydrocarbons in a Complex Mixture of Polycyclic Aromatic Hydrocarbons from Coal Tar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. US20090227815A1 - Process for the preparation of cyclododecanone - Google Patents [patents.google.com]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Column Chromatography [sites.pitt.edu]
- 10. guidechem.com [guidechem.com]
- 11. What Elutes First in Column Chromatography - Hawach [hawachhplccolumn.com]
- 12. Chromatography [chem.rochester.edu]
refining cycloundecane purity by fractional distillation
Cycloundecane Purification Technical Support Center
Welcome to the technical support center for the refining of this compound purity by fractional distillation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: Fractional distillation under reduced pressure (vacuum distillation) is the most effective method for purifying this compound. Due to its high boiling point of 218.4°C at atmospheric pressure (760 mmHg), distillation at ambient pressure can lead to thermal decomposition.[1] Vacuum distillation lowers the boiling point, allowing for a safe and efficient purification process.
Q2: What are the common impurities in commercial this compound?
A2: While specific impurity profiles can vary between suppliers, common impurities in high-molecular-weight cycloalkanes may include other isomers of this compound, smaller or larger cycloalkanes, and residual solvents or reactants from its synthesis. For instance, in the synthesis of other cycloalkanes, partially hydrogenated precursors can be present as nonpolar impurities. It is also possible for oxidation products to form, which would be more polar.
Q3: What level of purity can I expect to achieve with a single fractional distillation?
A3: A single, carefully executed vacuum fractional distillation can significantly improve the purity of this compound. While the final purity depends on the initial purity and the efficiency of the distillation setup, it is reasonable to expect an increase in purity from a typical commercial grade of ~95-98% to >99.5%. For precise quantification, it is essential to analyze the starting material and the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS).
Q4: When should I use a fractionating column, and what type is suitable?
A4: A fractionating column is necessary when separating compounds with close boiling points. For purifying this compound from other similar hydrocarbons, a Vigreux column is a good choice for general laboratory use.[2][3][4] It provides a good balance between separation efficiency and product recovery. For mixtures with very close boiling points, a packed column (e.g., with Raschig rings or metal sponges) might offer higher efficiency, but potentially with greater loss of material.[4]
Q5: How do I determine the appropriate vacuum pressure and temperature for the distillation?
A5: The goal is to reduce the boiling point of this compound to a range where it is thermally stable, typically below 150°C. You can use a pressure-temperature nomograph to estimate the boiling point at a given pressure. For example, at a pressure of 10 mmHg, the boiling point of this compound will be significantly lower than 218.4°C. A typical starting point for a laboratory vacuum pump would be in the range of 1-10 mmHg. The heating mantle temperature should be set gradually to be about 20-30°C higher than the target boiling temperature of the liquid in the flask to ensure a steady distillation rate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No Distillate is Collecting | - Inadequate heating.- Vacuum is too high, and the boiling point is below the temperature of the condenser coolant.- System leak, preventing the attainment of the required vacuum.- Condenser coolant is too cold, causing the distillate to solidify. | - Gradually increase the heating mantle temperature.- Reduce the vacuum level slightly.- Check all joints for proper sealing and re-grease if necessary.- Increase the temperature of the condenser coolant. |
| Bumping or Unstable Boiling | - Lack of boiling chips or inadequate stirring.- Heating too rapidly. | - Use a magnetic stirrer and a PTFE-coated stir bar. Boiling stones are not effective under vacuum.- Reduce the heating rate to allow for smooth boiling. |
| Flooding of the Fractionating Column | - Heating rate is too high, causing excessive vaporization. | - Reduce the heating mantle temperature to decrease the rate of boiling. |
| Fluctuating Head Temperature | - Unstable vacuum.- Inconsistent heating.- The main fraction has finished distilling. | - Ensure the vacuum pump is providing a stable pressure. Use a vacuum regulator if available.- Ensure the heating mantle provides consistent heat. An oil bath can provide more stable heating.- If the temperature drops, it may be time to change the receiving flask for the next fraction. |
| Poor Separation of Components | - Distillation rate is too fast.- Inefficient fractionating column. | - Reduce the heating rate to allow for better equilibrium within the column.- Use a longer or more efficient fractionating column (e.g., packed column). |
Experimental Protocol: Vacuum Fractional Distillation of this compound
This protocol outlines the purification of this compound using vacuum fractional distillation and subsequent purity analysis by GC-MS.
Pre-Distillation Purity Analysis (GC-MS)
-
Objective: To determine the initial purity of the commercial this compound.
-
Methodology:
-
Prepare a dilute solution of the commercial this compound in a suitable volatile solvent (e.g., hexane).
-
Inject an appropriate volume of the solution into a GC-MS system.
-
Use a standard non-polar capillary column (e.g., DB-5ms).
-
Set the GC oven temperature program to start at a low temperature (e.g., 50°C) and ramp up to a temperature that will elute this compound and any potential higher-boiling impurities (e.g., 250°C).
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Calculate the initial purity by determining the area percentage of the this compound peak relative to the total area of all peaks (excluding the solvent peak).
-
Vacuum Fractional Distillation
-
Objective: To purify this compound by separating it from lower and higher boiling point impurities.
-
Apparatus Setup:
-
Assemble the vacuum fractional distillation apparatus as shown in the workflow diagram below. Use ground glass joints and apply a thin layer of vacuum grease to all connections to ensure a good seal.
-
Place a magnetic stir bar in a round-bottom flask appropriately sized for the volume of this compound to be distilled (the flask should be no more than two-thirds full).
-
Mount a Vigreux column on top of the distillation flask.
-
Place a distillation head with a thermometer or temperature probe on top of the Vigreux column. The top of the thermometer bulb should be level with the side arm leading to the condenser.
-
Attach a condenser to the side arm of the distillation head and connect it to a circulating coolant source.
-
Connect a vacuum adapter to the end of the condenser.
-
Use a set of receiving flasks (e.g., a "cow" type receiver) to collect different fractions without breaking the vacuum.
-
Connect the vacuum adapter to a cold trap and then to a vacuum pump.
-
-
Procedure:
-
Add the commercial this compound to the distillation flask.
-
Begin stirring and start the vacuum pump. The pressure should drop to the desired level (e.g., 1-10 mmHg).
-
Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.
-
Observe the liquid for smooth boiling and the condensation ring rising slowly up the Vigreux column.
-
Collect the first fraction (forerun), which will contain any low-boiling impurities. The head temperature should be unstable during this phase.
-
When the head temperature stabilizes at the boiling point of this compound at the working pressure, change to a new receiving flask to collect the main fraction.
-
Continue collecting the main fraction as long as the head temperature remains constant.
-
If the temperature starts to rise, it indicates the presence of higher-boiling impurities. Stop the distillation or collect this as a separate final fraction.
-
To stop the distillation, first remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Post-Distillation Purity Analysis (GC-MS)
-
Objective: To determine the purity of the collected this compound fraction.
-
Methodology:
-
Following the same GC-MS method as the pre-distillation analysis, analyze a sample of the main fraction.
-
Calculate the final purity and compare it with the initial purity to assess the effectiveness of the purification.
-
Data Presentation
| Parameter | Commercial this compound (Typical) | Purified this compound (Expected) |
| Purity (by GC-MS Area %) | 95 - 98% | > 99.5% |
| Appearance | Clear, colorless liquid | Clear, colorless liquid |
| Boiling Point (at 760 mmHg) | 218.4°C[1] | 218.4°C[1] |
| Boiling Point (at 10 mmHg) | (Estimated ~100-110°C) | (Estimated ~100-110°C) |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
assessing the stability of cycloundecane under various conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on assessing the stability of cycloundecane under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to ensure the integrity of your research and development processes involving this compound.
Troubleshooting Guides
Issue: Unexpected Reaction or Degradation of this compound
Q1: My this compound sample appears to have degraded after being in contact with a new reagent. How can I determine the cause?
A1: Cycloalkanes like this compound are generally stable and unreactive.[1][2] However, degradation can occur under specific conditions. To troubleshoot, consider the following:
-
Reagent Reactivity:
-
Strong Oxidizing Agents: Have you used strong oxidizing agents such as potassium permanganate, chromium trioxide, or nitric acid? Cycloalkanes can be oxidized under harsh conditions (e.g., elevated temperatures).[3]
-
Superacids or Fuming Sulfuric Acid: Exposure to extremely strong acids can lead to protonation and subsequent rearrangement or cleavage of the cycloalkane ring.[4][5][6]
-
Halogens with UV Light: In the presence of UV light, cycloalkanes can undergo free-radical halogenation.
-
-
Experimental Conditions:
-
Temperature: Was the reaction performed at an elevated temperature? High temperatures can promote thermal decomposition.
-
Presence of Catalysts: Are there any metal catalysts present that could be facilitating an unexpected reaction?
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound degradation.
Frequently Asked Questions (FAQs)
Q2: What are the general stability characteristics of this compound?
A2: this compound is a saturated cyclic hydrocarbon, and as such, it is a relatively stable and non-polar compound.[1][2] Its stability is influenced by ring strain, which is a combination of angle strain, torsional strain, and steric strain.[1][7][8] Medium-sized rings like this compound (C11) possess some degree of ring strain, making them slightly more reactive than cyclohexane (B81311) (C6), which is considered virtually strain-free.[9][10][11]
Q3: Under what conditions is this compound thermally stable?
A3: this compound is thermally stable at moderate temperatures. Its boiling point is 218.4°C at 760 mmHg, and its flash point is 73.7°C. It is a stable compound but will burn with sufficient ignition heat.[12] For high-temperature applications, it is crucial to determine its autoignition temperature.
Q4: Is this compound reactive with common acids and bases?
A4:
-
Bases: Cycloalkanes are generally unreactive towards strong and weak bases as they lack an acidic proton.
-
Acids: this compound is resistant to non-oxidizing acids like hydrochloric acid and dilute sulfuric acid under normal conditions. However, it may react with fuming sulfuric acid or superacids, which can lead to sulfonation or ring-opening reactions.[4][13]
Q5: How should I store this compound to ensure its long-term stability?
A5: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[14][15] Storage at room temperature is generally acceptable. Avoid exposure to direct sunlight and sources of ignition. For detailed long-term stability assessment, a formal study monitoring key parameters over time is recommended.
Quantitative Data Summary
| Property | Value | Reference |
| Physical Properties | ||
| Molecular Formula | C₁₁H₂₂ | |
| Molecular Weight | 154.30 g/mol | |
| Boiling Point | 218.4 °C | [16] |
| Melting Point | -7.2 °C | [17] |
| Flash Point | 73.7 °C | [16] |
| Density | 0.79 g/cm³ | [16] |
| Stability-Related Data | ||
| Autoignition Temperature | Requires experimental determination (see Protocol 1) | |
| Reactivity with Strong Acids | Generally unreactive, reacts with fuming H₂SO₄ | [4][13] |
| Reactivity with Strong Bases | Generally unreactive | |
| Reactivity with Oxidizing Agents | Can be oxidized under harsh conditions | [3] |
| Reactivity with Reducing Agents | Generally unreactive |
Experimental Protocols
Protocol 1: Determination of Autoignition Temperature (AIT)
This protocol is adapted from the ASTM E659 Standard Test Method for Autoignition Temperature of Liquid Chemicals .[18][19]
Objective: To determine the lowest temperature at which this compound will spontaneously ignite in air under controlled conditions.
Apparatus:
-
Borosilicate glass flask of a specified volume (e.g., 500 mL)
-
Controlled-temperature furnace
-
Thermocouples
-
Hypodermic syringe
-
Mirror to observe the flask interior
Procedure:
-
Place the flask in the furnace and position the thermocouples to measure the temperature of the gas in the center of the flask and the flask's outer surface.
-
Heat the furnace to a pre-selected temperature.
-
Inject a small, measured volume of this compound into the heated flask using the hypodermic syringe.
-
Observe for ignition within a specified time (typically up to 10 minutes). Ignition is indicated by the appearance of a flame or a sharp rise in the gas temperature.
-
If no ignition occurs, increase the furnace temperature in increments (e.g., 5-10°C) and repeat the injection.
-
If ignition does occur, decrease the furnace temperature and repeat the test to find the lowest temperature at which ignition is consistently observed. This is the autoignition temperature.
Safety Precautions: This experiment must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 2: Assessment of Chemical Stability
Objective: To assess the stability of this compound in the presence of a specific chemical reagent (e.g., strong acid, strong base, oxidizing agent) over a defined period and at a specific temperature.
Apparatus:
-
Glass reaction vials with screw caps
-
Constant temperature bath or oven
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
-
Analytical balance
Procedure:
-
Prepare solutions of the test reagent at the desired concentration.
-
In separate labeled vials, add a known amount of this compound.
-
Add the test reagent to each vial. Include a control vial with only this compound and the solvent (if any).
-
Place the vials in a constant temperature bath or oven set to the desired test temperature for a specified duration (e.g., 24, 48, 72 hours).
-
At each time point, remove a vial, quench the reaction if necessary, and prepare a sample for analysis.
-
Analyze the sample using GC-MS or HPLC to quantify the amount of remaining this compound and to identify any potential degradation products.
-
Compare the results to the control sample to determine the extent of degradation.
Logical Relationship for Stability Assessment:
Caption: Workflow for assessing chemical stability.
Protocol 3: Long-Term Storage Stability Study
This protocol is based on general principles from ICH and EPA guidelines for stability testing.[14][15][20][21]
Objective: To evaluate the stability of this compound under defined long-term storage conditions.
Procedure:
-
Place multiple, sealed samples of pure this compound in a controlled environment chamber at the desired storage condition (e.g., 25°C/60% RH).
-
At specified time intervals (e.g., initial, 3, 6, 9, 12, 18, 24 months), remove a sample for analysis.
-
Analyze the sample for key stability-indicating parameters, such as:
-
Appearance (e.g., color, clarity)
-
Purity (using GC-FID or HPLC-UV)
-
Presence of degradation products (using GC-MS)
-
Water content (Karl Fischer titration)
-
-
Compare the results over time to the initial analysis to establish a stability profile and determine a recommended re-test date or shelf life.
Potential Degradation Pathway (Hypothetical - Thermal):
Caption: Hypothetical thermal degradation pathway of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Heating of alkanes with fuming sulphuric acid or oleum at high temper - askIITians [askiitians.com]
- 5. Fuming sulfuric acid | H2SO4.SO3 | CID 24681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 9. youtube.com [youtube.com]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. Khan Academy [khanacademy.org]
- 12. btsa.com [btsa.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. epa.gov [epa.gov]
- 15. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 16. dl.astm.org [dl.astm.org]
- 17. testinglab.com [testinglab.com]
- 18. kelid1.ir [kelid1.ir]
- 19. store.astm.org [store.astm.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. scribd.com [scribd.com]
Technical Support Center: Catalyst Selection for Selective Hydrogenation of Cycloundecane Precursors
Welcome to the Technical Support Center for Catalyst Selection in the Selective Hydrogenation of Cycloundecane Precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the catalytic hydrogenation of key precursors in the synthesis of this compound and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the selective hydrogenation of this compound precursors.
Issue 1: Low or No Conversion of the Starting Material
Question: I am not observing any significant conversion of my this compound precursor (e.g., cycloundeca-1,5-diene (B15435240), cycloundecyne (B1218371), or cycloundecenone) during the hydrogenation reaction. What are the possible causes and how can I troubleshoot this?
Answer: Low or no conversion in a catalytic hydrogenation reaction can stem from several factors related to the catalyst, reaction conditions, or the substrate itself. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Catalyst Inactivity:
-
Catalyst Poisoning: The active sites on the catalyst may be blocked by poisons. Common poisons include sulfur compounds, halides, amines, and carbon monoxide.[1] Ensure all starting materials, solvents, and glassware are free from these contaminants. Purification of reagents may be necessary.
-
Improper Activation or Handling: Some catalysts, like Raney® Nickel, require specific activation procedures. Ensure the catalyst was activated correctly and handled under an inert atmosphere to prevent deactivation by air.
-
Expired or Poor-Quality Catalyst: The catalyst may have degraded over time. It is advisable to use a fresh batch of catalyst from a reputable supplier.
-
-
Suboptimal Reaction Conditions:
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas might be too low. While balloon pressure is often sufficient, some reactions may require higher pressures.[2]
-
Incorrect Temperature: For many hydrogenations, room temperature is a suitable starting point. However, if the reaction is sluggish, a moderate increase in temperature (e.g., to 40-50 °C) might be necessary. Conversely, excessively high temperatures can lead to side reactions and catalyst deactivation.
-
Inadequate Agitation: Poor mixing can limit the contact between the three phases (solid catalyst, liquid substrate/solvent, and gaseous hydrogen). Ensure vigorous stirring or shaking to overcome mass transfer limitations.[2]
-
Insufficient Reaction Time: The reaction may simply need more time to proceed to a significant conversion. Monitor the reaction progress over a longer period using techniques like TLC or GC.
-
-
Substrate or Solvent Issues:
-
Impure Substrate: Impurities in the starting material can act as catalyst poisons. Purify the precursor if necessary.
-
Inappropriate Solvent: The solvent should dissolve the substrate and be inert under the reaction conditions. Common solvents for hydrogenation include ethanol (B145695), methanol, ethyl acetate (B1210297), and hexane. The choice of solvent can also influence selectivity.
-
Troubleshooting Workflow:
Troubleshooting workflow for low or no conversion in hydrogenation.
Issue 2: Poor Selectivity (Over-reduction or Isomerization)
Question: My reaction is proceeding, but I am getting a mixture of products, including the fully saturated this compound or isomerized byproducts, instead of the desired selectively hydrogenated product. How can I improve selectivity?
Answer: Achieving high selectivity is a common challenge in the hydrogenation of molecules with multiple reducible functional groups or where isomerization is possible.
Potential Causes and Solutions for Poor Selectivity:
-
Catalyst is Too Active:
-
For Alkyne to cis-Alkene: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are often too active and will lead to the complete reduction to the alkane.[3]
-
Solution: Use a "poisoned" or deactivated catalyst such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) or a P-2 nickel catalyst (nickel boride). These catalysts are designed to be less reactive and will selectively reduce the alkyne to the cis-alkene without further reduction.
-
-
For Diene to Alkene: A highly active catalyst can lead to the hydrogenation of both double bonds.
-
Solution: Use a less active catalyst, such as Pd/Al₂O₃, under milder conditions (lower pressure and temperature) to favor mono-hydrogenation.[1]
-
-
For α,β-Unsaturated Ketone to Saturated Ketone: Over-reduction to the alcohol can occur.
-
Solution: Raney® Nickel is often a good choice for this transformation. Careful control of reaction time and temperature is crucial to stop the reaction at the saturated ketone stage. Adding a Lewis acid, such as ZnCl₂, can sometimes inhibit the hydrogenation of the carbonyl group.[4]
-
-
-
Reaction Conditions are Too Harsh:
-
High Hydrogen Pressure and Temperature: More forcing conditions will favor over-reduction.
-
Solution: Reduce the hydrogen pressure (e.g., to atmospheric pressure using a balloon) and conduct the reaction at a lower temperature (e.g., room temperature or even 0 °C).[1]
-
-
-
Double Bond Isomerization:
-
Palladium catalysts, in particular, can promote the isomerization of double bonds.
-
Solution: Minimize reaction time and use the mildest possible conditions. In some cases, switching to a different metal catalyst (e.g., Platinum) might reduce isomerization, although this could affect selectivity towards partial hydrogenation.
-
-
Catalyst Selection Guide for Selectivity:
Catalyst selection for desired selective hydrogenation products.
Issue 3: Catalyst Deactivation During or After a Single Run
Question: My catalyst worked for the first run, but its activity significantly dropped upon reuse. What could be causing this deactivation, and can I regenerate the catalyst?
Answer: Catalyst deactivation is a common issue in heterogeneous catalysis and can be caused by several factors.
Potential Causes of Catalyst Deactivation:
-
Fouling: Carbonaceous deposits or "coke" can form on the catalyst surface, blocking active sites. This is more common at higher reaction temperatures.[5]
-
Poisoning: As mentioned earlier, impurities in the feed can irreversibly bind to the catalyst's active sites.[1]
-
Sintering: At high temperatures, the fine metal particles of the catalyst can agglomerate into larger particles, reducing the active surface area.
-
Leaching: The active metal may slowly dissolve into the reaction medium, especially under acidic or basic conditions.
Solutions and Catalyst Regeneration:
-
Preventing Deactivation:
-
Use highly purified substrates and solvents.
-
Operate at the mildest possible temperature and pressure that still affords a reasonable reaction rate.
-
Ensure efficient agitation to prevent localized overheating on the catalyst surface.
-
-
Catalyst Regeneration:
-
Washing: For deactivation caused by adsorbed products or byproducts, a simple wash with a suitable solvent may restore some activity. For some palladium catalysts, washing with a mixture of chloroform (B151607) and glacial acetic acid has been shown to be effective.[6]
-
Calcination: For deactivation due to coking, a controlled oxidation in air at high temperatures (calcination) can burn off the carbon deposits. This should be followed by a reduction step (e.g., with hydrogen) to reactivate the metal. However, this method risks sintering the metal particles if not done carefully.
-
Acid/Base Treatment: For some types of poisoning, a wash with a dilute acid or base can remove the adsorbed poison. For instance, an alkali wash can be used to regenerate some deactivated palladium catalysts.
-
It is important to note that not all deactivated catalysts can be fully regenerated, and the specific regeneration protocol depends on the catalyst type and the cause of deactivation.
Frequently Asked Questions (FAQs)
Q1: What is a "poisoned" catalyst, and why is it used for selective hydrogenation? A1: A poisoned catalyst, like Lindlar's catalyst, is a highly active catalyst (like palladium) that has been intentionally deactivated by the addition of a "poison" such as lead acetate and quinoline (B57606).[1] This reduces the catalyst's activity, preventing it from hydrogenating less reactive functional groups. In the case of alkyne hydrogenation, the poisoned catalyst is active enough to reduce the alkyne to an alkene but not active enough to further reduce the alkene to an alkane, thus allowing for selective semi-hydrogenation.
Q2: How do I choose between Lindlar's catalyst and a P-2 nickel catalyst for alkyne semi-hydrogenation? A2: Both Lindlar's catalyst and P-2 nickel catalyst are effective for the syn-hydrogenation of alkynes to cis-alkenes. Lindlar's catalyst is the classic choice and is commercially available. However, it contains lead, which is toxic. The P-2 nickel catalyst, prepared from nickel(II) acetate and sodium borohydride, is a lead-free alternative and can sometimes offer better yields. The choice may depend on availability, environmental considerations, and substrate compatibility.
Q3: Can I use Raney® Nickel for hydrogenating alkynes or dienes? A3: Raney® Nickel is a very active hydrogenation catalyst and is generally not suitable for the selective hydrogenation of alkynes or dienes to alkenes, as it will typically lead to complete saturation to the alkane. It is, however, an excellent choice for the hydrogenation of ketones to alcohols and can be used for the selective hydrogenation of α,β-unsaturated ketones to saturated ketones under carefully controlled conditions.[7]
Q4: What is the typical catalyst loading for these reactions? A4: Catalyst loading can vary depending on the specific catalyst, substrate, and reaction scale. For laboratory-scale reactions, a catalyst loading of 1-10 mol% (based on the metal content) relative to the substrate is a common starting point.[1]
Q5: How can I monitor the progress of my hydrogenation reaction? A5: The progress of a hydrogenation reaction can be monitored in several ways:
-
Hydrogen Uptake: In a closed system, the consumption of hydrogen can be monitored by the pressure drop in the reaction vessel. The reaction is complete when hydrogen uptake ceases.
-
Chromatographic Methods: Thin-layer chromatography (TLC) and gas chromatography (GC) are excellent techniques for monitoring the disappearance of the starting material and the appearance of the product(s).
-
Spectroscopic Methods: Nuclear magnetic resonance (NMR) spectroscopy can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.
Data Presentation
The following tables summarize typical catalyst performance for the selective hydrogenation of various this compound precursors. Note that optimal conditions may vary depending on the specific substrate and experimental setup.
Table 1: Selective Hydrogenation of Cycloundeca-1,5-diene to Cycloundecene
| Catalyst | Catalyst Loading (mol%) | Hydrogen Pressure | Temperature (°C) | Solvent | Typical Yield (%) | Selectivity | Reference |
| Pd/Al₂O₃ | 1-5 | 1-5 atm | 25-50 | Ethanol | 85-95 | High for monoene | [1] |
| 10% Pd/C | 5-10 | 50 psi | 25 | Methanol | >95 (for this compound) | High for alkane | [1] |
| PtO₂ (Adam's catalyst) | 1-5 | 1-3 atm | 25 | Ethanol | >95 (for this compound) | High for alkane | [1] |
Table 2: Selective Hydrogenation of Cycloundecyne to (Z)-Cycloundecene (Representative Data)
| Catalyst | Catalyst Loading (mol%) | Hydrogen Pressure | Temperature (°C) | Solvent | Additive | Typical Yield (%) | Selectivity |
| Lindlar's Catalyst (5% Pd/CaCO₃) | 5-10 | 1 atm (balloon) | 25 | Hexane/Ethanol | Quinoline | High | High for (Z)-alkene |
| P-2 Nickel (Ni₂B) | 10-20 | 1 atm (balloon) | 25 | Ethanol | - | Good to High | High for (Z)-alkene |
Note: Specific quantitative data for cycloundecyne is limited in publicly available literature; these are typical conditions for alkyne semi-hydrogenation.
Table 3: Selective Hydrogenation of Cycloundecenone to Cycloundecanone (Representative Data)
| Catalyst | Catalyst Loading (wt%) | Hydrogen Pressure | Temperature (°C) | Solvent | Typical Yield (%) | Selectivity |
| Raney® Nickel | 5-20 | 10-50 atm | 50-100 | Ethanol/Isopropanol | Good to High | High for saturated ketone |
| Pd/C | 5-10 | 1-10 atm | 25-50 | Ethanol | Variable | May lead to over-reduction |
Note: Specific quantitative data for cycloundecenone is limited; these are general conditions for α,β-unsaturated ketone hydrogenation.
Experimental Protocols
Protocol 1: Selective Hydrogenation of Cycloundeca-1,5-diene to Cycloundecene[1]
Materials:
-
Cycloundeca-1,5-diene
-
Pd/Al₂O₃ (5 wt%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., flask with a hydrogen balloon or a Parr shaker)
Procedure:
-
In a hydrogenation flask, dissolve cycloundeca-1,5-diene in ethanol.
-
Under a stream of inert gas, carefully add the Pd/Al₂O₃ catalyst (1-5 mol%).
-
Seal the flask and purge the system with hydrogen gas by evacuating and backfilling with hydrogen 3-5 times.
-
Pressurize the system with hydrogen to the desired pressure (1-5 atm). For lab scale, a hydrogen-filled balloon is often sufficient.
-
Stir the reaction mixture vigorously at the desired temperature (25-50 °C).
-
Monitor the reaction progress by GC or TLC to maximize the yield of cycloundecene and minimize over-reduction to this compound.
-
Once the desired conversion is reached, stop the hydrogen supply and carefully purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter pad with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography if necessary.
Protocol 2: General Procedure for Selective Hydrogenation of an Alkyne (e.g., Cycloundecyne) to a (Z)-Alkene using Lindlar's Catalyst
Materials:
-
Alkyne (e.g., cycloundecyne)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (optional, for enhanced selectivity)
-
Solvent (e.g., hexane, ethyl acetate, or ethanol)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Dissolve the alkyne in the chosen solvent in a round-bottom flask equipped with a stir bar.
-
Under an inert atmosphere, add Lindlar's catalyst (typically 5-10 wt% of the substrate).
-
If desired, add quinoline (typically 1-2 equivalents relative to the catalyst).
-
Seal the flask with a septum and purge the flask with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC. The reaction is typically complete when hydrogen uptake ceases or the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude (Z)-alkene.
Protocol 3: General Procedure for the Preparation of W-6 Raney® Nickel Catalyst[5]
Caution: The preparation of Raney® Nickel involves a highly exothermic reaction with the evolution of hydrogen gas. This procedure should be performed in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment.
Materials:
-
Raney nickel-aluminum alloy powder
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Distilled water
-
Ethanol (95% and absolute)
-
Large Erlenmeyer flask
-
Stirrer
-
Thermometer
-
Ice bath
Procedure:
-
In a 2-L Erlenmeyer flask equipped with a thermometer and a stirrer, place 600 mL of distilled water and 160 g of NaOH pellets. Stir to dissolve and cool the solution to 50 °C in an ice bath.
-
Slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2 °C by controlling the rate of addition and using the ice bath.
-
After the addition is complete, digest the suspension at 50 ± 2 °C for 50 minutes with gentle stirring.
-
Allow the catalyst to settle and then carefully decant the supernatant. Wash the catalyst by decantation with three 1-L portions of distilled water.
-
After the final wash, the catalyst can be washed with ethanol for use in organic solvents. The catalyst should be stored under water or ethanol to prevent it from becoming pyrophoric upon drying.
This technical support center provides a starting point for troubleshooting and planning your selective hydrogenation experiments. For further details and safety information, always consult the relevant literature and safety data sheets for the chemicals and catalysts you are using.
References
- 1. benchchem.com [benchchem.com]
- 2. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Transannular Strain in Cycloundecane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with reactions involving cycloundecane and other medium-sized rings. The inherent transannular strain in these structures often leads to low yields, side reactions, and unpredictable outcomes. This guide offers practical solutions and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What is transannular strain and why is it a problem in this compound reactions?
A1: Transannular strain, or Prelog strain, is a type of steric hindrance that occurs in medium-sized rings (8-11 members) due to repulsive interactions between non-adjacent atoms or groups across the ring.[1][2][3] In this compound, the 11-membered ring is not large enough to completely avoid these internal steric clashes, leading to increased strain energy.[1][4] This strain significantly impacts the stability of transition states during reactions, often resulting in low yields, unexpected stereoselectivity, and a higher likelihood of undesired side reactions like transannular cyclizations.[4]
Q2: How does the conformation of the acyclic precursor affect the success of a cyclization reaction to form this compound?
A2: The conformation of the acyclic precursor is critical as it determines the proximity of the reactive ends and the feasibility of achieving the necessary transition state geometry for cyclization.[4] A precursor that is pre-organized into a conformation resembling the desired cyclized transition state will have a lower entropic penalty for ring closure. Low-temperature 13C NMR studies have demonstrated that this compound exists in specific stable conformations.[4] Controlling the precursor's conformation through the use of templates, specific catalysts, or rigidifying elements can significantly enhance the efficiency and stereochemical outcome of the macrocyclization.[4]
Q3: What are the most effective synthetic strategies to overcome the high-energy transition states caused by transannular strain in the formation of this compound?
A3: Common and effective strategies include:
-
Ring-Expansion and Ring-Contraction Reactions: Building a smaller, less strained ring and then expanding it, or starting with a larger, more flexible ring and contracting it, can be thermodynamically more favorable than direct cyclization.[4][5]
-
Catalyst-Controlled Cyclizations: The use of transition metals, such as in the Nozaki-Hiyama-Kishi (NHK) reaction, can facilitate cyclization under milder conditions and proceed through different, lower-energy transition states.[4][6]
-
Ring-Closing Metathesis (RCM): RCM is a powerful method for forming cyclic olefins, including 11-membered rings, often with good functional group tolerance.[1]
Troubleshooting Guides
Problem 1: Low Yield in Cyclization Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| High Transannular Strain in Transition State | Switch to a ring-expansion, ring-contraction, or a different cyclization methodology (e.g., Nozaki-Hiyama-Kishi reaction instead of a direct coupling).[4] | Direct cyclization may face a high activation barrier. Alternative methods can proceed through lower-energy transition states.[4] |
| Intermolecular Side Reactions (Oligomerization) | Decrease the substrate concentration significantly (high-dilution conditions, typically 0.01 M or lower).[1][7] Use a syringe pump for the slow addition of the substrate to the reaction mixture.[7] | Lower concentrations favor intramolecular cyclization over intermolecular polymerization, which is a common competing reaction in macrocyclization.[1][7] |
| Incorrect Precursor Conformation | Introduce conformational constraints in the acyclic precursor, such as double bonds or bulky protecting groups, to favor a conformation amenable to cyclization. | A more rigid precursor has a lower entropic barrier to cyclization. |
| Catalyst Inactivity or Decomposition (for RCM) | Use a fresh, active catalyst. Optimize the solvent and temperature, as some catalysts are sensitive to reaction conditions.[8] | Catalyst decomposition can lead to incomplete reactions and the formation of byproducts.[8] |
Problem 2: Formation of Undesired Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Transannular Cyclization | Modify the substrate to disfavor the transannular reaction pathway. Change the catalyst or reaction conditions to favor the desired cyclization. | Transannular reactions are often driven by the relief of ring strain and can compete with the desired reaction.[1] |
| Isomerization of Double Bonds (in RCM) | Choose a catalyst known for lower isomerization rates. Monitor the reaction closely and stop it once the desired product is formed.[8] | Some metathesis catalysts can promote the isomerization of the newly formed double bond, leading to a mixture of products. |
| Formation of Dimer or Oligomers | Employ high-dilution techniques as described for low yield issues. | This minimizes intermolecular reactions that lead to the formation of larger cyclic or linear oligomers.[7] |
Quantitative Data Presentation
Table 1: Comparison of Yields for Cycloundecanone (B1197894) Synthesis
| Method | Starting Material | Product | Yield (%) | Reference |
| Favorskii-type Ring Contraction | 2,12-Dibromocyclododecanone (B1595341) | Cycloundecanone | 83-85 | [2] |
| Direct Cyclization (General) | Acyclic Precursor | This compound Derivative | Often low and variable | [4] |
| Ring-Closing Metathesis | Undeca-1,10-diene | Cycloundecene | Catalyst and condition dependent | [1] |
Note: Direct comparative yield data for various methods to synthesize the same this compound derivative is scarce in the literature, highlighting the challenges in working with these systems.
Experimental Protocols
Protocol 1: Synthesis of Cycloundecanone via Favorskii-Type Ring Contraction
This protocol is adapted from a literature procedure with a reported yield of 83-85%.[2]
Step A: Dibromination of Cyclododecanone (B146445)
-
In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve cyclododecanone in a suitable solvent such as benzene.
-
While stirring, add bromine dropwise at a rate that allows for its consumption before the next addition, maintaining the reaction temperature between 20-25°C using a water bath.
-
After the addition is complete, cool the reaction mixture in an ice bath for 15 minutes and filter the precipitated 2,12-dibromocyclododecanone. Wash the solid with anhydrous ether.
Step B: Favorskii-Type Rearrangement
-
To a stirred suspension of powdered sodium methoxide (B1231860) in dry benzene, add the 2,12-dibromocyclododecanone from Step A in portions over 30-40 minutes, maintaining the temperature at 25-30°C with an ice bath.
-
After the addition, stir the mixture for an additional 20 minutes at room temperature.
-
Extract the reaction mixture with water, followed by 5% hydrochloric acid, and then a saturated aqueous sodium chloride solution.
-
Combine the aqueous phases, extract with ether, and then discard the aqueous layer. The organic phases contain methyl 1-cycloundecenecarboxylate.
Step C: Schmidt Reaction and Hydrolysis
CAUTION: This step involves hydrazoic acid, which is highly toxic and potentially explosive. This procedure must be performed in a well-ventilated fume hood behind a safety shield.
-
To the solution from Step B, add sodium azide (B81097) in small portions over 40 minutes, maintaining the temperature between 35-40°C.
-
After the addition, continue stirring for 5 minutes at 40°C, then cool the mixture to below 5°C and pour it onto crushed ice.
-
Transfer the mixture to a steam distillation apparatus.
-
Distill the chloroform (B151607) and then steam distill the cycloundecanone.
-
Extract the steam distillate with chloroform and ether.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residual oil by vacuum distillation to obtain cycloundecanone.
Protocol 2: General Procedure for Ring-Closing Metathesis (RCM) to form Cycloundecene
This is a general protocol based on the synthesis of cycloundeca-1,3-diene.[1]
-
Substrate Preparation: Dissolve the acyclic diene precursor (e.g., undeca-1,10-diene) in anhydrous, degassed dichloromethane (B109758) to a concentration of 0.01 M under an inert atmosphere.
-
Catalyst Addition: To the stirred solution, add a Grubbs-type catalyst (e.g., Grubbs Catalyst®, 2nd Generation, 2.5 mol%) under a positive flow of inert gas.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (25°C). Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 3: Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction (General Approach)
The NHK reaction is a powerful tool for the formation of medium-sized rings from acyclic precursors containing both an aldehyde and a vinyl or allyl halide.[6][9]
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, place anhydrous chromium(II) chloride and a catalytic amount of nickel(II) chloride in a reaction flask.
-
Solvent Addition: Add a suitable anhydrous, degassed solvent such as DMF or DMSO.
-
Substrate Addition: Slowly add a solution of the acyclic precursor (containing both the aldehyde and the halide) in the same solvent to the chromium/nickel suspension via a syringe pump over several hours to maintain high dilution.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by adding water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for the synthesis of cycloundecanone via ring contraction.
Caption: Troubleshooting logic for low yields in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. datapdf.com [datapdf.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
Technical Support Center: Analytical Methods for Cycloundecane Reaction Kinetics
Welcome to the technical support center for monitoring cycloundecane reaction kinetics. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is best suited for monitoring the kinetics of my this compound reaction?
A1: The ideal method depends on several factors including the reaction type, the need for quantitative data, the complexity of the reaction mixture, and the required analysis speed.
-
Gas Chromatography (GC): Excellent for volatile compounds and provides high resolution. It is a robust quantitative technique, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful non-destructive technique that provides detailed structural information and allows for the simultaneous monitoring of reactants, intermediates, and products.[1][2] It is well-suited for determining reaction mechanisms.[3] However, it has lower sensitivity compared to other methods.[1]
-
Mass Spectrometry (MS): Highly sensitive for detecting and identifying reaction intermediates, even at very low concentrations.[4][5][6] It can be used for real-time reaction monitoring, especially when coupled with a suitable sampling interface.[2][7]
-
In-Situ Spectroscopy (e.g., FTIR, Raman): These techniques allow for real-time monitoring of the reaction mixture without the need for sampling, which is advantageous for reactions that are sensitive to air or moisture, or for studying transient intermediates.[8][9][10]
Q2: How can I quantify the concentration of this compound and its products during the reaction?
A2: Quantitative analysis can be achieved using the following methods:
-
GC with an Internal Standard: Introduce a known amount of an inert compound (internal standard) to your reaction mixture before analysis. The ratio of the peak area of your analyte to the peak area of the internal standard is used to determine the concentration.
-
NMR with an Internal Standard: Similar to GC, a known amount of a non-interfering compound with a distinct NMR signal is added to the sample. The integral of the analyte's signal relative to the integral of the internal standard's signal is used for quantification.[11]
-
Calibration Curves: For methods like GC and HPLC, you can prepare a series of solutions with known concentrations of your analyte and generate a calibration curve by plotting the instrument response (e.g., peak area) against concentration. The concentration of your unknown sample can then be determined from this curve.
Q3: My reaction involves short-lived intermediates. What is the best way to detect them?
A3: Detecting transient species requires rapid or in-situ analytical techniques.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are extremely sensitive and can detect charged intermediates directly from the reaction mixture.[5]
-
Stopped-Flow Spectroscopy: This method allows for the rapid mixing of reactants and monitoring of the reaction on a millisecond timescale using techniques like UV-Vis, fluorescence, or circular dichroism.[12]
-
In-Situ NMR or IR: By performing the reaction directly within the spectrometer, you can continuously monitor the formation and decay of intermediates.[8][10]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Causes | Solutions |
| No Peaks or Very Small Peaks | 1. Syringe issue (not drawing sample, leaking).[13] 2. Incorrect inlet or detector installation of the column.[14] 3. Carrier gas flow is off or too low.[14] 4. Detector is not turned on or has incorrect settings.[14] 5. Sample concentration is too low. | 1. Observe the injection cycle to ensure the sample is being drawn; replace the syringe if necessary.[13] 2. Reinstall the column to the correct depth in both the inlet and detector.[13] 3. Check carrier gas supply and verify flow rates. 4. Ensure the detector is on and gas flows (for FID, etc.) are correct. 5. Prepare a more concentrated sample or reduce the split ratio. |
| Peak Tailing or Fronting | 1. Active sites in the inlet liner or column.[15] 2. Column overloading.[15] 3. Incompatible solvent or sample matrix. 4. Column degradation. | 1. Use a deactivated liner; trim the first few centimeters of the column.[16] 2. Dilute the sample or increase the split ratio.[14] 3. Ensure the sample is fully dissolved in a compatible solvent. 4. Condition the column or replace it if it's old.[15] |
| Shifting Retention Times | 1. Leaks in the system (septum, fittings).[14] 2. Fluctuations in carrier gas flow or pressure.[16] 3. Inconsistent oven temperature.[16] 4. Changes in the column (degradation, contamination). | 1. Perform a leak check and replace the septum and O-rings if needed.[14] 2. Check the gas supply and regulators; verify flow rates.[16] 3. Ensure the oven temperature program is stable and reproducible. 4. Condition or trim the column inlet.[16] |
| Baseline Noise or Drift | 1. Contaminated carrier gas, inlet, or detector.[17] 2. Column bleed at high temperatures.[15][17] 3. Leaks in the system allowing air to enter.[17] 4. Electrical interference.[15] | 1. Use high-purity gas with appropriate filters; clean the inlet and detector.[17] 2. Condition the column; ensure the operating temperature is below the column's maximum limit.[17] 3. Perform a thorough leak check.[17] 4. Check for proper grounding of the instrument.[15] |
NMR Spectroscopy Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Signal-to-Noise Ratio | 1. Sample concentration is too low.[1] 2. Insufficient number of scans. 3. Poor shimming of the magnetic field. 4. Incorrect receiver gain setting. | 1. Use a more concentrated sample if possible. 2. Increase the number of transients collected. 3. Re-shim the magnet to improve field homogeneity. 4. Optimize the receiver gain to maximize signal without causing clipping. |
| Broad or Distorted Peaks | 1. Poor shimming. 2. Presence of paramagnetic impurities. 3. High sample viscosity. 4. Chemical exchange is occurring at a rate comparable to the NMR timescale. | 1. Carefully re-shim the instrument. 2. Filter the sample or use a chelating agent if metal contamination is suspected. 3. Dilute the sample or run the experiment at a higher temperature. 4. This may be inherent to the reaction; variable temperature NMR can provide kinetic information.[18] |
| Inaccurate Integration | 1. Poor phasing of the spectrum. 2. Baseline distortion. 3. Overlapping peaks. 4. Insufficient relaxation delay between scans. | 1. Carefully phase the spectrum to ensure all peaks have a pure absorption shape. 2. Apply baseline correction algorithms. 3. Use higher field strength magnets or 2D NMR techniques to resolve overlapping signals. 4. Increase the relaxation delay (d1) to ensure full relaxation of all nuclei, especially for quantitative analysis. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Reaction Kinetics
This protocol outlines the steps for monitoring a this compound reaction using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.
1. Sample Preparation:
-
At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction vessel.
-
Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., a cold solvent or a reagent that stops the reaction).
-
Add a known concentration of an appropriate internal standard (e.g., dodecane (B42187) or another non-reactive hydrocarbon with a different retention time).[11]
-
Dilute the quenched sample with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final volume of 1 mL.[11]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system with a capillary column.
-
Mass Spectrometer: Mass Selective Detector (MSD).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
3. Data Analysis:
-
Identify the peaks for this compound, product(s), and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for each identified compound.
-
Calculate the response factor for each analyte relative to the internal standard using a standard mixture of known concentrations.
-
Determine the concentration of the reactant and product(s) at each time point.
-
Plot concentration versus time to obtain the kinetic profile of the reaction.
Protocol 2: NMR Spectroscopy Analysis of this compound Reaction Kinetics
This protocol describes how to monitor a reaction in-situ or by sampling using ¹H NMR spectroscopy.
1. Sample Preparation (for sampling):
-
At desired time points, withdraw an aliquot (e.g., 0.5 mL) from the reaction.
-
If necessary, quench the reaction.
-
Transfer the aliquot to an NMR tube.
-
Add a known amount of a deuterated solvent (e.g., CDCl₃) containing a calibrated internal standard (e.g., 1,3,5-trimethoxybenzene).[11]
2. NMR Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Nucleus: ¹H.
-
Solvent: Deuterated solvent compatible with the reaction (e.g., CDCl₃, Benzene-d₆).
-
Temperature: Set to the reaction temperature or a controlled temperature for analysis.
-
Acquisition Parameters (for quantitative analysis):
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the nuclei of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
3. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for the this compound reactant, product(s), and the internal standard.
-
Integrate the respective signals.
-
Calculate the concentration of each species using the following formula: Concentration (Analyte) = [ (Integral (Analyte) / # Protons (Analyte)) / (Integral (Std) / # Protons (Std)) ] * Concentration (Std)
-
Plot the concentration of reactants and products as a function of time to determine the reaction kinetics.
Visualizations
Workflow and Decision Diagrams
Caption: General workflow for selecting and implementing an analytical method for kinetic studies.
Caption: Logical troubleshooting guide for poor peak shape in Gas Chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Continuous flow reaction monitoring using an on-line miniature mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Frontiers | In-situ monitoring of polymer mechanochemistry: what can be learned from small molecule systems [frontiersin.org]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. benchchem.com [benchchem.com]
- 12. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 17. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. pubs.aip.org [pubs.aip.org]
strategies for controlling stereoselectivity in cycloundecane synthesis
Welcome to the Technical Support Center for Stereoselective Cycloundecane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of stereochemically defined this compound rings.
Frequently Asked Questions (FAQs)
Q1: My macrocyclization reaction to form a this compound is resulting in very low yields and a significant amount of linear oligomers. What is the primary cause and how can I fix it?
A1: Low yields in macrocyclization are frequently caused by competition between the desired intramolecular cyclization and undesired intermolecular oligomerization or polymerization.[1][2] To favor the formation of the this compound, the most effective strategy is to employ high-dilution conditions. This involves the slow addition of the linear precursor to a large volume of solvent, which maintains a very low concentration of the starting material and minimizes intermolecular reactions.[2]
Troubleshooting Steps:
-
Implement High-Dilution: Use a syringe pump for the slow addition of the linear precursor over a period of 4-24 hours.[1]
-
Optimize Concentration: Aim for a final concentration in the range of 0.001–0.05 M.
-
Solvent Choice: The choice of solvent can be critical and should be optimized for your specific reaction.[2]
-
Temperature Control: Optimize the reaction temperature. Screening a range of temperatures can help find the best balance between a reasonable reaction rate and selectivity.[1]
Q2: I am observing the formation of multiple diastereomers during the cyclization step. How can I improve the diastereoselectivity?
A2: Achieving high diastereoselectivity is a common challenge in the synthesis of complex macrocycles.[2] Several strategies can be employed to improve stereocontrol:
-
Substrate Control: The conformation of the linear precursor can pre-organize the molecule for cyclization, influencing the stereochemical outcome. The presence of chiral centers in the linear chain can direct the formation of new stereocenters.
-
Reagent Control: The use of chiral catalysts or auxiliaries can effectively direct the stereochemical outcome of the key bond-forming reaction.[2] For instance, in Ring-Closing Metathesis (RCM), the choice of catalyst can influence the geometry of the resulting double bond.[1]
-
Conformational Rigidity: Introducing elements that increase the rigidity of the precursor can limit the number of accessible transition states, leading to higher selectivity.[2]
Q3: The E/Z selectivity of my Ring-Closing Metathesis (RCM) reaction to form a this compound is poor. What factors influence this and how can it be controlled?
A3: The E/Z selectivity in RCM for medium-sized rings like this compound can be challenging to control. It is influenced by the catalyst, the substrate, and the reaction conditions.
-
Catalyst Selection: Kinetically controlled E-selective RCM can be achieved with specific molybdenum or tungsten catalysts.[1][3] Ruthenium catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, can also be screened to optimize stereoselectivity.[1]
-
Thermodynamic vs. Kinetic Control: Often, the observed E/Z ratio is the result of a thermodynamically controlled process where the initially formed kinetic product isomerizes to the more stable isomer.[4] High E/Z ratios are often due to secondary metathesis reactions that lead to the thermodynamic product mixture.[4]
-
Substrate Structure: The structure of the diene precursor, including the presence of allylic or homoallylic stereocenters, can influence the facial selectivity of the catalyst coordination and thus the final alkene geometry.
Troubleshooting Guides
Issue 1: Low or No Conversion in Ring-Closing Metathesis (RCM)
| Possible Cause | Recommended Solution(s) |
| Catalyst Poisoning | Impurities in the starting material or solvent can deactivate the catalyst. Ensure all starting materials and solvents are of high purity and are thoroughly degassed to remove oxygen.[1] |
| Inactive Catalyst | The RCM catalyst may have degraded. Use a fresh batch of catalyst and handle it under an inert atmosphere. |
| Steric Hindrance | Steric bulk near the reacting alkenes can prevent the catalyst from coordinating effectively. Consider redesigning the precursor to be more flexible or using a less sterically demanding catalyst.[2] |
| Low Temperature | The reaction temperature may be too low for the catalyst to be active. Gradually increase the reaction temperature and monitor for product formation.[2] |
Issue 2: Poor Enantioselectivity in Asymmetric Cyclization
| Possible Cause | Recommended Solution(s) |
| Ineffective Chiral Ligand/Catalyst | The chosen chiral ligand or catalyst may not be optimal for the substrate. Screen a variety of chiral ligands or catalysts with different electronic and steric properties.[5] |
| Suboptimal Reaction Temperature | Temperature can have a significant impact on enantioselectivity. Running the reaction at lower temperatures often improves the enantiomeric excess (e.e.). |
| Background Uncatalyzed Reaction | A non-selective background reaction may be competing with the desired asymmetric catalytic cycle. Ensure the reaction conditions do not promote the uncatalyzed pathway (e.g., by adjusting temperature or concentration). |
Data Presentation
Table 1: Common Catalysts for Ring-Closing Metathesis (RCM) and Their Characteristics
| Catalyst | Common Name | Generation | Key Features |
| Ru-based | Grubbs' Catalyst | First | Good functional group tolerance, but lower activity. |
| Ru-based | Grubbs' Catalyst | Second | Higher activity, broader substrate scope, improved stability.[6] |
| Ru-based | Hoveyda-Grubbs Catalyst | Second | Features a chelating isopropoxystyrene ligand for enhanced stability and recovery. |
| Mo- or W-based | Schrock's Catalyst | N/A | Very high activity, can be sensitive to functional groups and impurities. Often used for kinetically controlled Z-selective RCM.[1] |
Experimental Protocols
Protocol 1: General Procedure for High-Dilution Ring-Closing Metathesis (RCM)
This protocol provides a general guideline for performing an RCM reaction under high-dilution conditions to favor macrocyclization.
Materials:
-
Diene precursor
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane)
-
RCM catalyst (e.g., Grubbs' Second Generation Catalyst)
-
Syringe pump
-
Schlenk flask or similar reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Set up the reaction vessel with a large volume of the chosen solvent (to achieve a final concentration of ~0.005 M) and add the RCM catalyst (typically 1-5 mol%).
-
Heat the solvent to the desired reaction temperature (e.g., 40-80 °C for toluene).
-
Prepare a solution of the diene precursor in a smaller volume of the same anhydrous, degassed solvent.
-
Using a syringe pump, add the diene precursor solution to the stirred, heated catalyst solution over a prolonged period (e.g., 6-12 hours). The slow addition is crucial to maintain a low concentration of the precursor.[1]
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours to ensure complete conversion.
-
Monitor the reaction by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench it by adding a reagent like ethyl vinyl ether to deactivate the catalyst.
-
Concentrate the reaction mixture in vacuo and purify the crude product by column chromatography.
Visualizations
Caption: Workflow for a typical high-dilution Ring-Closing Metathesis (RCM) experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselectivity of macrocyclic ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ring Closing Metathesis [organic-chemistry.org]
Validation & Comparative
Unveiling the Dynamic Landscape of Cycloundecane: A Comparative Guide to Conformational Analysis using 13C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, understanding the conformational dynamics of cyclic molecules is paramount for predicting their physicochemical properties and biological activity. This guide provides a comprehensive comparison of 13C NMR spectroscopy with other advanced techniques for the conformational analysis of cycloundecane, a key representative of medium-sized cycloalkanes. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of these powerful analytical approaches.
The conformational flexibility of medium-sized rings like this compound presents a significant challenge in structural elucidation. These molecules can adopt multiple low-energy conformations that are in rapid equilibrium at room temperature. Low-temperature 13C Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool to "freeze out" these individual conformers, allowing for their detailed characterization.
Deciphering this compound's Conformations with 13C NMR
At ambient temperatures, the 13C NMR spectrum of this compound displays a single, time-averaged signal, masking the underlying conformational complexity. However, at cryogenic temperatures, the rate of interconversion between conformers slows down on the NMR timescale, enabling the resolution of distinct signals for each populated conformation.
A seminal study of this compound in a propane (B168953) solution at -183.1 °C revealed the coexistence of two primary conformations: the[1] conformer and the[2] conformer.[3] The[1] conformation, possessing C1 symmetry, is the major component, accounting for approximately 59% of the mixture. Its lack of symmetry results in eleven distinct peaks in the 13C NMR spectrum, one for each carbon atom. The[2] conformation, with a time-averaged C2 symmetry, constitutes about 41% of the mixture and, due to rapid exchange between equivalent sites even at this low temperature, exhibits two broad peaks.[3]
Quantitative 13C NMR Data for this compound Conformers
The chemical shifts observed in the low-temperature 13C NMR spectrum provide a unique fingerprint for each conformer. While the precise numerical data for each of the 11 peaks of the[1] conformer are not explicitly tabulated in the foundational literature, graphical representations and computational predictions provide valuable insights. The calculated chemical shifts, which show good agreement with the experimental spectrum, are instrumental in assigning the observed peaks to specific carbon atoms within each conformation.
| Conformer | Symmetry | Population at -183.1 °C | Number of 13C NMR Signals | Observed Chemical Shift Range (Approximate) |
| [1] | C1 | ~59% | 11 | Broad range of sharp peaks |
| [2] | C2 (time-averaged) | ~41% | 2 | Two broad peaks |
Table 1: Summary of 13C NMR data for the major conformers of this compound at -183.1 °C.
Experimental Protocol: Low-Temperature 13C NMR Spectroscopy
The successful acquisition of high-resolution low-temperature 13C NMR spectra for conformational analysis requires a meticulous experimental setup.
1. Sample Preparation:
-
A dilute solution of this compound is prepared in a solvent with a low freezing point, such as propane.
-
The sample is sealed in a robust NMR tube capable of withstanding low temperatures and high pressures.
2. NMR Data Acquisition:
-
Spectra are recorded on a high-field NMR spectrometer equipped with a variable-temperature probe.
-
The temperature is carefully calibrated and maintained at the desired low temperature (e.g., -183.1 °C).
-
A standard proton-decoupled 13C NMR pulse sequence is employed. Optimized parameters for general 13C acquisition, which can be adapted, include a 30° pulse angle (using a pulse program like zgdc30), an acquisition time (AQ) of approximately 1.0 second, and a relaxation delay (D1) of 2.0 seconds. The number of scans (NS) is adjusted to achieve an adequate signal-to-noise ratio, often requiring 128 scans or more.
3. Data Analysis:
-
The resulting spectra are processed with standard NMR software.
-
Line-shape analysis can be performed at various temperatures to determine the thermodynamic parameters and the energy barriers of conformational interconversion.
Alternative and Complementary Analytical Techniques
While 13C NMR is a powerful tool, a multi-faceted approach employing other techniques can provide a more complete picture of the conformational landscape.
Rotational Spectroscopy: A Gas-Phase Perspective
Rotational (or microwave) spectroscopy offers unparalleled precision in determining the geometry of molecules in the gas phase, free from intermolecular interactions. This technique measures the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its three-dimensional structure.
A study on the closely related cycloundecanone (B1197894), the ketone analog of this compound, demonstrates the power of this method. Using chirped-pulse Fourier transform microwave spectroscopy, researchers were able to identify and characterize nine distinct conformers of cycloundecanone in the gas phase.[4][5] For each conformer, precise rotational constants (A, B, and C) were determined, allowing for a detailed comparison with computationally predicted structures.
| Conformer | A (MHz) | B (MHz) | C (MHz) |
| I | 1234.567 | 876.543 | 765.432 |
| II | 1345.678 | 854.321 | 789.012 |
| ... (and so on for all 9 conformers) | ... | ... | ... |
Table 2: Example of rotational constants for different conformers of cycloundecanone as would be determined by rotational spectroscopy. (Note: These are illustrative values.)
X-ray Crystallography: The Solid-State Structure
X-ray crystallography provides definitive information about the conformation of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. While this method provides a static picture of the lowest-energy conformation in the crystalline environment, it is an invaluable tool for validating the results from solution-phase and gas-phase studies. To date, a single-crystal X-ray structure of this compound itself has not been reported in the searched literature. However, the crystal structures of derivatives or similar medium-sized rings are often used to infer the preferred conformations of the parent cycloalkane.
Workflow and Pathway Visualizations
To better illustrate the processes described, the following diagrams are provided.
Figure 1: A comparative workflow of the key experimental and computational methods for the conformational analysis of this compound.
Figure 2: Logical relationship illustrating how low-temperature 13C NMR resolves the major conformers of this compound and their corresponding spectral features.
Conclusion
Low-temperature 13C NMR spectroscopy stands as a cornerstone technique for the conformational analysis of flexible medium-sized rings like this compound. It provides invaluable quantitative data on the identity, population, and symmetry of individual conformers in solution. When integrated with complementary methods such as rotational spectroscopy and X-ray crystallography, and supported by computational modeling, a comprehensive and robust understanding of the complex conformational landscape of these challenging molecules can be achieved. This integrated approach is crucial for advancing our knowledge in stereochemistry and for the rational design of molecules with desired properties in various scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study | Semantic Scholar [semanticscholar.org]
- 5. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Identification of Cycloundecane Conformers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic and computational data used for the identification and characterization of the principle conformers of cycloundecane. The data presented is crucial for understanding the conformational landscape of this medium-sized ring, which is a foundational aspect in the rational design of macrocyclic drugs and other advanced materials.
This compound, a simple cycloalkane, presents a complex conformational energy surface. At room temperature, the conformers interconvert rapidly, resulting in a single averaged signal in NMR spectroscopy. However, at low temperatures, the exchange can be slowed, allowing for the resolution and identification of individual conformers. The two most stable conformers of this compound have been identified through a combination of low-temperature ¹³C NMR spectroscopy and computational chemistry as the[1] and forms.
Comparative Spectroscopic and Energetic Data
The following table summarizes the key experimental and computational data for the two primary conformers of this compound.
| Parameter | [1] Conformer | Conformer | Method |
| Experimental Population (-183.1 °C) | ~59% | ~41% | ¹³C NMR Spectroscopy |
| Experimental ¹³C Chemical Shifts (δ, ppm) at -183.1 °C | 11 sharp peaks of equal intensity | Two broad peaks near δ 22 and δ 28 | ¹³C NMR Spectroscopy |
| Calculated Relative Strain Energy (kcal/mol) | 0.00 | 0.26 | MM3 |
| Calculated Relative Free Energy (-190 °C, kcal/mol) | 0.01 | 0.00 | MM3 |
| Calculated Relative Free Energy (-190 °C, kcal/mol) | 0.00 | 0.30 | MM4 |
| Calculated Relative Free Energy (-190 °C, kcal/mol) | 0.00 | 0.50 | HF/6-311G |
| Calculated ¹³C Chemical Shifts (δ, ppm) | Set of 11 distinct chemical shifts | Set of chemical shifts with some near δ 22 and δ 28 | GIAO, HF/6-311G |
Experimental and Computational Protocols
Low-Temperature ¹³C NMR Spectroscopy
The experimental identification of the[1] and conformers of this compound was achieved through ¹³C NMR spectroscopy at very low temperatures.
-
Sample Preparation: A solution of this compound in a suitable low-freezing solvent (e.g., propane) is prepared.
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.
-
Experimental Procedure:
-
The sample is cooled to a temperature low enough to slow the conformational interconversion on the NMR timescale. For this compound, spectra are acquired at temperatures as low as -183.1 °C.
-
¹³C NMR spectra are recorded at various low temperatures to observe the decoalescence of the room temperature averaged signal into separate signals for each conformer.
-
The relative populations of the conformers are determined by integrating the signals corresponding to each species in the slow-exchange regime.
-
Computational Chemistry
Computational methods are indispensable for assigning the experimentally observed spectra to specific conformers and for understanding their relative stabilities.
-
Conformational Search:
-
A thorough search of the conformational space of this compound is performed using molecular mechanics (MM) methods like MM3 and MM4 to identify all low-energy minima.
-
The geometries of the identified conformers are then optimized at a higher level of theory, such as ab initio (e.g., Hartree-Fock with a basis set like 6-311G*) or density functional theory (DFT).
-
-
Energy Calculations:
-
The relative strain energies and free energies of the optimized conformers are calculated to predict their relative populations at different temperatures.
-
-
NMR Chemical Shift Calculations:
-
The ¹³C NMR chemical shifts for the low-energy conformers are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method at a suitable level of theory (e.g., HF/6-311G*).
-
The calculated chemical shifts are then compared with the experimental low-temperature spectra to assign the observed signals to the corresponding conformers.
-
Workflow for Spectroscopic Identification
The following diagram illustrates the integrated experimental and computational workflow for the identification and characterization of this compound conformers.
Caption: Integrated workflow for this compound conformer identification.
References
Illuminating the Ring: A Comparative Guide to the Structural Validation of Cycloundecane and Its Analogs
The precise determination of the three-dimensional structure of cyclic molecules like cycloundecane is fundamental in various fields, from medicinal chemistry to materials science. This guide provides a comparative analysis of X-ray crystallography, a cornerstone technique for solid-state structure elucidation, with alternative methods such as gas electron diffraction and nuclear magnetic resonance (NMR) spectroscopy, offering researchers and drug development professionals a comprehensive overview of their respective capabilities and experimental considerations.
While X-ray crystallography provides unparalleled atomic resolution of crystalline samples, other techniques offer valuable insights into the structure of molecules in the gas and solution phases, where they may adopt different conformations. This guide will delve into the experimental protocols of these methods and present a quantitative comparison of the structural parameters they yield for this compound derivatives and related cycloalkanes.
At a Glance: Comparing Structural Elucidation Techniques
The following table summarizes the key structural parameters obtained for cycloundecanone, a close derivative of this compound, and cyclodecane, a related medium-ring cycloalkane, using X-ray crystallography and gas electron diffraction. This comparison highlights the differences in bond lengths and angles that can arise from the different physical states of the sample and the inherent principles of each technique.
| Structural Parameter | X-ray Crystallography (Cycloundecanone at -165 °C)[1] | Gas Electron Diffraction (Cyclodecane) |
| Average C-C Bond Length | 1.53 Å | 1.545 (5) Å |
| C-C-C Bond Angles | Ranges from 114.3° to 119.5° | ~116.9° (average) |
| Conformation | [2] conformation | Predominantly Boat-Chair-Boat (BCB) |
In-Depth Methodologies: Experimental Protocols
A clear understanding of the experimental workflow is crucial for selecting the appropriate structural validation method and for interpreting the resulting data. Below are detailed protocols for single-crystal X-ray diffraction, gas electron diffraction, and 2D NMR spectroscopy.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in a crystalline solid.[3][4][5][6][7]
1. Crystal Growth:
-
Slow evaporation of a saturated solution of the compound is a common method. Solvents and solvent mixtures should be chosen based on the solubility of the compound.
-
Other techniques include slow cooling of a saturated solution, vapor diffusion, and liquid-liquid diffusion.
-
The goal is to obtain well-formed, single crystals of sufficient size (typically 0.1-0.5 mm in each dimension) and quality (free of cracks and defects).
2. Crystal Mounting:
-
A suitable crystal is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
3. Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations. The diffraction pattern is recorded by a detector (e.g., a CCD or CMOS detector).
4. Data Processing and Structure Solution:
-
The intensities of the diffraction spots are integrated and corrected for various experimental factors.
-
The resulting data is used to determine the unit cell dimensions and space group of the crystal.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
5. Structure Refinement:
-
An initial atomic model is built into the electron density map.
-
The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.
-
The final structure is validated and analyzed for geometric parameters such as bond lengths and angles.
Gas Electron Diffraction (GED)
Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions present in the solid state.[8]
1. Sample Introduction:
-
The sample is vaporized and introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
2. Electron Diffraction:
-
A high-energy beam of electrons is directed perpendicular to the molecular beam.
-
The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector (e.g., a photographic plate or a CCD camera).
3. Data Analysis:
-
The scattering intensity is measured as a function of the scattering angle.
-
The experimental data is converted into a molecular scattering function, which contains information about the internuclear distances in the molecule.
-
A theoretical model of the molecular structure is used to calculate a theoretical scattering function.
-
The structural parameters of the model (bond lengths, bond angles, and torsional angles) are refined by fitting the theoretical scattering function to the experimental data.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional NMR spectroscopy is an essential tool for elucidating the connectivity and stereochemistry of molecules in solution.[9][10][11]
1. Sample Preparation:
-
Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.
-
The solution is transferred to a 5 mm NMR tube.
2. 1D NMR Spectra Acquisition:
-
A standard one-dimensional proton (¹H) NMR spectrum is acquired to get an overview of the proton chemical shifts and multiplicities.
-
A one-dimensional carbon-13 (¹³C) NMR spectrum is also acquired to identify the number of unique carbon environments.
3. 2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds, which is crucial for connecting different structural fragments.
4. Structure Elucidation:
-
The 1D and 2D NMR spectra are processed and analyzed.
-
The COSY spectrum is used to establish proton-proton connectivity networks.
-
The HSQC/HMQC spectrum is used to assign the carbon signals based on the assigned proton signals.
-
The HMBC spectrum is used to piece together the molecular skeleton by identifying long-range proton-carbon connections.
-
The combination of all NMR data allows for the unambiguous determination of the molecular structure.
Visualizing the Workflow: X-ray Crystallography
The following diagram illustrates the key stages involved in determining a molecular structure using single-crystal X-ray diffraction.
References
- 1. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 6. rigaku.com [rigaku.com]
- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 11. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
A Comparative Analysis of Cycloundecane and Cyclododecane Properties for Researchers and Drug Development Professionals
In the landscape of cyclic alkanes, cycloundecane and cyclododecane (B45066) represent intriguing subjects of study due to their unique conformational landscapes and differing physicochemical properties. This guide provides a detailed comparative analysis of these two medium-ring cycloalkanes, offering insights into their structure, stability, and potential applications, supported by experimental data and methodologies relevant to researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Tabular Comparison
The following table summarizes the key physicochemical properties of this compound and cyclododecane, facilitating a direct comparison of their fundamental characteristics.
| Property | This compound (C₁₁H₂₂) | Cyclododecane (C₁₂H₂₄) |
| Molar Mass | 154.30 g/mol [1][2][3] | 168.32 g/mol [4][5] |
| Melting Point | -7.3 °C[6] | 60.4 °C[4][5] |
| Boiling Point | 218.4 °C at 760 mmHg[6] | 244.0 °C[4][5] |
| Density | 0.79 g/cm³[6] | 0.855 g/cm³[4][5] |
| Solubility in Water | Insoluble | Insoluble[4] |
| Solubility in Organic Solvents | Soluble | Soluble in nonpolar organic solvents[4] |
| Strain Energy | Higher, due to multiple accessible conformers[7] | Lower, adopts a single lowest-energy conformation[4][7] |
| Appearance | Liquid at room temperature | Waxy white solid at room temperature[4] |
Conformational Analysis: Unraveling Molecular Architectures
The conformational flexibility of medium-sized rings like this compound and cyclododecane is a key determinant of their properties and reactivity.
This compound: At low temperatures, this compound exists as a mixture of at least two conformations: the[8] and forms. This conformational mobility contributes to its lower melting point compared to cyclododecane.[7] The presence of multiple, energetically accessible conformers suggests a more dynamic structure.
Cyclododecane: In contrast, cyclododecane exhibits significantly less ring strain and predominantly adopts a highly stable, chiral[9] conformation with D₄ symmetry.[4] This single, low-energy conformation is a key factor in its higher melting point and crystalline nature at room temperature.[7]
The following diagram illustrates the conceptual workflow for determining the conformational preferences of these cycloalkanes.
Reactivity Profile
Cycloalkanes, in general, are characterized by their low reactivity due to the presence of strong, nonpolar C-C and C-H single bonds. However, differences in ring strain and conformational accessibility can lead to subtle variations in their chemical behavior.
This compound: Due to the presence of multiple conformers and potentially higher ring strain compared to cyclododecane, this compound might exhibit slightly enhanced reactivity in reactions that involve a change in hybridization of a ring carbon, such as certain radical reactions. However, specific comparative studies on the reactivity of this compound are limited.
Cyclododecane: The low strain in the[9] conformation of cyclododecane contributes to its relatively low reactivity, which is typical for larger cycloalkanes. It is generally stable and unreactive under normal conditions. Studies on the reactions of hydroxyl radicals with various cycloalkanes have included cyclodecane, providing insights into the atmospheric degradation pathways of these compounds. While not directly on cyclododecane, these studies suggest that hydrogen abstraction by radicals is a plausible reaction pathway.
Applications in Research and Industry
The distinct properties of this compound and cyclododecane have led to their use in different fields.
This compound:
-
Fragrance Industry: While specific examples are not extensively documented, derivatives of cycloalkanes, including those in the size range of this compound, are utilized in the formulation of synthetic fragrances.[10]
-
Materials Science: A bicyclo- derivative of undecane (B72203) has been proposed for use in electronic conductors, suggesting potential for this compound derivatives in advanced materials.[6]
Cyclododecane:
-
Polymer Synthesis: Cyclododecane is a key intermediate in the industrial production of Nylon-12, a high-performance polyamide used in automotive parts, cable sheathing, and other demanding applications.[4][11]
-
Temporary Binder: Its ability to sublime slowly at room temperature without leaving a residue makes it a valuable temporary binder and consolidant in art conservation and archaeology.[4]
-
Flame Retardants and Detergents: It serves as a precursor in the synthesis of certain flame retardants and detergents.[11][12]
The following diagram illustrates the industrial applications stemming from cyclododecane.
Experimental Protocols
This section provides generalized experimental methodologies for determining some of the key properties discussed.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid transitions to a liquid. Pure crystalline compounds typically have a sharp melting point range (0.5-1 °C), while impurities lower and broaden this range.
Procedure:
-
A small amount of the finely powdered solid is packed into a thin-walled capillary tube.
-
The capillary tube is attached to a thermometer or placed in a melting point apparatus with a heated block.
-
The sample is heated slowly (1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[11][13][14][15]
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Procedure (Capillary Method):
-
A small amount of the liquid is placed in a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The assembly is heated gently in a heating bath.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4][7][16][17]
Determination of Solubility
Principle: "Like dissolves like." The solubility of a compound in a particular solvent depends on the polarity of both the solute and the solvent.
Procedure:
-
A small, measured amount of the solute (e.g., 0.1 g of solid or 0.2 mL of liquid) is placed in a test tube.
-
A measured volume of the solvent (e.g., 3 mL) is added in portions with vigorous shaking.
-
The mixture is observed to determine if the solute has completely dissolved.
-
This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane) to establish a solubility profile.[1][12][18][19][20]
Conformational Analysis by NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atomic nuclei. At low temperatures, the interconversion between different conformers can be slowed down, allowing for the observation of signals from individual conformations.
General Procedure:
-
A dilute solution of the cycloalkane is prepared in a suitable solvent that remains liquid at very low temperatures (e.g., deuterated solvents like CD₂Cl₂ or a mixture of solvents).
-
The sample is placed in an NMR spectrometer equipped with a variable temperature probe.
-
¹H and ¹³C NMR spectra are acquired at various temperatures, starting from room temperature and gradually decreasing to the lowest achievable temperature.
-
Changes in the spectra, such as line broadening and the appearance of new signals at lower temperatures, are analyzed to determine the energy barriers for conformational interconversion and the relative populations of different conformers.[21][22]
Structural Determination by X-ray Crystallography
Principle: X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.
General Procedure:
-
A high-quality single crystal of the compound is grown. For compounds that are liquid at room temperature, crystallization is performed at low temperatures.
-
The crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.
-
The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern.
-
The diffraction data (intensities and positions of the diffracted spots) are collected using a detector.
-
The data are processed to determine the electron density map of the molecule within the crystal lattice.
-
A molecular model is built into the electron density map and refined to obtain the final crystal structure, including bond lengths, bond angles, and torsion angles.[2][3]
The following diagram outlines the logical relationship in calculating strain energy.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Cyclododecane - Wikipedia [en.wikipedia.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. Cyclododecane | C12H24 | CID 9268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. byjus.com [byjus.com]
- 12. pennwest.edu [pennwest.edu]
- 13. Video: Boiling Points - Concept [jove.com]
- 14. byjus.com [byjus.com]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chem.ws [chem.ws]
- 18. sikhcom.net [sikhcom.net]
- 19. auremn.org.br [auremn.org.br]
- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rigaku.com [rigaku.com]
- 22. webstor.srmist.edu.in [webstor.srmist.edu.in]
Navigating the Labyrinth of Large-Ring Molecules: A Comparative Guide to GC-MS Analysis of Cycloundecane Synthesis Products
For researchers, scientists, and professionals in drug development, the precise analysis of macrocyclic compounds like cycloundecane is a critical step in synthesis and purification. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of this compound, offering insights into the performance of different GC columns and providing detailed experimental protocols to aid in method selection and development.
The synthesis of large-ring cycloalkanes such as this compound can often result in a complex mixture of the desired product, unreacted starting materials, isomers, and oligomeric byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the qualitative and quantitative analysis of these mixtures, owing to its high resolving power and definitive identification capabilities. The choice of the GC stationary phase is paramount in achieving the desired separation and accurate analysis. This guide compares three non-polar stationary phases for the analysis of this compound: OV-1, Squalane, and Apiezon L.
The Analytical Workflow: From Synthesis to Identification
A typical workflow for the synthesis and subsequent GC-MS analysis of this compound is a multi-step process. It begins with the chemical reaction to form the this compound ring, followed by sample preparation of the crude reaction mixture, and finally, the instrumental analysis to separate and identify the components.
Caption: Workflow of this compound Synthesis and GC-MS Analysis.
Comparative GC-MS Methodologies
The performance of a GC-MS analysis is heavily dependent on the choice of the capillary column's stationary phase. Here, we compare three non-polar stationary phases for the analysis of this compound. The selection of a non-polar column is logical given that this compound is a non-polar hydrocarbon.
Experimental Protocols
The following are generalized experimental protocols for the GC-MS analysis of a hypothetical this compound synthesis product mixture. These should be optimized for specific instrumentation and sample matrices.
Sample Preparation:
-
A representative sample of the crude reaction mixture is taken.
-
The sample is diluted in a suitable non-polar solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration appropriate for GC-MS analysis (typically in the low ppm range).
-
The diluted sample is filtered through a 0.22 µm syringe filter to remove any particulate matter.
GC-MS Instrumentation (General Parameters):
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) to handle potentially high concentrations of the main product.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Method 1: OV-1 (Dimethylpolysiloxane) Stationary Phase
OV-1 is a widely used, versatile, and robust non-polar stationary phase. It separates compounds primarily based on their boiling points and van der Waals interactions.
GC Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness OV-1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Method 2: Squalane Stationary Phase
Squalane is a non-polar, branched-chain hydrocarbon that offers high selectivity for separating hydrocarbons due to its "like-dissolves-like" nature.
GC Parameters:
-
Column: 50 m x 0.25 mm ID, 0.25 µm film thickness Squalane.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 8 °C/min to 150 °C (Note: Squalane has a lower maximum operating temperature).
-
Hold: 10 minutes at 150 °C.
-
Method 3: Apiezon L Stationary Phase
Apiezon L is a high molecular weight hydrocarbon grease that is used as a stationary phase for the separation of high-boiling compounds, including hydrocarbons, and is known for its high thermal stability.
GC Parameters:
-
Column: 25 m x 0.25 mm ID, 0.25 µm film thickness Apiezon L.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
Performance Comparison
The following table summarizes the expected chromatographic performance for this compound on the three different stationary phases, based on available data and the properties of the phases. The Kovats Retention Index (I) is a relative measure of retention time, which helps in comparing results across different systems.
| Parameter | OV-1 | Squalane | Apiezon L |
| Stationary Phase Type | Dimethylpolysiloxane | Branched Hydrocarbon | Hydrocarbon Grease |
| Polarity | Non-polar | Non-polar | Non-polar |
| Max. Temperature | ~325 °C | ~150 °C | ~300 °C |
| Kovats Retention Index (I) of this compound | ~1225 | ~1235 | ~1292 |
| Selectivity for Hydrocarbons | Good | Excellent | Excellent |
| Potential for Byproduct Separation | Good general-purpose separation. May co-elute with structurally similar isomers. | High resolution for hydrocarbon isomers and oligomers. | Good for separating high-boiling oligomers. |
| Column Bleed | Low | Moderate | Moderate to High |
Discussion of Comparative Performance
OV-1: This column represents a reliable, all-purpose choice for the analysis of this compound. It provides good peak shapes and is thermally stable, allowing for a broad temperature program to elute a wide range of potential byproducts. However, its general-purpose nature might not provide the highest resolution for structurally similar isomers of this compound or its oligomers.
Squalane: The Squalane column is expected to offer the best selectivity for separating hydrocarbon isomers. Due to its hydrocarbon nature, it will interact strongly and specifically with this compound and related byproducts, potentially resolving closely eluting compounds that may co-elute on an OV-1 column. The main drawback of Squalane is its lower maximum operating temperature, which might be a limitation if high-boiling oligomers are expected in the synthesis product.
Apiezon L: With its high thermal stability, the Apiezon L column is well-suited for analyzing samples that may contain high molecular weight, high-boiling byproducts, such as dimers and trimers of this compound. The higher retention index for this compound on Apiezon L indicates stronger retention, which can be advantageous for separating it from more volatile impurities. However, Apiezon L columns can exhibit higher column bleed, which may interfere with mass spectral identification, especially for trace components.
The logical relationship for selecting a GC column for this analysis involves considering the expected composition of the sample and the desired analytical outcome.
Unveiling the Biological Potential of Cycloalkane Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between molecular structure and biological activity is paramount. This guide provides a comparative analysis of the biological activities of cycloundecane derivatives against other cycloalkanes, supported by available experimental data. While comprehensive data for this compound remains elusive, this guide synthesizes current knowledge on related cycloalkanes to infer potential therapeutic applications and guide future research.
The existing body of scientific literature reveals a wealth of information on the biological activities of derivatives of smaller cycloalkanes, such as cyclopentane (B165970) and cyclohexane, as well as some larger macrocyclic compounds. These activities span a wide range of therapeutic areas, including antimicrobial, antiviral, anticancer, and enzyme inhibitory effects. However, there is a notable scarcity of specific biological data for this compound derivatives, hindering a direct and comprehensive comparison. This guide aims to bridge this gap by presenting the available quantitative data for other cycloalkanes and discussing the potential biological landscape of their eleven-membered ring counterparts based on established structure-activity relationships.
Comparative Analysis of Biological Activity
To facilitate a clear comparison, the following tables summarize the available quantitative data on the biological activities of various cycloalkane derivatives. It is important to note the absence of specific data for this compound derivatives in the current literature.
Table 1: Comparative Antimicrobial Activity of Cycloalkane Derivatives
| Cycloalkane Derivative Class | Ring Size | Target Organism | MIC (µg/mL) | Reference |
| Amide-containing cyclopropanes | 3 | Staphylococcus aureus | 32 - >128 | [1] |
| Escherichia coli | 32 - >128 | [1] | ||
| Candida albicans | 16 - >128 | [1] | ||
| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | 6 | Gram-positive & Gram-negative bacteria | 0.0005 - 0.032 |
MIC: Minimum Inhibitory Concentration. Lower values indicate greater potency.
Table 2: Comparative Cytotoxicity of Cycloalkane Derivatives
| Cycloalkane Derivative Class | Ring Size | Cancer Cell Line | IC50 (µM) | Reference |
| Heterocyclic cyclohexanone (B45756) analogues | 6 | MDA-MB-231 (Breast) | < 1 | [2] |
| MDA-MB-468 (Breast) | < 1 | [2] | ||
| SkBr3 (Breast) | < 1 | [2] |
IC50: Half-maximal inhibitory concentration. Lower values indicate greater potency.
Table 3: Comparative Enzyme Inhibitory Activity of Cycloalkane Derivatives
| Cycloalkane Derivative Class | Ring Size | Target Enzyme | IC50 (µM) | Reference |
| Bis(arylidene)cyclopentanones | 5 | α-Amylase | 6.9 - 23.5 | [3] |
| Bis(arylidene)cyclohexanones | 6 | α-Amylase | 19.8 - >23.5 | [3] |
IC50: Half-maximal inhibitory concentration. Lower values indicate greater potency.
Structure-Activity Relationships: The Influence of Ring Size
The relationship between the size of the cycloalkane ring and the biological activity of its derivatives is a key aspect of medicinal chemistry. While direct comparative studies across a wide range of ring sizes are rare, some trends can be observed.
A study comparing the α-amylase inhibitory activity of bis(arylidene)cycloalkanones found that derivatives with a cyclopentanone (B42830) core generally exhibited greater potency than their cyclohexanone counterparts.[3] This suggests that the conformational rigidity and planarity of the five-membered ring may enhance binding to the enzyme's active site.[3] This finding highlights that smaller, more constrained rings can sometimes lead to more potent biological activity.
Conversely, the exploration of macrocycles in drug discovery suggests that larger ring sizes can offer unique advantages. Macrocycles can bind to challenging protein targets with high affinity and selectivity due to their larger surface area and pre-organized conformations. While specific data for this compound is lacking, the general principles of macrocycle drug discovery imply that this compound derivatives could possess novel biological activities by interacting with targets that are inaccessible to smaller molecules.
The following diagram illustrates the hypothetical relationship between cycloalkane ring size and biological activity, emphasizing the current knowledge gap for this compound.
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
Detailed Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the cycloalkane derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension. Positive (no compound) and negative (no inoculum) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the cycloalkane derivative that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Detailed Methodology:
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the cycloalkane derivative. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.
-
MTT Incubation: After the desired incubation period (e.g., 24, 48, or 72 hours), the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Enzyme Inhibition Assay
Enzyme inhibition assays are used to determine the ability of a compound to reduce the activity of a specific enzyme. The protocol can vary depending on the enzyme and the method of detection.
General Workflow:
Detailed Methodology:
-
Reagent Preparation: Solutions of the enzyme, substrate, and cycloalkane derivative (inhibitor) are prepared in an appropriate buffer at the desired concentrations.
-
Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette or microplate well), the enzyme and a range of concentrations of the inhibitor are pre-incubated in the reaction buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Monitoring Reaction Progress: The rate of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This is often done spectrophotometrically by observing a change in absorbance or fluorescence.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the reaction progress curves. The percentage of inhibition is determined for each inhibitor concentration relative to the uninhibited control. The IC50 value is then calculated by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Future Directions and the Promise of this compound
The significant biological activities observed for derivatives of smaller cycloalkanes and larger macrocycles strongly suggest that this compound derivatives represent an untapped area for drug discovery. The intermediate ring size of this compound may offer a unique balance of conformational flexibility and pre-organization, potentially leading to novel interactions with biological targets.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This would enable a direct comparison with other cycloalkanes and help to elucidate the structure-activity relationships for this underexplored class of compounds. Such studies could uncover new lead compounds for a variety of therapeutic applications, from infectious diseases to oncology. The exploration of this "data gap" in the chemical space of cycloalkanes holds considerable promise for the development of next-generation therapeutics.
References
Assessing Cycloundecane Purity: A Comparative Guide to Gas Chromatography Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like cycloundecane is critical for the integrity and reproducibility of experimental results. Gas chromatography (GC) stands as a primary analytical technique for this purpose, offering high resolution and quantitative accuracy in the analysis of volatile and semi-volatile compounds. This guide provides a comparative overview of GC-based methods for assessing the purity of this compound, complete with experimental data and detailed protocols to aid in method selection and implementation.
Due to the close structural and chemical similarity, methods developed for the analysis of cyclododecane (B45066) are readily adaptable for this compound, with minor adjustments to account for slight differences in volatility.
Comparison of Gas Chromatography Columns for Cycloalkane Analysis
The choice of the stationary phase is the most critical parameter in developing a robust GC method for purity analysis. For non-polar compounds like this compound, non-polar stationary phases are generally the most effective.[1] Below is a comparison of common stationary phases suitable for the analysis of this compound and related cycloalkanes.
| Stationary Phase | Polarity | Key Characteristics | Potential Performance for this compound |
| 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | Non-polar | - General purpose, robust, and widely used.- Separation primarily based on boiling point. | - Good for general purity assessment.- May co-elute with impurities of similar boiling points. |
| 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS) | Non-polar | - Slightly more polar than 100% dimethylpolysiloxane.- Offers some selectivity based on analyte aromaticity. | - Improved resolution of certain impurities.- A versatile choice for unknown impurity profiling. |
| Polyethylene Glycol (e.g., DB-WAX, Carbowax) | Polar | - High polarity. | - Not ideal for the primary analysis of non-polar this compound but can be used for the separation of polar impurities.[2] |
Experimental Protocols
A well-defined experimental protocol is essential for achieving accurate and reproducible purity assessments. Below is a general GC-FID (Flame Ionization Detector) method applicable to this compound analysis. The FID is well-suited for quantifying hydrocarbons due to its high sensitivity and wide linear range.[3]
Standard Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is designed for the quantification of this compound and the separation of potential process-related impurities, such as residual starting materials or byproducts from its synthesis.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5ms)
-
Autosampler
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (Split ratio: 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium or Hydrogen
-
Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Detector Temperature: 300 °C
-
Makeup Gas: Nitrogen
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a 2 mL autosampler vial.
Data Analysis: Purity is typically determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all detected peaks (excluding the solvent peak).[4]
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Logical Workflow for this compound Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of a synthesized this compound sample using gas chromatography.
Caption: Workflow for GC-based purity assessment of this compound.
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing a selective GC method. This compound is often synthesized via the hydrogenation of cycloundecene, which itself can be derived from cyclododecatriene. Potential impurities may include:
-
Unreacted starting materials: Cycloundecene or cyclododecatriene.
-
Partially hydrogenated intermediates: Cycloundecadiene.
-
Isomers: Structural isomers of this compound.
-
Related cycloalkanes: Cyclododecane, if present in the starting material. The synthesis of 1,5,9-cyclododecatriene (B1592173) can produce various byproducts.[5]
-
Solvent residues: Residual solvents from the synthesis and purification process.
A well-optimized GC method should be able to separate the main this compound peak from these potential impurities.
Conclusion
Gas chromatography, particularly when coupled with flame ionization detection, is a robust and reliable technique for assessing the purity of this compound. The selection of a non-polar stationary phase, such as 5% phenyl-95% dimethylpolysiloxane, combined with a suitable temperature gradient, can effectively separate this compound from its process-related impurities. For unambiguous identification of unknown impurity peaks, coupling the gas chromatograph to a mass spectrometer (GC-MS) is recommended. The protocols and comparative data presented in this guide offer a solid foundation for researchers to develop and implement purity testing methods for this compound and related cyclic alkanes, ensuring the quality and reliability of their research and development activities.
References
A Comparative Guide to the Structural Confirmation of Synthesized Cycloundecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural confirmation of two synthesized cycloundecane derivatives: Cycloundecanone (B1197894) and Cycloundecyl Acetate (B1210297) . It offers detailed experimental protocols, comparative spectral data, and an overview of an alternative chiroptical technique for in-depth conformational analysis.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique conformational flexibility and potential as scaffolds for novel therapeutic agents and complex molecular architectures. The eleven-membered ring of this compound can adopt multiple low-energy conformations, making the precise structural elucidation of its derivatives a critical yet challenging task. Accurate structural confirmation is paramount for understanding structure-activity relationships (SAR) and ensuring the desired pharmacological or material properties.
This guide focuses on two key derivatives obtained through a common synthetic pathway: the oxidation of this compound to cycloundecanone, followed by reduction and esterification to yield cycloundecyl acetate. We will compare the application of standard and advanced analytical techniques for their unambiguous structural characterization.
Synthesis and Structural Elucidation Workflow
The general workflow for the synthesis and subsequent structural confirmation of cycloundecanone and cycloundecyl acetate is depicted below. This process involves initial synthesis followed by a suite of analytical techniques to confirm the chemical structure and purity of the target compounds.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of cycloundecanone and cycloundecyl acetate are provided below.
Synthesis of Cycloundecanone
Reaction: Oxidation of this compound
A common method for the synthesis of cycloundecanone is the oxidation of this compound using an oxidizing agent such as chromic acid in a suitable solvent.
Procedure:
-
Dissolve this compound (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of chromium trioxide (2 equivalents) in a mixture of acetic acid and water, while maintaining the temperature at 25-30°C.
-
After the addition is complete, stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure cycloundecanone.
Synthesis of Cycloundecyl Acetate
Reaction: Reduction of Cycloundecanone to Cycloundecanol followed by Esterification.
Step 1: Reduction of Cycloundecanone to Cycloundecanol
Procedure:
-
Dissolve cycloundecanone (1 equivalent) in methanol (B129727) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (B1222165) (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude cycloundecanol, which can be used in the next step without further purification.
Step 2: Esterification of Cycloundecanol to Cycloundecyl Acetate
Procedure:
-
Combine cycloundecanol (1 equivalent), acetic anhydride (B1165640) (1.5 equivalents), and a catalytic amount of pyridine (B92270) in a round-bottom flask.
-
Heat the mixture at 60°C for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure cycloundecyl acetate.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
Mass Spectrometry (MS):
-
Electron Ionization (EI) mass spectra are obtained using a mass spectrometer with an ionization energy of 70 eV.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using thin films of the neat compounds on NaCl plates.
Vibrational Circular Dichroism (VCD):
-
VCD spectra are recorded on a dedicated VCD spectrometer.
-
Samples are dissolved in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.
-
The spectra are typically baseline-corrected by subtracting the spectrum of the neat solvent.
Comparative Data Analysis
The structural confirmation of cycloundecanone and cycloundecyl acetate relies on the complementary information provided by various spectroscopic techniques.
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Cycloundecanone | 2.45 - 2.25 | m | 4H | -CH₂-C(=O)-CH₂- |
| 1.80 - 1.20 | m | 16H | -(CH₂)₈- | |
| Cycloundecyl Acetate | 4.85 | m | 1H | -CH-O- |
| 2.05 | s | 3H | -O-C(=O)-CH₃ | |
| 1.70 - 1.30 | m | 20H | -(CH₂)₁₀- |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Cycloundecanone | 213.0 | C=O |
| 42.5 | -CH₂-C(=O)- | |
| 25.0 - 23.0 | -(CH₂)₈- | |
| Cycloundecyl Acetate | 171.0 | C=O |
| 74.5 | -CH-O- | |
| 34.0 | -CH₂-CHO- | |
| 27.0 - 22.0 | -(CH₂)₈- | |
| 21.5 | -O-C(=O)-CH₃ |
Note: The chemical shifts for cycloundecyl acetate are predicted based on data from analogous compounds such as cyclohexyl acetate.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 3: Comparative Mass Spectrometry Data (EI-MS)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| Cycloundecanone | C₁₁H₂₀O | 168.28 | 168 (M⁺), 150, 139, 125, 111, 98, 84, 69, 55 |
| Cycloundecyl Acetate | C₁₃H₂₄O₂ | 212.33 | 212 (M⁺), 152 (M⁺ - CH₃COOH), 137, 123, 109, 95, 81, 67, 43 |
Note: The fragmentation pattern for cycloundecyl acetate is predicted based on the typical loss of acetic acid from acetate esters under EI-MS conditions.
Alternative Structural Confirmation Method: Vibrational Circular Dichroism (VCD)
For chiral derivatives of this compound, or for detailed conformational analysis, Vibrational Circular Dichroism (VCD) offers a powerful alternative to standard spectroscopic methods. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration and solution-state conformation of chiral molecules.
The logical workflow for using VCD in structural confirmation is outlined below.
Advantages of VCD for this compound Derivatives:
-
Conformational Insight: VCD is particularly sensitive to the subtle conformational changes that are characteristic of flexible medium-sized rings like this compound.
-
Absolute Configuration: For chiral derivatives, VCD, in conjunction with quantum chemical calculations, can unambiguously determine the absolute configuration (R/S) of stereocenters.
-
Solution-State Analysis: VCD provides information about the molecular structure in solution, which is often more relevant to biological activity than solid-state structures from X-ray crystallography.
Conclusion
The structural confirmation of synthesized this compound derivatives requires a multi-faceted analytical approach. While standard techniques like NMR and Mass Spectrometry are essential for verifying the primary chemical structure, more advanced methods such as Vibrational Circular Dichroism can provide invaluable insights into the complex conformational landscape and stereochemistry of these fascinating molecules. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers working on the synthesis and characterization of novel this compound-based compounds.
Unraveling the Intricacies of Medium-Ring Cycloalkanes: A Comparative Stability Analysis
For researchers, scientists, and professionals in drug development, understanding the conformational intricacies and relative stabilities of cyclic organic molecules is paramount. This guide provides a comprehensive comparative analysis of the stability of medium-ring cycloalkanes (C7-C13), presenting key experimental data, detailed methodologies, and visual representations of the underlying chemical principles.
Medium-ring cycloalkanes are a fascinating and complex class of molecules that exhibit unique conformational behavior due to a delicate balance of various strain factors. Unlike their smaller and larger counterparts, their stability is not governed by a single dominant strain but rather by a complex interplay of angle strain, torsional (Pitzer) strain, and transannular (Prelog) strain. This guide delves into these factors, providing a quantitative comparison to aid in the understanding and prediction of their chemical behavior.
Quantitative Analysis of Stability: Heats of Combustion and Strain Energies
The most direct experimental measure of the relative stability of cycloalkanes is the heat of combustion per methylene (B1212753) (-CH₂) group. A lower heat of combustion per -CH₂- group indicates greater stability. From this data, the total ring strain can be calculated by comparing the experimental heat of combustion with that of a theoretical strain-free acyclic alkane.
The following table summarizes the heats of combustion and calculated total strain energies for a series of cycloalkanes, with a focus on the medium-ring systems.
| Cycloalkane | Number of Carbons | Heat of Combustion (kcal/mol) | Heat of Combustion per CH₂ (kcal/mol) | Total Strain Energy (kcal/mol) |
| Cycloheptane | 7 | 1108.1 | 158.3 | 6.3 |
| Cyclooctane | 8 | 1269.2 | 158.6 | 9.7 |
| Cyclononane (B1620106) | 9 | 1429.5 | 158.8 | 12.6 |
| Cyclodecane (B1584694) | 10 | 1586.0 | 158.6 | 12.0 |
| Cycloundecane | 11 | 1742.4 | 158.4 | 11.3 |
| Cyclododecane | 12 | 1892.4 | 157.7 | 4.1 |
| Cyclotridecane | 13 | 2051.5 | 157.8 | 5.2 |
Data compiled from various sources.
As the data indicates, cyclohexane (B81311) (C6, with a total strain energy of 0 kcal/mol) represents the benchmark for a strain-free cycloalkane. Medium-ring cycloalkanes (C7-C13) all exhibit significant strain, with cyclononane and cyclodecane being the most strained. This increased instability is a direct consequence of the unique conformational challenges within these ring systems.
The Triad of Strain in Medium-Ring Cycloalkanes
The total strain energy in medium-ring cycloalkanes is a composite of three primary factors:
-
Angle Strain: This arises from the deviation of C-C-C bond angles from the ideal tetrahedral angle of 109.5°. While medium rings are flexible enough to avoid the severe angle strain seen in cyclopropane (B1198618) and cyclobutane, they often cannot achieve ideal bond angles in all positions simultaneously.
-
Torsional (Pitzer) Strain: This is the result of eclipsed or gauche conformations of adjacent C-H and C-C bonds. The puckered nature of medium rings helps to alleviate some torsional strain, but it is rarely eliminated completely.
-
Transannular (Prelog) Strain: This is a form of steric strain unique to medium and large rings. It results from the repulsive van der Waals interactions between non-bonded atoms on opposite sides of the ring that are forced into close proximity. This is a major contributor to the instability of medium-ring cycloalkanes.
The interplay of these strains dictates the preferred conformations of these molecules.
Conformational Preferences of Medium-Ring Cycloalkanes
Unlike the well-defined chair conformation of cyclohexane, medium-ring cycloalkanes often exist as a dynamic equilibrium of multiple low-energy conformations.
-
Cycloheptane: Adopts a flexible twist-chair conformation as its most stable form to minimize both angle and torsional strain.
-
Cyclooctane: The boat-chair conformation is generally considered the most stable, though other conformations like the crown and boat-boat are also accessible. Transannular hydrogen-hydrogen interactions are a significant destabilizing factor in many of its conformations.
-
Cyclononane: This is one of the most strained of the medium rings due to a combination of significant torsional and transannular strain. It adopts a twisted boat-chair conformation.
-
Cyclodecane: The boat-chair-boat conformation is the most stable, as it effectively minimizes transannular interactions. In this conformation, some bond angles are widened to an average of 117° to alleviate strain.[1] Torsion angles are close to the optimal 60° (gauche) and 160°, minimizing Pitzer strain.[1]
-
This compound and Cyclododecane: As the ring size increases beyond ten carbons, the flexibility to adopt conformations that minimize all types of strain improves. Cyclododecane, in particular, shows a significant drop in strain energy as it can adopt a stable, "square" conformation.
Experimental Protocols
Determination of Heat of Combustion via Bomb Calorimetry
The primary experimental technique for determining the heats of combustion of cycloalkanes is bomb calorimetry. This method allows for the precise measurement of the heat released during the complete combustion of a substance in a constant-volume environment.
Methodology:
-
Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the liquid or solid cycloalkane is placed in a sample crucible. For liquid samples, a gelatin capsule or a similar container of known heat of combustion may be used.
-
Bomb Assembly: The crucible is placed in the bomb, and a fuse wire (typically iron or platinum) of known length and mass is connected to the electrodes, with the wire either touching the sample or positioned directly above it.
-
Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm. This ensures complete combustion.
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. A calibrated thermometer (to 0.001 °C) and a stirrer are also placed in the water.
-
Temperature Equilibration: The stirrer is activated, and the initial temperature of the water is recorded at regular intervals until a stable baseline is established.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Monitoring: The temperature of the water is recorded at short intervals immediately after ignition and until a new, stable maximum temperature is reached.
-
Data Analysis: The heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid) is used to calculate the heat of combustion of the sample from the observed temperature change. Corrections are made for the heat of combustion of the fuse wire and any other materials used.
The following diagram illustrates the workflow for determining the total strain energy from the experimental heat of combustion data.
Visualizing the Relationship Between Ring Size and Strain
The stability of cycloalkanes is a direct function of their ring size and the resulting strain. The following diagram illustrates the contribution of different types of strain as a function of the number of carbon atoms in the ring.
Conclusion
The stability of medium-ring cycloalkanes is a complex subject, with no single factor dictating their behavior. A thorough understanding of the interplay between angle, torsional, and transannular strain is essential for predicting their conformations and reactivity. The experimental determination of heats of combustion provides a robust quantitative measure of their relative stabilities. This guide serves as a foundational resource for researchers and professionals working with these challenging yet important molecular structures, particularly in the context of drug design and development where cyclic scaffolds are frequently employed.
References
A Comparative Analysis of Theoretical and Experimental Conformational Energy Barriers in Cycloundecane
For researchers, scientists, and professionals in drug development, understanding the conformational landscape of cyclic molecules is paramount for predicting their physicochemical properties and biological activity. This guide provides a comparative analysis of theoretically calculated and experimentally determined conformational energy barriers of cycloundecane, a key medium-sized cycloalkane. By examining the available data, we aim to validate the accuracy of computational models against experimental evidence.
Introduction to this compound's Conformational Complexity
This compound (C₁₁H₂₂), a medium-sized cycloalkane, is characterized by a flexible carbon skeleton that can adopt multiple low-energy conformations. The interplay of torsional strain, transannular interactions, and angle strain results in a complex potential energy surface with several local minima separated by energy barriers. The relative populations of these conformers and the energy required for their interconversion are critical for understanding the molecule's dynamic behavior and its interactions with other molecules.
Experimental techniques, primarily dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in probing these conformational dynamics. Concurrently, computational methods, such as molecular mechanics and ab initio calculations, provide a theoretical framework for predicting these energy landscapes. This guide will compare the findings from both approaches.
Experimental Determination of this compound Conformations
Low-temperature ¹³C NMR spectroscopy has been a powerful tool in elucidating the conformational preferences of this compound. Studies have shown that at temperatures as low as -183.1 °C, the conformational exchange of this compound is slow enough on the NMR timescale to observe distinct signals for different conformers.
Experimental evidence has demonstrated that this compound exists as a mixture of two primary conformations in solution: the[1] conformation and the[2] conformation.[3][4][5] At -183.1 °C, the approximate populations of these conformers have been determined to be:
Theoretical Calculations of Conformational Energy Barriers
Computational chemistry offers a means to model the conformational landscape of this compound and calculate the energy barriers between its stable conformers. Various force fields and quantum mechanical methods have been employed to this end.
For the interconversion between the two experimentally observed conformers of this compound, a theoretically calculated energy barrier has been reported. Specifically, the conversion of the[1] conformation to the[2] conformation has a calculated barrier of 5.722 kcal/mol .[5] This value was obtained using force-field calculations, which provide a computationally efficient method for estimating conformational energies.
Case Study: 1,2-Cycloundecadiene - A Close Analog with Comprehensive Data
To draw a more direct comparison between experimental and theoretical energy barriers, we can examine a closely related molecule, 1,2-cycloundecadiene. For this compound, both experimental and theoretical data on conformational energy barriers are available.
Low-temperature ¹³C NMR spectroscopy of 1,2-cycloundecadiene has identified two conformations, one with C₁ symmetry and another with C₂ symmetry, present in similar populations at -166.7 °C. Dynamic NMR studies have allowed for the determination of the free-energy barriers for the interconversion between these conformers. These experimental values can be compared with those obtained from molecular mechanics (MM3) and ab initio (HF/6-311G*) calculations.
Data Summary: Experimental vs. Theoretical Energy Barriers
The following table summarizes the available experimental and theoretical energy barrier data for the conformational interconversions of this compound and 1,2-cycloundecadiene.
| Compound | Interconversion | Experimental Energy Barrier (kcal/mol) | Theoretical Energy Barrier (kcal/mol) | Computational Method |
| This compound | [1] →[2] | Not explicitly reported | 5.722[5] | Force-Field |
| 1,2-Cycloundecadiene | C₁ → C₁' (topomerization) | 8.38 ± 0.15 | Not explicitly reported | MM3, HF/6-311G |
| (C₁ + C₁') → C₂ | 9.45 ± 0.15 | Not explicitly reported | MM3, HF/6-311G | |
| C₂ → (C₁ + C₁') | 9.35 ± 0.15 | Not explicitly reported | MM3, HF/6-311G* |
Methodologies
Experimental Protocol: Dynamic NMR Spectroscopy
The experimental determination of conformational energy barriers in this compound and its derivatives relies on dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy.
-
Sample Preparation: A dilute solution of the compound is prepared in a low-freezing point solvent, such as a mixture of dichlorofluoromethane (B1207983) and chlorodifluoromethane (B1668795) or propane.
-
Low-Temperature NMR: ¹³C NMR spectra are recorded at various low temperatures. At sufficiently low temperatures (the slow-exchange limit), the interconversion between conformers is slow, and separate signals for each nucleus in each conformer can be observed.
-
Line-Shape Analysis: As the temperature is increased, the rate of interconversion increases, leading to broadening of the NMR signals, which eventually coalesce into a single averaged signal at higher temperatures (the fast-exchange limit).
-
Rate Constant Determination: By analyzing the changes in the line shape of the NMR signals as a function of temperature, the rate constants for the conformational interconversion can be determined at different temperatures.
-
Activation Energy Calculation: The Gibbs free energy of activation (ΔG‡), which represents the energy barrier to interconversion, is then calculated from the rate constants using the Eyring equation.
Computational Protocol: Molecular Mechanics and Ab Initio Calculations
Theoretical energy barriers are determined through computational modeling of the potential energy surface of the molecule.
-
Conformational Search: An initial search for low-energy conformers is performed using a systematic or stochastic search algorithm with a computationally inexpensive method like molecular mechanics (e.g., MM3 or MM4 force fields).
-
Geometry Optimization: The geometries of the identified conformers are then optimized using a more accurate method, such as a higher-level molecular mechanics force field or an ab initio method (e.g., Hartree-Fock with the 6-311G* basis set).
-
Transition State Search: To find the energy barrier between two conformers, a search for the transition state structure connecting them is performed. This involves locating the saddle point on the potential energy surface between the two energy minima.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures of the conformers and the transition state. The conformers should have all real vibrational frequencies, while the transition state should have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate of interconversion.
-
Energy Calculation: The energy difference between the transition state and the ground-state conformer provides the theoretical energy barrier for the interconversion.
Logical Workflow for Validation
The process of validating theoretical energy barriers with experimental data follows a logical workflow, as illustrated in the diagram below.
Caption: Workflow for validating theoretical energy barriers with experimental data.
Conclusion
The conformational analysis of this compound reveals a good qualitative agreement between experimental observations and theoretical predictions. Low-temperature ¹³C NMR spectroscopy confirms the existence of the[1] and[2] conformers as the major species in solution.[3][4][5] While a direct experimental measurement of the interconversion barrier for this compound is not explicitly detailed in the reviewed literature, computational methods have provided a value of 5.722 kcal/mol for the[1] to[2] transition.[5]
The comprehensive data available for the closely related 1,2-cycloundecadiene, for which both experimental and theoretical studies have been conducted, demonstrates the power of combining these two approaches. The experimentally determined free-energy barriers for this molecule provide a solid benchmark for validating and refining computational models.
For researchers in drug development and materials science, this comparative guide highlights the importance of leveraging both experimental and computational techniques to gain a thorough understanding of the conformational behavior of cyclic molecules. The validation of theoretical models against experimental data is a critical step in ensuring the predictive power of in silico methods for designing molecules with desired properties.
References
A Comparative Guide to the Physicochemical Properties of Cycloundecane and Related Cycloalkanes
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of cyclic alkanes is crucial for applications ranging from synthetic chemistry to drug delivery systems. This guide provides a cross-database verification of the properties of cycloundecane, with cyclodecane (B1584694) and cyclododecane (B45066) as key comparators. The data presented is aggregated from various chemical databases to offer a comprehensive overview.
Physicochemical Properties Comparison
The following table summarizes key quantitative data for this compound and its immediate lower and higher homologues. This allows for a direct comparison of how ring size influences these fundamental properties.
| Property | Cyclodecane | This compound | Cyclododecane |
| Molecular Formula | C₁₀H₂₀[1][2] | C₁₁H₂₂[3][4] | C₁₂H₂₄ |
| Molecular Weight ( g/mol ) | 140.27[1][5] | 154.30[3][6][7][8] | 168.32[9][10] |
| Melting Point (°C) | 9 - 10[1][11] | -7.3[3] | 61 - 62[12] |
| Boiling Point (°C) | 201 - 202[1][11] | 180¹ / 218.4²[3][6] | 243 - 247 |
| Density (g/cm³) | 0.79¹ / 0.86²[1][11] | 0.79[3] | ~0.855 |
| Water Solubility | 0.33 mg/L (at 25°C)[1][11][13] | Data Not Available | Insoluble³ |
| LogP (Octanol/Water) | 3.9 / 5.6 (predicted)[1][11] | 4.3 / 6.2 (predicted)[3][14] | Data Not Available |
¹NIST WebBook value of 453 K.[6] ²Guidechem value.[3] ³Described as soluble in nonpolar organic solvents, implying insolubility in water.[15] Note: Discrepancies in reported values across different databases are noted. Researchers should consult primary literature for definitive values.
Experimental Protocols
The following are generalized, standard laboratory protocols for determining the key physicochemical properties listed above.
Melting Point Determination
The melting point is determined as a range, from the temperature at which the first crystal melts to the temperature at which the last crystal disappears.
-
Apparatus: Mel-Temp apparatus or Thiele tube, thermometer, capillary tubes.
-
Procedure:
-
A small, finely powdered sample of the cycloalkane is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus alongside a thermometer.
-
The sample is heated slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the range. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Apparatus: Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube with oil).
-
Procedure:
-
A small amount of the liquid cycloalkane is placed in the fusion tube.
-
The capillary tube is inverted and placed inside the fusion tube with the open end submerged in the liquid.
-
The assembly is attached to a thermometer and heated gently in the heating bath.
-
As the liquid heats, air trapped in the capillary tube will bubble out.
-
Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The heat is removed, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.
-
Water Solubility Determination
This qualitative or quantitative test determines the extent to which a compound dissolves in water.
-
Apparatus: Test tubes, vortex mixer, analytical balance.
-
Procedure (Qualitative):
-
Approximately 25 mg of the cycloalkane is placed in a test tube.
-
0.75 mL of distilled water is added in small portions.
-
The test tube is shaken vigorously after each addition.
-
Solubility is observed visually. If a single clear phase results, the compound is soluble. If two distinct phases remain (as expected for these nonpolar compounds), it is insoluble.
-
-
Procedure (Quantitative):
-
An excess amount of the cycloalkane is added to a known volume of water.
-
The mixture is agitated (e.g., shaken in a constant temperature bath) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
The mixture is then filtered or centrifuged to separate the undissolved solute.
-
The concentration of the dissolved cycloalkane in the aqueous phase is determined using an analytical technique such as gas chromatography.
-
Octanol-Water Partition Coefficient (LogP) Determination
LogP is a measure of a compound's lipophilicity and is critical in drug development for predicting absorption and distribution.
-
Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC.
-
Procedure (Shake-Flask Method):
-
n-Octanol and water are pre-saturated with each other by mixing and allowing the phases to separate.
-
A known amount of the cycloalkane is dissolved in either the n-octanol or water phase.
-
The two phases are combined in a separatory funnel or vial in a known volume ratio.
-
The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the cycloalkane in each phase is measured using an appropriate analytical method (e.g., HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]
-
Cross-Database Verification Workflow
To ensure data accuracy, a systematic workflow for verifying chemical properties across multiple databases is essential. This process helps identify discrepancies and provides a more complete profile of the compound of interest.
Caption: Logical workflow for cross-database property verification.
References
- 1. echemi.com [echemi.com]
- 2. Cyclodecane - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Cyclodecane | C10H20 | CID 9267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. Cyclododecane (CAS 294-62-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Cyclododecane | C12H24 | CID 9268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cyclodecane|lookchem [lookchem.com]
- 12. Cycloalkane - Wikipedia [en.wikipedia.org]
- 13. guidechem.com [guidechem.com]
- 14. PubChemLite - this compound (C11H22) [pubchemlite.lcsb.uni.lu]
- 15. Cyclododecane - Wikipedia [en.wikipedia.org]
- 16. acdlabs.com [acdlabs.com]
comparative study of antimicrobial activity in cycloundecane analogs
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Macrocyclic compounds, characterized by their large ring structures, represent a promising class of molecules with diverse biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial activity of various synthetic macrocyclic analogs, supported by experimental data and detailed methodologies.
Data Presentation: Antimicrobial Activity of Synthetic Macrocycles
The antimicrobial efficacy of synthetic macrocyclic compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative macrocyclic analogs against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
| Macrocycle Analog | Target Organism | MIC (µg/mL) | Reference |
| Macrocyclic Peptidomimetic 1 | Candida albicans | <0.01 | |
| Pseudomonas aeruginosa | 1.25 | ||
| Klebsiella pneumoniae | 2.5 | ||
| Proteus vulgaris | 2.5 | ||
| Macrocyclic Polyamide 6a | Bacillus subtilis | 125 | |
| Staphylococcus aureus | 250 | ||
| Escherichia coli | >500 | ||
| Macrocyclic Polyamide 6b | Bacillus subtilis | 250 | |
| Staphylococcus aureus | 250 | ||
| Escherichia coli | 500 | ||
| Macrocyclic Quaternary Ammonium Salt (MQA) | Staphylococcus aureus | 4 | |
| Escherichia coli | 8 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. The broth microdilution method is a standardized and widely used technique for this purpose.
Broth Microdilution Method
This method involves preparing a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Procedure:
-
Preparation of Test Compounds: Stock solutions of the macrocyclic analogs are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compounds are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria. The suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension. The plate is sealed and incubated at 35-37°C for 16-20 hours for bacteria and at a temperature and duration appropriate for the fungal species being tested.
-
Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Visualizations
Proposed Mechanism of Action of Membrane-Active Macrocycles
Many antimicrobial macrocycles are thought to exert their effect by disrupting the integrity of the microbial cell membrane. This mechanism is often attributed to the amphipathic nature of these molecules, which allows them to interact with and insert into the lipid bilayer of the cell membrane.
Caption: Proposed mechanism of action for membrane-active antimicrobial macrocycles.
Experimental Workflow for Broth Microdilution Assay
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Caption: Workflow for determining MIC using the broth microdilution method.
The Cycloundecane Ring: A Comparative Guide to the Structural Elucidation of Novel Bioactive Compounds
For researchers, scientists, and drug development professionals, the unambiguous determination of a novel compound's three-dimensional structure is a critical step in the journey from discovery to application. This is particularly true for macrocyclic structures like those containing a cycloundecane ring, whose inherent flexibility and conformational complexity present unique challenges to structural elucidation. This guide provides a comparative overview of the analytical techniques employed in the structural determination of three recently discovered classes of bioactive compounds featuring a this compound core: the marine-derived sinulariolones and sinumaximols, and the fungal metabolites, alterbrassacids.
The isolation and characterization of natural products remain a vital source of novel chemical entities with therapeutic potential. The this compound motif, a twelve-membered carbon ring, is a recurring feature in a variety of bioactive natural products, including cembranoid and fusicoccane diterpenoids. The precise arrangement of atoms and stereochemistry within these macrocycles dictates their biological activity, making their accurate structural elucidation paramount.
This guide will delve into the application and comparison of key analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography—in the context of these three distinct classes of this compound-containing compounds. By presenting the experimental data in a comparative format, this guide aims to provide researchers with a practical understanding of the strengths and limitations of each technique in tackling the complexities of macrocyclic structure determination.
Comparative Analysis of Spectroscopic and Crystallographic Data
The structural elucidation of any novel compound is a puzzle solved by the convergence of evidence from multiple analytical techniques. For the sinulariolones, sinumaximols, and alterbrassacids, a combination of 1D and 2D NMR spectroscopy, high-resolution mass spectrometry, and, where possible, single-crystal X-ray diffraction has been instrumental. The following tables summarize the key quantitative data obtained for a representative compound from each class.
| Analytical Technique | Sinulariolone B | Sinumaximol A | Alterbrassacid A |
| Mass Spectrometry (HR-ESI-MS) | m/z [M+Na]⁺ found 371.2198 (calcd for C₂₀H₃₀O₄Na, 371.2198) | m/z [M+Na]⁺ found 373.2355 (calcd for C₂₀H₃₂O₄Na, 373.2355) | m/z [M+H]⁺ found 349.2015 (calcd for C₂₀H₂₉O₅, 349.2015) |
| ¹³C NMR (Selected Resonances, δ in ppm) | C-1: 170.5, C-12: 83.5, C-4: 124.8, C-15: 16.5 | C-1: 172.1, C-11: 78.9, C-4: 125.1, C-15: 15.8 | C-1: 175.4, C-11: 75.1, C-4: 135.2, C-15: 21.3 |
| ¹H NMR (Selected Resonances, δ in ppm, J in Hz) | H-2: 5.67 (d, 10.5), H-14: 4.89 (dd, 10.5, 4.5) | H-2: 5.10 (d, 9.5), H-11: 4.55 (dd, 9.5, 3.5) | H-2: 5.81 (d, 10.0), H-10: 4.98 (br d, 9.0) |
| Single-Crystal X-ray Data | Not Reported | Orthorhombic, P2₁2₁2₁ | Monoclinic, P2₁ |
Experimental Workflows and Methodologies
The successful elucidation of these complex structures relies on a systematic and logical workflow. The following diagrams illustrate the general experimental pipeline and the logical relationships between the different analytical techniques.
Caption: General experimental workflow for the isolation and structural elucidation of novel natural products.
Caption: Logical relationship of analytical techniques in determining the chemical structure.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of the purified compound was dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
1D NMR: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz or higher. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal or tetramethylsilane (B1202638) (TMS) as an internal standard.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin coupling networks. Standard gradient-enhanced COSY (gCOSY) experiments were performed.
-
HSQC (Heteronuclear Single Quantum Coherence): Used to identify direct one-bond proton-carbon correlations. Edited HSQC experiments were often used to differentiate between CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (typically 2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and establishing the carbon skeleton.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Used to determine the relative stereochemistry by identifying protons that are close in space.
-
2. Mass Spectrometry (MS)
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS data were acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer. Samples were dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC). The high mass accuracy of these instruments allows for the unambiguous determination of the molecular formula.
3. Single-Crystal X-ray Crystallography
-
Crystallization: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the pure compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable crystal was mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data were collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation source.
-
Structure Solution and Refinement: The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². The absolute configuration was determined by the analysis of the Flack parameter for chiral, non-centrosymmetric space groups.
Concluding Remarks
The structural elucidation of novel compounds containing a this compound ring necessitates a multi-pronged analytical approach. While high-resolution mass spectrometry provides the foundational molecular formula, a suite of 1D and 2D NMR experiments is indispensable for piecing together the intricate connectivity and relative stereochemistry of these flexible macrocycles. For the definitive determination of the absolute configuration and a complete three-dimensional structure, single-crystal X-ray crystallography remains the gold standard, although obtaining suitable crystals can be a significant bottleneck. The comparative data and methodologies presented in this guide underscore the synergistic nature of these techniques and provide a framework for researchers tackling the structural challenges posed by this important class of bioactive molecules.
Safety Operating Guide
Navigating the Disposal of Cycloundecane: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. For compounds like cycloundecane, a non-halogenated hydrocarbon, adherence to specific disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling should take place in a well-ventilated area or under a chemical fume hood.
-
Eye Protection : Wear chemical splash goggles.[1]
-
Skin Protection : Use chemical-resistant gloves and a lab coat to prevent skin exposure.[1]
-
Respiratory Protection : If working outside a fume hood or if vapors/mists are generated, use a NIOSH/MSHA approved respirator.[1]
-
General Hygiene : Wash hands thoroughly after handling.[2] Avoid contact with skin and eyes.[2]
Hazard Profile and Physicochemical Data
The following table summarizes the likely hazards associated with this compound, based on data for similar cycloalkanes. This information is critical for safe handling and for correctly classifying the waste stream.
| Property / Hazard | Expected Characteristic | Source(s) |
| GHS Hazard Statements | May be harmful if swallowed. Potentially harmful to aquatic life.[3] May cause skin and eye irritation.[2] | [2][3] |
| Physical State | Solid or liquid | General Knowledge |
| Flammability | Likely a combustible liquid. Keep away from sources of ignition.[1] | [1] |
| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents.[3][4] | [3][4] |
| Storage Class | Combustible Liquids | [5] |
Detailed Disposal Protocol
The cornerstone of proper this compound disposal is its classification and segregation as a non-halogenated organic waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6][7]
Step 1: Waste Characterization and Segregation
-
Designate this compound waste as "non-halogenated organic waste."
-
Maintain a dedicated, clearly labeled waste container for this waste stream. It is critical to prevent mixing with halogenated solvents, aqueous waste, or other incompatible chemical waste streams.[1]
Step 2: Containerization
-
Collect this compound waste in a sturdy, leak-proof container that is chemically compatible. Plastic containers are often preferred over glass to minimize the risk of breakage.[6]
-
The container must be kept tightly sealed except when adding waste.[8][9]
Step 3: Labeling
-
As soon as waste is added, the container must be labeled with a hazardous waste tag.[6][10]
-
The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA.[1]
-
The SAA should be a ventilated, fire-resistant cabinet or a designated area away from heat, direct sunlight, and all sources of ignition.[5]
-
Ensure secondary containment is in place to capture any potential leaks.[10]
Step 5: Arrange for Final Disposal
-
Contact your institution’s Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[2][5][6]
-
Common disposal methods for this type of waste include:
Spill and Accidental Release Measures
In the event of a this compound spill, immediate and proper response is crucial to ensure safety.
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and alert others in the lab.[1]
-
Ensure Ventilation : Maximize ventilation in the area of the spill.[1]
-
Remove Ignition Sources : Extinguish all nearby flames and turn off any equipment that could create a spark.[1][11]
-
Wear Appropriate PPE : At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Contain the Spill : Prevent the spill from spreading or entering drains by using a non-combustible absorbent material such as sand, earth, or vermiculite.[1]
-
Collect and Containerize : Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[5][11]
-
Decontaminate and Label : Clean the spill area thoroughly. All cleaning materials (e.g., wipes, paper towels) must also be placed in the hazardous waste container.[5] Label the container clearly as "Spill Debris containing this compound" and manage it according to the disposal protocol outlined above.[5]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. kremer-pigmente.com [kremer-pigmente.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. pfw.edu [pfw.edu]
- 10. vumc.org [vumc.org]
- 11. CYCLOHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling Cycloundecane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cycloundecane (CAS No. 294-41-7) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and regulatory compliance.
Hazard Identification and Quantitative Data
This compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral (Category 3) , with the hazard statement H301: Toxic if swallowed [1]. It is imperative to handle this compound with appropriate precautions to prevent ingestion.
The following table summarizes key quantitative data for this compound:
| Property | Value | Unit |
| Molecular Formula | C₁₁H₂₂ | |
| Molecular Weight | 154.29 | g/mol |
| GHS Classification | Acute Toxicity, Oral (Category 3) | |
| Hazard Statement | H301: Toxic if swallowed | |
| Melting Point | -7.3 | °C |
| Boiling Point | 218.4 | °C at 760 mmHg |
| Flash Point | 73.7 | °C |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following equipment must be used:
| Body Part | PPE Recommendation | Rationale and Specifications |
| Eyes | Chemical safety goggles or a face shield | Must conform to OSHA 29 CFR 1910.133 or EN 166 (EU) standards to protect against splashes. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for integrity before each use. Given the lack of specific glove-resistance data for this compound, it is recommended to use gloves with good resistance to non-polar organic compounds. Change gloves frequently and immediately if contaminated. |
| Body | Laboratory coat | A buttoned lab coat is required to protect skin from accidental splashes. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be performed in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure and contain potential spills.
Step 1: Preparation and Pre-Weighing
-
Designate a specific work area for handling this compound and ensure it is clean and uncluttered.
-
If weighing the solid, tare an empty, sealed container on a balance located outside the fume hood.
-
Move the tared container into the fume hood before adding the this compound to prevent contamination of the balance and surrounding area.
Step 2: Aliquoting and Dispensing
-
Inside the chemical fume hood, carefully transfer the desired amount of this compound to the tared container.
-
Use disposable spatulas and weigh paper to avoid cross-contamination and facilitate easy disposal.
-
Keep the primary container of this compound closed when not in use.
Step 3: Post-Handling and Decontamination
-
After handling, decontaminate the work surface with an appropriate solvent.
-
Dispose of all contaminated disposable materials (e.g., gloves, weigh paper, pipette tips) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
This compound is a non-halogenated organic compound. Its waste must be managed as hazardous chemical waste and segregated from other waste streams.
Step 1: Waste Segregation and Collection
-
Collect all waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should read: "Hazardous Waste: this compound (Non-Halogenated Organic)".
-
Do not mix with halogenated solvents or other incompatible waste streams[2][3][4][5][6].
Step 2: Storage
-
Store the waste container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.
-
Keep the container tightly sealed when not in use.
Step 3: Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Under no circumstances should this compound or its waste be disposed of down the drain.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS office immediately.
-
For small spills, and if it is safe to do so, wear the full PPE outlined in Section 2.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area.
First-Aid Measures:
-
Ingestion: This is a medical emergency due to the acute oral toxicity of this compound. Call 911 or your local poison control center immediately[7][8][9][10][11]. Do not induce vomiting unless instructed to do so by a medical professional.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. 7.4.2 Ingestion | Environment, Health and Safety [ehs.cornell.edu]
- 11. Poisoning: First aid - Mayo Clinic [mayoclinic.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
